N-Hexanoyl-L-erythro-sphingosine
Description
Properties
IUPAC Name |
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRJSFWNFTXXQC-GWGOZDFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](CO)NC(=O)CCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401153371 | |
| Record name | N-[(1R,2S,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189894-78-8 | |
| Record name | N-[(1R,2S,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]hexanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189894-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1R,2S,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Hexanoyl-L-erythro-sphingosine: A Technical Guide to its Discovery, History, and Application in Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Hexanoyl-L-erythro-sphingosine, commonly known as C6 ceramide, is a synthetic, cell-permeable short-chain ceramide that has become an invaluable tool in the study of sphingolipid-mediated signaling pathways. Its ability to mimic the actions of endogenous ceramides has allowed researchers to elucidate the intricate roles of these bioactive lipids in a multitude of cellular processes, most notably apoptosis. This technical guide provides a comprehensive overview of the discovery and history of C6 ceramide, detailed experimental protocols for its use, quantitative data on its biological effects, and a depiction of its key signaling pathways.
Discovery and History
The study of sphingolipids, a class of complex lipids, dates back to the 19th century. However, the understanding of their role as signaling molecules is a more recent development. The synthesis of short-chain, cell-permeable ceramide analogs was a critical step in enabling researchers to investigate the intracellular functions of ceramides, which are inherently hydrophobic and difficult to deliver to cells.
While the precise first synthesis of this compound is not definitively documented in a single seminal paper, the groundwork for the synthesis of short-chain ceramides was laid in the mid-20th century. A pivotal publication by Gaver and Sweeley in 1966 detailed the synthesis of N-acetylsphingosine and its dihydro analog, providing a methodological foundation for the creation of various N-acyl sphingosine derivatives. The introduction of these synthetic ceramides, particularly the short-chain variants like C6 ceramide, in the late 1980s and early 1990s revolutionized the field of sphingolipid research. These analogs allowed for the direct application of ceramides to cultured cells, bypassing the complexities of stimulating endogenous ceramide production. This led to a rapid expansion in the understanding of ceramide's role as a second messenger in signaling cascades, particularly in the induction of apoptosis.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₄₇NO₃ | --INVALID-LINK-- |
| Molecular Weight | 397.6 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | Sigma-Aldrich |
| Solubility | Soluble in DMSO, ethanol, and methanol | Cayman Chemical |
| CAS Number | 124753-97-5 | --INVALID-LINK-- |
Biological Activity and Quantitative Data
This compound is widely recognized for its potent pro-apoptotic effects in a variety of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of C6 ceramide in different cell lines, demonstrating its cytotoxic efficacy.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| C6 | Glioma | 24 | 4.33 ± 1.04 |
| MCF-7 | Breast Adenocarcinoma | Not Specified | >100 |
| HTB-26 | Breast Cancer | Not Specified | 10-50 |
| PC-3 | Pancreatic Cancer | Not Specified | 10-50 |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 10-50 |
| 4T1 | Breast Cancer | Not Specified | Not Specified |
| HN9.10e | Embryonic Hippocampal Cells | 24 | ~13 (induces viability increase) |
Signaling Pathways
This compound exerts its biological effects by modulating several key signaling pathways, primarily those involved in apoptosis. The two major pathways activated by C6 ceramide are the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
C6 Ceramide-Induced Apoptotic Signaling
The following diagram illustrates the central role of C6 ceramide in initiating a cascade of events leading to programmed cell death.
Experimental Protocols
The following are detailed protocols for key experiments commonly performed to assess the biological effects of this compound.
Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound (C6 ceramide)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of C6 ceramide in cell culture medium. Remove the old medium from the wells and add 100 µL of the C6 ceramide solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with C6 ceramide as described in the MTT assay protocol.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate Ac-DEVD-pNA)
-
Microplate reader
Procedure:
-
Cell Lysate Preparation: Treat cells with C6 ceramide, harvest, and lyse them according to the kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Assay Reaction: In a 96-well plate, add a specified amount of protein lysate to each well. Add reaction buffer containing DTT.
-
Substrate Addition: Add the caspase-3 substrate (Ac-DEVD-pNA) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the caspase-3 activity based on the absorbance values, normalized to the protein concentration.
Western Blot Analysis of JNK Phosphorylation
This protocol detects the activation of the JNK signaling pathway by measuring the phosphorylation of JNK.
Materials:
-
Primary antibodies (anti-phospho-JNK, anti-total-JNK)
-
HRP-conjugated secondary antibody
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
TBST (Tris-Buffered Saline with Tween 20)
-
ECL (Enhanced Chemiluminescence) detection reagents
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with C6 ceramide for various time points, then lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL detection reagents and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total JNK to confirm equal protein loading.
Conclusion
This compound has proven to be an indispensable tool for dissecting the complex roles of ceramides in cellular signaling. Its cell-permeable nature has facilitated a wealth of research, particularly in the field of apoptosis, and continues to be instrumental in the development of novel therapeutic strategies targeting sphingolipid metabolic pathways. This technical guide provides a foundational understanding of C6 ceramide, from its historical context to its practical application in the laboratory, empowering researchers to effectively utilize this important molecule in their scientific endeavors.
An In-depth Technical Guide to C6 Ceramide: Structure, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are a class of lipid molecules composed of sphingosine and a fatty acid. They are integral components of the cell membrane and act as critical signaling molecules in a variety of cellular processes, including proliferation, differentiation, senescence, and apoptosis (programmed cell death). C6 ceramide (N-hexanoyl-D-erythro-sphingosine) is a synthetic, short-chain ceramide analog that is cell-permeable, making it a widely used tool in research to mimic the effects of endogenous ceramides. Its shorter acyl chain facilitates its delivery into cells in culture compared to its long-chain counterparts. This technical guide provides a comprehensive overview of the structure, chemical properties, and core biological activities of C6 ceramide, with a focus on its roles in inducing apoptosis and cell cycle arrest. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate its application in research and drug development.
C6 Ceramide: Structure and Chemical Properties
C6 ceramide is characterized by a sphingosine backbone N-acylated with a six-carbon fatty acid (hexanoic acid). This structure confers amphipathic properties, with a polar head group and a nonpolar tail.
Table 1: Chemical and Physical Properties of C6 Ceramide
| Property | Value | Reference(s) |
| IUPAC Name | N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]hexanamide | [1] |
| Synonyms | N-Hexanoyl-D-erythro-sphingosine, Cer(d18:1/6:0) | [1][2] |
| CAS Number | 124753-97-5 | [1][2][3][4] |
| Molecular Formula | C₂₄H₄₇NO₃ | [1][3][5] |
| Molecular Weight | 397.63 g/mol | [2][3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | Not specified in the provided results. | |
| Solubility | Soluble in DMSO (≥100 mg/mL), DMF (22 mg/mL), and ethanol (33 mg/mL). Sparingly soluble in aqueous buffers. | [1][3] |
| Stability and Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months. | [3] |
Biological Activity of C6 Ceramide
C6 ceramide is a potent bioactive lipid that influences numerous cellular pathways, primarily leading to anti-proliferative effects in cancer cells. Its main mechanisms of action are the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
C6 ceramide is a well-established inducer of apoptosis in a multitude of cell lines.[6][7] It can activate both the extrinsic and intrinsic apoptotic pathways.
The extrinsic pathway is initiated by the activation of death receptors on the cell surface. C6 ceramide has been shown to induce the activation of caspase-8, a key initiator caspase in this pathway.[1][8] Activated caspase-8 then directly cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[1][2]
The intrinsic, or mitochondrial, pathway of apoptosis is regulated by the Bcl-2 family of proteins. C6 ceramide can modulate the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of this family, favoring the release of cytochrome c from the mitochondria into the cytosol.[5][9][10] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, subsequently leading to the activation of caspase-3 and apoptosis.[11][12]
Diagram 1: C6 Ceramide-Induced Apoptosis Signaling Pathways
Caption: C6 ceramide induces apoptosis via both extrinsic and intrinsic pathways.
Induction of Cell Cycle Arrest
C6 ceramide can halt cell proliferation by inducing cell cycle arrest, predominantly at the G0/G1 phase.[4][7][13] This is achieved through the modulation of key cell cycle regulatory proteins. C6 ceramide has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a crucial enzyme for the G1/S transition.[3] This inhibition is mediated, at least in part, by an increase in the association of the CDK inhibitor p21 with CDK2.[3][10][14] The subsequent hypo-phosphorylation of the retinoblastoma protein (Rb) prevents the release of E2F transcription factors, thereby blocking entry into the S phase.[3][15]
Diagram 2: C6 Ceramide-Induced G0/G1 Cell Cycle Arrest
Caption: C6 ceramide induces G0/G1 cell cycle arrest by modulating key regulatory proteins.
Quantitative Data on C6 Ceramide Activity
The following tables summarize the effective concentrations and IC50 values of C6 ceramide in various cancer cell lines.
Table 2: Effective Concentrations of C6 Ceramide for Inducing Apoptosis and Reducing Cell Viability
| Cell Line | Concentration (µM) | Duration (hours) | Effect | Reference(s) |
| K562 (Chronic Myeloid Leukemia) | 25 | 24, 48, 72 | Increased apoptosis (sub-G1 phase) | [16] |
| MyLa (Cutaneous T-cell Lymphoma) | 25 | 24 | 67.3% reduction in cell viability | [6] |
| HuT78 (Cutaneous T-cell Lymphoma) | 25 | 24 | 56.2% reduction in cell viability | [6] |
| MyLa (Cutaneous T-cell Lymphoma) | 100 | 24 | 91.4% reduction in cell viability | [6] |
| HuT78 (Cutaneous T-cell Lymphoma) | 100 | 24 | 89.9% reduction in cell viability | [6] |
| HN9.10e (Embryonic Hippocampal Cells) | 0.1 and 13 | 48 | No significant apoptosis or cell cycle arrest | [17][18][19][20] |
| C6 (Rat Glioma) | 100 | 24 | Significant decrease in cell viability | [13] |
| Multiple Cancer Cell Lines | - | - | Sensitizes cells to Doxorubicin-induced apoptosis | [21] |
Table 3: IC50 Values of C6 Ceramide in Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Duration (hours) | Reference(s) |
| MDA-MB-231 (Breast Cancer) | 5-10 | Not Specified | [1] |
| MCF-7 (Breast Cancer) | 5-10 | Not Specified | [1] |
| SK-BR-3 (Breast Cancer) | 5-10 | Not Specified | [1] |
| CaOV3 (Ovarian Cancer) | ~37.7 (15 µg/mL) | Not Specified | [22] |
| K562 (Chronic Myeloid Leukemia) | 27.90 | Not Specified | [2] |
| C6 (Rat Glioma) | 77 | 24 | [13] |
| C6 (Rat Glioma) | 69 | 48 | [13] |
Experimental Protocols
Preparation of C6 Ceramide Stock Solution for Cell Culture
Materials:
-
C6 ceramide powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Ethanol, 200 proof (100%), sterile
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Weigh the desired amount of C6 ceramide powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO or 100% ethanol to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Vortex thoroughly until the C6 ceramide is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When treating cells, dilute the stock solution directly into the cell culture medium to the desired final concentration. Ensure the final concentration of the solvent (DMSO or ethanol) in the culture medium is non-toxic to the cells (typically ≤ 0.1%). A vehicle control (medium with the same concentration of solvent) should always be included in experiments.
Apoptosis Assay using Annexin V and Propidium Iodide Staining
This protocol is for the detection of apoptosis by flow cytometry.
Materials:
-
Cells treated with C6 ceramide and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile distilled water
-
Flow cytometry tubes
Protocol:
-
Prepare 1X Annexin V Binding Buffer: Dilute the 10X Binding Buffer to 1X with sterile distilled water.
-
Cell Preparation:
-
Induce apoptosis in cells by treating with the desired concentration of C6 ceramide for the appropriate duration. Include an untreated control.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI solution (e.g., 50 µg/mL).
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis using Propidium Iodide Staining
This protocol is for analyzing cell cycle distribution by flow cytometry.
Materials:
-
Cells treated with C6 ceramide and control cells
-
Phosphate-Buffered Saline (PBS), sterile
-
70% Ethanol, cold (-20°C)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometry tubes
Protocol:
-
Cell Preparation and Fixation:
-
Treat cells with the desired concentration of C6 ceramide for the appropriate duration. Include an untreated control.
-
Harvest the cells by trypsinization (if adherent) and centrifugation.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%. This prevents cell clumping.
-
Fix the cells for at least 30 minutes on ice or store at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.
-
Carefully aspirate the ethanol and wash the pellet twice with PBS.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry.
-
The DNA content will be proportional to the PI fluorescence intensity.
-
Use the flow cytometry software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Diagram 3: Experimental Workflow for Studying C6 Ceramide Effects
Caption: A general workflow for investigating the effects of C6 ceramide on apoptosis and cell cycle.
Conclusion
C6 ceramide is a valuable research tool for investigating the complex roles of ceramides in cellular signaling. Its ability to readily penetrate cell membranes allows for the direct study of its effects on apoptosis and cell cycle progression. The information and protocols provided in this technical guide are intended to serve as a comprehensive resource for researchers and drug development professionals working with this important bioactive lipid. Careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining reliable and reproducible results. The continued study of C6 ceramide and its mechanisms of action will undoubtedly provide further insights into the therapeutic potential of targeting ceramide signaling pathways in various diseases, particularly cancer.
References
- 1. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of cyclin-dependent kinase 2 activity by ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complexation of C6-Ceramide with Cholesteryl Phosphocholine – A Potent Solvent-Free Ceramide Delivery Formulation for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Bax or Bcl-2 overexpression on the ceramide-dependent apoptotic pathway in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-apoptotic Bcl-2 Family Proteins Disassemble Ceramide Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p21 promotes ceramide-induced apoptosis and antagonizes the antideath effect of Bcl-2 in human hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ceramide induces neuronal apoptosis through the caspase-9/caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Ceramide-containing liposomes with doxorubicin: time and cell-dependent effect of C6 and C12 ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Exogenous cell-permeable C6 ceramide sensitizes multiple cancer cell lines to Doxorubicin-induced apoptosis by promoting AMPK activation and mTORC1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
N-Hexanoyl-L-erythro-sphingosine: A Technical Guide to its Biological Functions
For Researchers, Scientists, and Drug Development Professionals
N-Hexanoyl-L-erythro-sphingosine, commonly known as C6-ceramide, is a synthetic, cell-permeable short-chain analog of the naturally occurring sphingolipid ceramide. Its ability to readily cross cell membranes has made it an invaluable tool for elucidating the diverse biological roles of ceramides in cellular processes. This technical guide provides an in-depth overview of the core biological functions of C6-ceramide, with a focus on its mechanisms of action in inducing apoptosis, cell cycle arrest, and autophagy, particularly in the context of cancer research and drug development.
Core Biological Functions
C6-ceramide serves as a pro-apoptotic and anti-proliferative agent in a multitude of cell types, primarily through its ability to modulate key signaling pathways that govern cell fate. Its primary functions include the induction of programmed cell death (apoptosis), halting of the cell division cycle, and initiation of the cellular self-degradation process of autophagy.
Induction of Apoptosis
C6-ceramide is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is characterized by a cascade of molecular events, including the activation of caspases, mitochondrial dysfunction, and DNA fragmentation.
Signaling Pathways in C6-Ceramide-Induced Apoptosis
C6-ceramide triggers apoptosis through multiple signaling pathways, most notably by activating protein phosphatase 1 (PP1), which in turn dephosphorylates and inactivates the pro-survival kinase Akt. This disruption of the Akt-mTOR signaling axis is a central mechanism of C6-ceramide's pro-apoptotic action.[1][2][3] Additionally, C6-ceramide can activate the AMP-activated protein kinase (AMPK) pathway, which further contributes to the inhibition of mTORC1 and sensitization of cancer cells to chemotherapeutic agents.[4][5][6]
Quantitative Data on Apoptosis Induction
The pro-apoptotic effects of C6-ceramide are dose- and time-dependent. The following tables summarize key quantitative data from various studies.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HepG2 | Hepatocellular Carcinoma | 31 | 46 | [7] |
| MCF7 | Breast Cancer | 16 | 46 | [7] |
| MyLa | Cutaneous T-cell Lymphoma | ~25 | 24 | [1] |
| HuT78 | Cutaneous T-cell Lymphoma | ~25 | 24 | [1] |
Table 2: Dose-Dependent Effect of this compound on Cell Viability
| Cell Line | Concentration (µM) | Time (h) | % Reduction in Cell Viability | Reference |
| MyLa | 25 | 6 | 26.7 | [1] |
| 16 | 35.5 | [1] | ||
| 24 | 57.0 | [1] | ||
| 100 | 6 | 51.1 | [1] | |
| 16 | 82.1 | [1] | ||
| 24 | 87.0 | [1] | ||
| HuT78 | 25 | 6 | 21.4 | [1] |
| 16 | 46.7 | [1] | ||
| 24 | 63.9 | [1] | ||
| 100 | 6 | 52.4 | [1] | |
| 16 | 77.1 | [1] | ||
| 24 | 79.8 | [1] | ||
| KCs | 20 | 2 | 10 | [8] |
| 30 | 2 | 49 | [8] |
Table 3: Effect of this compound on Apoptosis
| Cell Line | Concentration (µM) | Time (h) | % Apoptotic Cells | Reference |
| FRTL-5 | 50 | 48 | ~25% | [9] |
Cell Cycle Arrest
In addition to inducing apoptosis, C6-ceramide can arrest the cell cycle, preventing cancer cell proliferation. This effect is often observed at the G0/G1 phase of the cell cycle.
Autophagy
C6-ceramide is also a known modulator of autophagy, a cellular process of self-digestion of damaged organelles and proteins. In some contexts, autophagy can act as a survival mechanism for cancer cells, while in others, excessive autophagy can lead to cell death. C6-ceramide has been shown to induce autophagic cell death in certain cancer cells, a process that can be dependent on the activation of the AMPK/Ulk1 pathway.[6]
Mitochondrial Effects
Mitochondria are central to C6-ceramide's mechanism of action. C6-ceramide can directly target mitochondria, leading to the permeabilization of the outer mitochondrial membrane.[10][11][12] This results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm, a key event in the intrinsic apoptotic pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells of interest
-
96-well culture plates
-
This compound (C6-ceramide) stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of C6-ceramide (e.g., 1 to 100 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells of interest
-
6-well culture plates
-
This compound (C6-ceramide) stock solution (in DMSO)
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with C6-ceramide as described for the MTT assay.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
-
Caspase Activity Assay
This assay quantifies the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.
-
Materials:
-
Cells of interest
-
C6-ceramide treated cell lysates
-
Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate, e.g., DEVD-pNA or DEVD-AFC)
-
Microplate reader
-
-
Procedure:
-
Prepare cell lysates from control and C6-ceramide-treated cells.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the control.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a complex mixture, such as cell lysates, to assess changes in protein expression or phosphorylation status.
-
Materials:
-
C6-ceramide treated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-LC3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[13]
-
Autophagy Flux Assay (LC3-II Turnover)
This assay measures the dynamic process of autophagy by assessing the degradation of LC3-II.
-
Materials:
-
Cells of interest
-
C6-ceramide
-
Autophagy inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
Western blot materials (as described above) with an antibody specific for LC3.
-
-
Procedure:
-
Treat cells with C6-ceramide in the presence or absence of an autophagy inhibitor for a specific time period.
-
Prepare cell lysates and perform Western blot analysis for LC3.
-
The accumulation of LC3-II in the presence of the inhibitor compared to its absence indicates the autophagic flux. An increase in LC3-II upon C6-ceramide treatment, which is further enhanced by the inhibitor, signifies an induction of autophagy.
-
Conclusion
This compound is a powerful research tool for dissecting the complex roles of ceramides in cellular signaling. Its ability to induce apoptosis, cell cycle arrest, and autophagy in a controlled manner makes it particularly relevant for cancer research and the development of novel therapeutic strategies. The detailed protocols and quantitative data presented in this guide are intended to facilitate further investigation into the multifaceted biological functions of this important bioactive lipid.
References
- 1. C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomal C6 Ceramide Activates Protein Phosphatase 1 to Inhibit Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liposomal C6 Ceramide Activates Protein Phosphatase 1 to Inhibit Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exogenous cell-permeable C6 ceramide sensitizes multiple cancer cell lines to Doxorubicin-induced apoptosis by promoting AMPK activation and mTORC1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AMP-activated protein kinase (AMPK)/Ulk1-dependent autophagic pathway contributes to C6 ceramide-induced cytotoxic effects in cultured colorectal cancer HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. C6-Ceramide Enhances Phagocytic Activity of Kupffer Cells through the Production of Endogenous Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complexation of C6-Ceramide with Cholesteryl Phosphocholine – A Potent Solvent-Free Ceramide Delivery Formulation for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ceramide channels increase the permeability of the mitochondrial outer membrane to small proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ceramide channels and mitochondrial outer membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ceramide forms channels in mitochondrial outer membranes at physiologically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Western Blot Analysis | Thermo Fisher Scientific - KR [thermofisher.com]
C6 ceramide signaling cascade in apoptosis
An In-depth Technical Guide to the C6 Ceramide Signaling Cascade in Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ceramides are a class of bioactive sphingolipids that function as critical second messengers in a variety of cellular processes, including proliferation, growth arrest, and programmed cell death (apoptosis).[1][2] The dysregulation of ceramide metabolism is implicated in the evasion of apoptosis by cancer cells, making it a promising target for therapeutic intervention.[3] N-hexanoyl-D-sphingosine (C6 ceramide) is a synthetic, cell-permeable short-chain ceramide analog that effectively mimics the actions of endogenous ceramides, serving as an invaluable tool for investigating the molecular mechanisms of ceramide-induced apoptosis.[2][4] This technical guide provides a comprehensive overview of the C6 ceramide signaling cascade, detailing its core pathways, key molecular mediators, and the experimental methodologies used for its study.
Core Signaling Cascade of C6 Ceramide-Induced Apoptosis
C6 ceramide initiates apoptosis through a complex and multifaceted signaling network that engages both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][5] Its pro-apoptotic effects are mediated by the activation of specific stress kinases, caspases, and direct interactions with mitochondrial membrane components.
Key Signaling Pathways
1. Intrinsic (Mitochondrial) Pathway: This is a central route for C6 ceramide-induced apoptosis.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): C6 ceramide can directly target mitochondria, leading to an increase in the permeability of the outer mitochondrial membrane.[2][3] This is a critical commitment step in the apoptotic process. One proposed mechanism is the formation of ceramide channels within the mitochondrial outer membrane, which are large enough to allow the passage of pro-apoptotic proteins.[6][7][8]
-
Cytochrome c Release: Following MOMP, proteins typically sequestered in the mitochondrial intermembrane space, most notably cytochrome c, are released into the cytosol.[2][3][4]
-
Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the formation of the apoptosome, which in turn recruits and activates the initiator caspase, pro-caspase-9.[5]
-
Effector Caspase Activation: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[4][5][9]
2. Extrinsic (Death Receptor) Pathway:
-
While often associated with the intrinsic pathway, C6 ceramide has also been shown to activate the extrinsic pathway in certain cell types, such as chronic myeloid leukemia (CML) K562 cells.[5]
-
Caspase-8 Activation: This pathway is characterized by the activation of the initiator caspase-8.[5][9] Studies have shown that C6 ceramide induces the cleavage of pro-caspase-8, and inhibitors of caspase-8 can protect cells from C6 ceramide-induced apoptosis.[5][9]
3. Stress Kinase Activation:
-
c-Jun N-terminal Kinase (JNK): The activation of the stress-activated protein kinase (SAPK)/JNK cascade is an essential component of C6 ceramide-mediated apoptosis in some cellular contexts.[5] Pharmacological inhibition of JNK can protect cells from C6 ceramide.[5] JNK can contribute to apoptosis by phosphorylating and inactivating anti-apoptotic Bcl-2 family proteins like Mcl-1.[5]
-
AMP-activated protein kinase (AMPK): C6 ceramide can promote the activation of AMPK.[10][11] Activated AMPK can inhibit the mTORC1 signaling pathway, which is crucial for cell growth and proliferation, thereby sensitizing cancer cells to chemotherapeutic agents.[10]
4. Role of Bcl-2 Family Proteins:
-
The balance between pro- and anti-apoptotic members of the Bcl-2 protein family is a critical determinant of cell fate at the mitochondrial level.[12][13]
-
Anti-apoptotic Proteins (e.g., Bcl-xL, Bcl-2): These proteins can counteract C6 ceramide's effects. For instance, Bcl-xL has been shown to directly disassemble ceramide channels in the mitochondrial outer membrane, preventing MOMP.[6][7] Overexpression of Bcl-2 can block ceramide formation and prevent cytochrome c release.[14]
-
Pro-apoptotic Proteins (e.g., Bax, Bak): These proteins facilitate apoptosis. Bax can translocate to the mitochondria and potentiate ceramide channels, accelerating cytochrome c release.[8][14]
5. Involvement of Reactive Oxygen Species (ROS) and Calcium:
-
C6 ceramide treatment can lead to a significant increase in intracellular reactive oxygen species (ROS).[11][15] This oxidative stress contributes to mitochondrial dysfunction and the overall apoptotic process.[3]
-
A rapid increase in intracellular calcium (Ca2+) levels is also observed following ceramide treatment, suggesting that Ca2+ signaling is an important component of the cell death mechanism.[1][16]
Caption: Core signaling pathways of C6 ceramide-induced apoptosis.
Quantitative Data on C6 Ceramide Efficacy
The cytotoxic and pro-apoptotic effects of C6 ceramide are dose- and time-dependent. The following tables summarize quantitative data from various studies.
| Cell Line | C6 Ceramide Concentration | Treatment Duration | Observed Effect | Citation(s) |
| K562 (Chronic Myeloid Leukemia) | 25 µM | 24, 48, 72 hours | Statistically significant increase in apoptosis (sub-G1 phase). | [3] |
| K562 (Chronic Myeloid Leukemia) | 50 µM | 72 hours | Increased Annexin V and TMRM staining, indicating apoptosis and mitochondrial membrane potential loss. | [3] |
| C6 (Rat Glioma) | Short-term application (IC50) | Not specified | >90% cell death confirmed by MTT assay. | [3][17] |
| C6 (Rat Glioma) | 3.125 - 100 µM | 24 and 48 hours | Dose- and time-dependent decrease in cell viability. | [18] |
| U937 (Human Myeloid Leukemia) | 25 µM | 6 hours | ~10% of cells show apoptotic features; 8% DNA fragmentation. | [15] |
| U937 (Human Myeloid Leukemia) | 25 µM | 24 hours | ~30% of cells show apoptotic features; 37% DNA fragmentation. | [15] |
| HepG2 (Hepatocarcinoma) | 51 µM (IC50) | 48 hours | 50% inhibition of cell viability. | [19] |
Table 1: Cytotoxic and Pro-Apoptotic Effects of C6 Ceramide on Various Cancer Cell Lines.
| Cell Line | Inhibitor | Inhibitor Concentration | Target | Effect on C6 Ceramide-Induced Apoptosis | Citation(s) |
| K562 | Caspase-3 Inhibitor (Z-DEVD-FMK) | Not specified | Caspase-3 | Protection from apoptosis. | [5] |
| K562 | Caspase-8 Inhibitor | 40 µM | Caspase-8 | Significant protection from apoptosis. | [9] |
| K562 | Caspase-9 Inhibitor | 40 µM | Caspase-9 | No statistical difference; no protection. | [9] |
| Rice Protoplasts | Caspase-3-like Inhibitor (Ac-DEVD-CHO) | 50 µM | Caspase-3-like protease | Inhibition of C6 ceramide-induced protease activity. | [1][16] |
Table 2: Effect of Pathway Inhibitors on C6 Ceramide-Induced Apoptosis.
Detailed Experimental Protocols
Reproducing and building upon existing research requires a thorough understanding of the methodologies employed. Below are detailed protocols for key experiments used to study C6 ceramide-induced apoptosis.
Cell Culture and C6 Ceramide Treatment
-
Cell Lines: Cells (e.g., K562, C6 glioma, 4T1) are cultured in appropriate media such as RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[18][20]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[18]
-
C6 Ceramide Preparation: C6 ceramide is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock is then diluted in the culture medium to achieve the desired final concentrations for treatment.[18] Control cells are treated with an equivalent concentration of the vehicle (e.g., DMSO).[18]
Cytotoxicity and Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Seeding: Cells are seeded in 96-well plates (e.g., 5x10³ cells/well) and allowed to adhere overnight.[18]
-
Treatment: Cells are treated with various concentrations of C6 ceramide and incubated for specific time periods (e.g., 24 or 48 hours).[18]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H tetrazolium bromide (MTT) is added to each well (e.g., 20 µL of 5 mg/mL solution) and incubated for approximately 4 hours.[18] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is read using a microplate spectrophotometer at a specific wavelength (e.g., 570 nm), which is proportional to the number of viable cells.[3]
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[21]
-
Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC, PE) and used to detect this event. A viability dye like Propidium Iodide (PI) or 7-AAD is used concurrently. PI is membrane-impermeable and only enters cells with compromised membrane integrity (late apoptotic or necrotic cells).[21]
-
Procedure:
-
Harvest cells after treatment with C6 ceramide.
-
Wash cells with cold Phosphate Buffered Saline (PBS).
-
Resuspend cells in Annexin V Binding Buffer.
-
Add fluorochrome-conjugated Annexin V and incubate in the dark.
-
Add PI just before analysis.
-
Analyze the stained cells using a flow cytometer.
-
-
Interpretation:
-
Annexin V- / PI-: Live cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Western Blot Analysis
This technique is used to detect specific proteins and their modifications, such as cleavage.
-
Protein Extraction: After treatment, cells are lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using an assay like the Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-caspase-8, anti-caspase-3, anti-PARP, anti-JNK).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.[5] Cleavage of pro-caspases into their active forms or cleavage of PARP are key indicators of apoptosis.[5][22]
References
- 1. Frontiers | Ceramide-Induced Cell Death Depends on Calcium and Caspase-Like Activity in Rice [frontiersin.org]
- 2. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-apoptotic Bcl-2 Family Proteins Disassemble Ceramide Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-apoptotic Bcl-2 Family Proteins Disassemble Ceramide Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. Exogenous cell-permeable C6 ceramide sensitizes multiple cancer cell lines to Doxorubicin-induced apoptosis by promoting AMPK activation and mTORC1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. C6 ceramide dramatically enhances docetaxel-induced growth inhibition and apoptosis in cultured breast cancer cells: a mechanism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Role of BCL-2 Family Proteins in Apoptosis Regulation | Blog | Biosynth [biosynth.com]
- 14. Influence of Bax or Bcl-2 overexpression on the ceramide-dependent apoptotic pathway in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ceramide-Induced Cell Death Depends on Calcium and Caspase-Like Activity in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exogenous Ceramide Treatment Induce Death and Cytotoxicity in Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
- 19. Synergistic Combination Therapy with Nanoliposomal C6-Ceramide and Vinblastine is Associated with Autophagy Dysfunction in Hepatocarcinoma and Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solid tumor treatment via augmentation of bioactive C6 ceramide levels with thermally ablative focused ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Mitochondrial Role in the Signal Transduction Pathway of Ceramide-Induced Apoptosis — Journal of Young Investigators [jyi.org]
The Role of N-Hexanoyl-L-erythro-sphingosine (C6-Ceramide) in Cancer Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Hexanoyl-L-erythro-sphingosine, commonly known as C6-ceramide, is a synthetic, cell-permeable short-chain analog of the naturally occurring sphingolipid ceramide. As a key second messenger, ceramide plays a pivotal role in cellular processes such as apoptosis, cell cycle arrest, and autophagy. Dysregulation of ceramide metabolism is a hallmark of many cancers, contributing to therapeutic resistance and tumor progression. This technical guide provides an in-depth analysis of the multifaceted role of C6-ceramide in cancer biology, focusing on its mechanisms of action, its impact on critical signaling pathways, and its potential as a therapeutic agent. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers and drug development professionals in oncology.
Introduction
Ceramides are a class of bioactive lipids that are central to sphingolipid metabolism and function as critical signaling molecules in a variety of cellular processes, including proliferation, differentiation, senescence, and apoptosis.[1] The balance between pro-apoptotic ceramide and its pro-survival metabolite, sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat," is crucial for determining cell fate.[2][3] In many cancer cells, this balance is shifted towards S1P, promoting uncontrolled proliferation and resistance to therapy.[4][5]
This compound (C6-ceramide) is a synthetic, short-chain ceramide analog that readily permeates cell membranes, making it an invaluable tool for studying ceramide-mediated signaling pathways.[6] Its exogenous application allows for the controlled induction of ceramide-dependent cellular responses, bypassing the complexities of endogenous ceramide generation. This guide explores the mechanisms by which C6-ceramide exerts its anti-cancer effects and its potential for therapeutic development.
Mechanisms of Action of C6-Ceramide in Cancer
C6-ceramide has been shown to induce a range of anti-tumor responses in various cancer models through several key mechanisms:
Induction of Apoptosis
A primary mechanism by which C6-ceramide exerts its anti-cancer effects is through the induction of apoptosis, or programmed cell death. This process is mediated by the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
-
Intrinsic Pathway: C6-ceramide can directly target mitochondria, leading to the generation of reactive oxygen species (ROS), mitochondrial outer membrane permeabilization (MOMP), and the release of cytochrome c.[7] This, in turn, activates the caspase cascade, culminating in the activation of effector caspases like caspase-3 and subsequent apoptosis.[7] Studies have shown that C6-ceramide treatment leads to the translocation of Bax to the mitochondria, further promoting cytochrome c release.[8]
-
Extrinsic Pathway: C6-ceramide has been demonstrated to activate the extrinsic apoptotic pathway through the activation of caspase-8.[9][10] This initiator caspase can then directly cleave and activate downstream effector caspases.[10]
-
JNK Activation: The c-Jun N-terminal kinase (JNK) signaling pathway is also implicated in C6-ceramide-induced apoptosis.[10] Activation of JNK can lead to the phosphorylation and inactivation of anti-apoptotic proteins, further sensitizing cells to apoptosis.[10]
Induction of Autophagy
Autophagy is a cellular catabolic process that can have a dual role in cancer, either promoting survival or inducing cell death. C6-ceramide has been shown to induce autophagy in several cancer cell lines.[8][11][12] The proposed mechanism involves the inhibition of the Akt/mTOR signaling pathway, a key negative regulator of autophagy, through the activation of protein phosphatase 2A (PP2A).[8][12] While autophagy can sometimes act as a survival mechanism for cancer cells, its prolonged or excessive activation by C6-ceramide can lead to autophagic cell death.[13]
Induction of Cell Cycle Arrest
C6-ceramide can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1/S and G2/M transitions.[7][14] This effect is often associated with the modulation of key cell cycle regulatory proteins, such as cyclin-dependent kinases (CDKs).[14] By preventing cancer cells from progressing through the cell cycle, C6-ceramide inhibits their division and growth.
Modulation of Key Signaling Pathways
C6-ceramide influences several critical signaling pathways that are often dysregulated in cancer:
-
Akt/mTOR Pathway: As mentioned, C6-ceramide can inhibit the pro-survival Akt/mTOR pathway, leading to decreased cell proliferation and the induction of autophagy.[8][12]
-
p53 Signaling: In some cancer cell lines, C6-ceramide has been shown to induce p53-dependent apoptosis.[15] The tumor suppressor protein p53 can translocate to the mitochondria and interact with proteins like cyclophilin-D, leading to mitochondrial permeability transition and cell necrosis.[16]
-
NF-κB Pathway: C6-ceramide has been reported to induce the DNA-binding activity of the transcription factor NF-κB.[7]
Quantitative Data on the Effects of C6-Ceramide
The following tables summarize quantitative data from various studies on the effects of C6-ceramide on different cancer cell lines.
Table 1: In Vitro Cytotoxicity of C6-Ceramide in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µM) | Time (h) | Effect | Reference |
| K562 | Chronic Myeloid Leukemia | Cell Viability | 25 | 24, 48, 72 | Time-dependent decrease in viability | [9] |
| C6 | Glioblastoma | MTT Assay | Not specified | Short-term | >90% cell death | [9] |
| HTB12 | Astrocytoma (Grade 4) | Trypan Blue Assay | Not specified | Not specified | ~65% cell death | [15] |
| MyLa | Cutaneous T Cell Lymphoma | Cell Viability | 25 | 24 | 67.3% reduction in viability | [17] |
| HuT78 | Cutaneous T Cell Lymphoma | Cell Viability | 25 | 24 | 56.2% reduction in viability | [17] |
| MyLa | Cutaneous T Cell Lymphoma | Cell Viability | 100 | 24 | 91.4% reduction in viability | [17] |
| HuT78 | Cutaneous T Cell Lymphoma | Cell Viability | 100 | 24 | 89.9% reduction in viability | [17] |
| 401.4 | Breast Cancer | IC50 | 5 | 48 | - | [18] |
| PC-3, PPC-1, DU145 | Prostate Cancer | IC50 | ~10-12 | Not specified | - | [18] |
Table 2: In Vivo Anti-Tumor Efficacy of Nanoliposomal C6-Ceramide
| Cancer Model | Treatment | Effect | Reference |
| Hepatocellular Carcinoma Xenograft | Nanoliposomal C6-Ceramide | Suppression of tumor growth | [19] |
| HCT-116/A2780 Xenografts | Liposomal C6-Ceramide + Vincristine | Enhanced anti-proliferative activity | [16] |
| L3.6 and CaOV3 Xenografts | C6-Ceramide + TSA | Significantly smaller tumor volumes and enhanced survival | [20] |
| 4T1 Breast Tumors | Nanoliposomal C6-Ceramide | Significant intratumoral accumulation, but no tumor growth control alone | [18][21] |
| 4T1 Breast Tumors | TA + Nanoliposomal C6-Ceramide | ~12.5-fold increase in intratumoral C6 accumulation | [18][21] |
Signaling Pathways and Experimental Workflows
C6-Ceramide Induced Apoptotic Signaling
Caption: C6-Ceramide induced apoptosis signaling pathways.
C6-Ceramide and Autophagy Regulation
Caption: C6-Ceramide regulation of autophagy via the PP2A-Akt-mTOR axis.
Experimental Workflow for Assessing C6-Ceramide Cytotoxicity
Caption: General experimental workflow for studying C6-ceramide effects.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of C6-ceramide (e.g., 1-100 µM) and a vehicle control (e.g., DMSO). Incubate for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with C6-ceramide as described above.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Western Blot Analysis
-
Protein Extraction: Lyse C6-ceramide-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-Akt, Akt, LC3B) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Therapeutic Potential and Future Directions
The potent pro-apoptotic and anti-proliferative effects of C6-ceramide make it an attractive candidate for cancer therapy. However, its therapeutic application has been limited by its poor solubility and bioavailability.[19] The development of nanoliposomal formulations of C6-ceramide has shown promise in overcoming these limitations, allowing for systemic delivery and enhanced tumor targeting.[19][22]
Preclinical studies have demonstrated that nanoliposomal C6-ceramide can suppress tumor growth in various cancer models and can act synergistically with conventional chemotherapeutic agents and other targeted therapies.[11][16][20][23] For instance, combining C6-ceramide with autophagy inhibitors or histone deacetylase inhibitors has shown enhanced anti-tumor efficacy.[11][20] Furthermore, nanoliposomal C6-ceramide is being investigated in a phase I clinical trial for patients with solid tumors.[22]
Future research should focus on:
-
Optimizing nanodelivery systems to improve the pharmacokinetic and pharmacodynamic properties of C6-ceramide.
-
Identifying predictive biomarkers to select patients who are most likely to respond to ceramide-based therapies.
-
Exploring novel combination strategies to overcome resistance mechanisms and enhance therapeutic outcomes.
-
Further elucidating the complex interplay between C6-ceramide-induced apoptosis and autophagy to harness these processes for maximal therapeutic benefit.
Conclusion
This compound (C6-ceramide) is a powerful tool for investigating ceramide-mediated signaling and holds significant promise as an anti-cancer agent. Its ability to induce apoptosis, autophagy, and cell cycle arrest through the modulation of multiple key signaling pathways underscores its therapeutic potential. While challenges in drug delivery remain, the advancement of nanotechnologies is paving the way for the clinical translation of ceramide-based therapies. A thorough understanding of the molecular mechanisms underlying the action of C6-ceramide, as detailed in this guide, is essential for the continued development of this promising class of anti-cancer therapeutics.
References
- 1. Sphingolipids and cancer: ceramide and sphingosine-1-phosphate in the regulation of cell death and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-Phosphate Metabolic Pathway in Cancer: Implications for Therapeutic Targets | MDPI [mdpi.com]
- 3. Targeting the sphingosine-1-phosphate axis in cancer, inflammation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Combination Therapy with Nanoliposomal C6-Ceramide and Vinblastine is Associated with Autophagy Dysfunction in Hepatocarcinoma and Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. Ceramide induced mitophagy and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell cycle arrest induced by an inhibitor of glucosylceramide synthase. Correlation with cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. C-6 Ceramide Induces p53 Dependent Apoptosis in Human Astrocytoma Grade4 (Glioblastoma Multiforme) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
- 18. Solid tumor treatment via augmentation of bioactive C6 ceramide levels with thermally ablative focused ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nanoliposome C6-Ceramide Increases the Anti-tumor Immune Response and Slows Growth of Liver Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. Metabolism of short-chain ceramide by human cancer cells-implications for therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
N-Hexanoyl-L-erythro-sphingosine: A Key Regulator of Sphingolipid Metabolism and Cellular Fate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a complex class of bioactive molecules that play pivotal roles in a myriad of cellular processes. At the heart of sphingolipid metabolism lies ceramide, a central hub from which a diverse array of downstream signaling lipids are generated. N-Hexanoyl-L-erythro-sphingosine, a synthetic, cell-permeable short-chain ceramide analog commonly referred to as C6-ceramide, has emerged as an invaluable tool for elucidating the intricate functions of endogenous ceramides. Its ability to mimic the actions of natural ceramides has propelled research into the roles of these lipids in regulating fundamental cellular processes such as apoptosis, cell cycle arrest, and autophagy. This technical guide provides a comprehensive overview of the role of C6-ceramide in the regulation of sphingolipid metabolism and its impact on key signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
The Central Role of Ceramide in Sphingolipid Metabolism
Sphingolipid metabolism is a dynamic and tightly regulated network of enzymatic reactions responsible for the synthesis, degradation, and interconversion of various sphingolipid species.[1][2] Ceramide occupies a central position in this metabolic web, serving as a precursor for the synthesis of complex sphingolipids, including sphingomyelin and glycosphingolipids, and also being generated through their breakdown.[3] The cellular levels of ceramide are controlled by the coordinated action of several key enzymes, including ceramide synthases (CerS), which catalyze the N-acylation of a sphingoid base, and sphingomyelinases (SMases), which hydrolyze sphingomyelin to generate ceramide.[4][5]
The acyl chain length of ceramide is a critical determinant of its biological function. Different CerS isoforms exhibit specificity for fatty acyl-CoAs of varying lengths, leading to the production of a diverse pool of ceramide species.[6][7] C6-ceramide, with its six-carbon acyl chain, is readily taken up by cells and can be metabolized to longer-chain ceramides or other sphingolipids, thereby influencing the overall sphingolipid profile and cellular behavior.[8][9]
Quantitative Effects of C6-Ceramide on Cellular Processes
The biological effects of C6-ceramide are highly dependent on its concentration and the cellular context. The following tables summarize the quantitative data from various studies, illustrating the dose-dependent impact of C6-ceramide on cell viability, apoptosis, autophagy, and cell cycle progression.
| Cell Line | C6-Ceramide Concentration | Incubation Time | Effect | Reference |
| MCF-7 (Human Breast Adenocarcinoma) | 12.5 - 25 µM | 24 hours | Inhibition of cell viability | [1] |
| 50 µM | 24 hours | Induction of autophagy | [1] | |
| K562 (Human Chronic Myelogenous Leukemia) | 25 µM | 24, 48, 72 hours | Induction of apoptosis (sub-G1 phase) | [10] |
| HepG2 (Human Liver Cancer) | 51 µM (IC50) | 48 hours | Nanoliposomal C6-ceramide induced cytotoxicity | [11] |
| C6 Glioma (Rat) | Not specified (IC50) | Short-term | >90% cell death | [12] |
| HuT78, MyLa (Cutaneous T Cell Lymphoma) | 10 - 40 µM | 24 hours | Reduced cell viability, induction of apoptosis and necrosis | [13] |
| Kupffer Cells (Rat) | 1 - 10 µM | 2 hours | No effect on cell viability | [14] |
| 20 µM | 2 hours | 10% decrease in cell viability | [14] | |
| 30 µM | 2 hours | 49% decrease in cell viability | [14] |
| Cell Line | Ceramide Analog | Concentration | Incubation Time | Effect on Cell Cycle | Reference |
| Bel7402 (Human Hepatocarcinoma) | C2-ceramide | 5 - 60 µmol/L | 24 hours | Dose-dependent G1 phase arrest (36.8% to 76.2% of cells in G1) | [15] |
| Molt-4 (Human Leukemia) | C6-ceramide | Not specified | Shorter than serum withdrawal | Dramatic arrest in G0/G1 phase | [16] |
| HCT116, OVCAR-3 (Human Colon and Ovarian Carcinoma) | C6-ceramide | Not specified | Not specified | Double block in G1 and G2, emptying the S phase | [17] |
| HN9.10e (Embryonic Hippocampal Cells) | 0.1 µM and 13 µM | 48 hours | No significant alteration in cell cycle progression | [9] |
C6-Ceramide and the Regulation of Key Signaling Pathways
C6-ceramide exerts its profound effects on cellular fate by modulating a complex network of intracellular signaling pathways. These pathways often converge on critical cellular processes, leading to apoptosis, cell cycle arrest, or autophagy.
Apoptosis Induction
C6-ceramide is a potent inducer of apoptosis, or programmed cell death, in a wide range of cancer cell lines.[18][19] Its pro-apoptotic effects are mediated through both the intrinsic and extrinsic apoptotic pathways.
The intrinsic, or mitochondrial, pathway is a major route for C6-ceramide-induced apoptosis. C6-ceramide can directly target mitochondria, leading to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors such as cytochrome c.[17] This process is often regulated by the Bcl-2 family of proteins, with C6-ceramide promoting the activity of pro-apoptotic members like Bax and Bak, while inhibiting anti-apoptotic members like Bcl-2.[3][20][21] The release of cytochrome c from the mitochondria triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately dismantle the cell.[17][22]
The extrinsic, or death receptor, pathway can also be activated by C6-ceramide. This involves the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic signal.[22]
Cell Cycle Arrest
In addition to inducing apoptosis, C6-ceramide can also halt the proliferation of cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M checkpoints.[16][18] This anti-proliferative effect is often mediated by the modulation of key cell cycle regulatory proteins. Studies have shown that ceramide treatment can lead to an increase in the expression of cyclin-dependent kinase (CDK) inhibitors, such as p21, and a decrease in the levels of cyclins, such as cyclin D1, and their associated CDKs.[11][15] The ERK signaling pathway has also been implicated in ceramide-induced cell cycle arrest.[15]
Autophagy Induction
Autophagy is a cellular self-degradative process that plays a dual role in both cell survival and cell death. C6-ceramide has been shown to induce autophagy in various cancer cell lines.[1][17][23] The mechanism of ceramide-induced autophagy involves the inhibition of the mTOR signaling pathway, a key negative regulator of autophagy.[15][23] Furthermore, ceramide can promote the dissociation of the Beclin 1:Bcl-2 complex, a critical step in the initiation of autophagy. This dissociation is often mediated by the activation of c-Jun N-terminal kinase (JNK).[15][23] It is important to note that the conversion of short-chain ceramides like C6-ceramide into long-chain ceramides by ceramide synthases is often required to trigger a full autophagic response.[15][23]
Detailed Experimental Protocols
To facilitate the study of this compound and its effects on sphingolipid metabolism, this section provides detailed methodologies for key experiments.
Lipid Extraction and Mass Spectrometry Analysis of Sphingolipids
This protocol provides a general guideline for the extraction and quantification of sphingolipids from plasma or cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plasma or cell lysate
-
Internal standard solution (e.g., C17-Ceramide or deuterated sphingolipid standards in methanol)
-
Cold (-20°C) protein precipitation solution (e.g., isopropanol or methanol:acetonitrile)
-
Reconstitution solvent (e.g., initial mobile phase for LC)
-
LC-MS/MS system with an appropriate column (e.g., C18)
Procedure:
-
Sample Preparation: Thaw plasma samples on ice or prepare cell lysates. To 50 µL of the sample, add 10 µL of the internal standard solution.
-
Protein Precipitation and Lipid Extraction: Add 400 µL of the cold protein precipitation solution. Vortex vigorously for 1 minute. Incubate at -20°C for 20 minutes to facilitate protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]
-
Sample Concentration: Carefully transfer the supernatant to a new tube. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the lipid extract in 100 µL of the reconstitution solvent. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.[2]
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a suitable gradient elution program to separate the different sphingolipid species. The mass spectrometer should be operated in a multiple reaction monitoring (MRM) mode to specifically detect and quantify the target sphingolipids and the internal standard. Both positive and negative ionization modes can be used for ceramide detection.[2][24]
Ceramide Synthase (CerS) Activity Assay
This protocol describes a fluorescent assay for measuring CerS activity in cell or tissue homogenates using NBD-sphinganine as a substrate.
Materials:
-
Cell or tissue homogenate
-
Assay buffer (e.g., 50 mM HEPES/KOH, pH 7.4, 25 mM KCl, 2 mM MgCl2)
-
NBD-sphinganine (fluorescent substrate)
-
Fatty acyl-CoA (e.g., C16:0-CoA)
-
Defatted bovine serum albumin (BSA)
-
Stop solution (e.g., chloroform:methanol, 2:1, v/v)
-
Silica gel thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., chloroform:methanol:2 M ammonium hydroxide, 40:10:1, v/v/v)
-
Fluorescence imager
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell or tissue homogenate (e.g., 10-50 µg of protein) with the assay buffer.
-
Substrate Preparation: Prepare a solution of NBD-sphinganine and defatted BSA in the assay buffer.
-
Initiate Reaction: Add the fatty acyl-CoA to the reaction mixture, followed by the NBD-sphinganine/BSA solution to start the reaction. Incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding the stop solution. Vortex and centrifuge to separate the phases.
-
Lipid Extraction: Collect the lower organic phase containing the lipids.
-
TLC Separation: Spot the extracted lipids onto a silica gel TLC plate. Develop the plate in the TLC developing solvent.
-
Visualization and Quantification: After the solvent front has reached the top of the plate, air dry the plate. Visualize the fluorescent NBD-ceramide product using a fluorescence imager and quantify the band intensity.[5][25]
Sphingomyelinase (SMase) Activity Assay
This protocol outlines a fluorometric assay for measuring SMase activity, which is applicable to both acidic and neutral SMases depending on the buffer pH.
Materials:
-
Sample containing SMase activity (e.g., cell lysate, serum)
-
Assay buffer (e.g., 0.1 M sodium acetate, pH 5.2 for acidic SMase)
-
Sphingomyelin (substrate)
-
Reaction reagent mix containing:
-
Alkaline phosphatase
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
-
96-well microtiter plate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Sample and Standard Preparation: Prepare serial dilutions of a sphingomyelin standard to generate a standard curve. Prepare the samples to be assayed.
-
Reaction Setup: Add 10 µL of the diluted standards or samples to the wells of the 96-well plate.
-
Reaction Initiation: Prepare the reaction reagent mix according to the manufacturer's instructions. Add 100 µL of the reaction reagent to each well and mix thoroughly.
-
Incubation: Cover the plate to protect it from light and incubate at 37°C for 60 minutes.
-
Measurement: Read the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-570/590-600 nm for Amplex Red).[26][27]
-
Calculation: Calculate the SMase activity in the samples based on the standard curve.
Conclusion and Future Directions
This compound has proven to be an indispensable tool for dissecting the complex roles of ceramides in cellular signaling and sphingolipid metabolism. Its ability to potently induce apoptosis, cell cycle arrest, and autophagy in a dose-dependent manner has provided valuable insights into the molecular mechanisms underlying these fundamental processes. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting ceramide metabolism.
Future research should focus on several key areas. A deeper understanding of the specific roles of different ceramide species, beyond the well-studied C6-ceramide, is needed. The development of more specific inhibitors and activators for the various enzymes involved in sphingolipid metabolism will be crucial for therapeutic applications. Furthermore, the intricate crosstalk between sphingolipid signaling and other major cellular pathways warrants further investigation. Ultimately, a comprehensive understanding of the regulation of sphingolipid metabolism by molecules like C6-ceramide will pave the way for the development of novel therapeutic strategies for a wide range of diseases, including cancer and metabolic disorders.
References
- 1. Coupling in vitro and in vivo paradigm reveals a dose dependent inhibition of angiogenesis followed by initiation of autophagy by C6-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Regulation of mitochondrial ceramide distribution by members of the BCL-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A fluorescent assay for ceramide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.cn [abcam.cn]
- 9. High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic Combination Therapy with Nanoliposomal C6-Ceramide and Vinblastine is Associated with Autophagy Dysfunction in Hepatocarcinoma and Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exogenous Ceramide Treatment Induce Death and Cytotoxicity in Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C6-Ceramide Enhances Phagocytic Activity of Kupffer Cells through the Production of Endogenous Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms involved in ceramide-induced cell cycle arrest in human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lipidmaps.org [lipidmaps.org]
- 19. researchgate.net [researchgate.net]
- 20. Regulation of ceramide channels by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ordering of ceramide formation, caspase activation, and Bax/Bcl-2 expression during etoposide-induced apoptosis in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. avantiresearch.com [avantiresearch.com]
- 26. cellbiolabs.com [cellbiolabs.com]
- 27. assets.thermofisher.cn [assets.thermofisher.cn]
Cellular Targets of C6 Ceramide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are a class of bioactive sphingolipids that play a central role in a multitude of cellular processes, including apoptosis, cell cycle arrest, senescence, and inflammation. Among the various ceramide species, the cell-permeable short-chain analog, C6 ceramide (N-hexanoyl-D-erythro-sphingosine), has been extensively utilized as a research tool to elucidate the intricate signaling pathways governed by ceramides. Its ability to readily cross cell membranes allows for the exogenous manipulation of intracellular ceramide levels, providing a powerful means to study its downstream effects. This technical guide provides a comprehensive overview of the known cellular targets of C6 ceramide, detailing the quantitative aspects of its interactions, the experimental methodologies used to identify these targets, and the signaling pathways it modulates.
Core Cellular Targets of C6 Ceramide
C6 ceramide exerts its biological effects through direct interaction with a variety of intracellular proteins, leading to the modulation of their activity and the initiation of downstream signaling cascades. The primary targets identified to date fall into two main categories: protein kinases and protein phosphatases.
Protein Kinase Targets
Several isoforms of Protein Kinase C (PKC) have been identified as direct targets of ceramide.
-
Protein Kinase C ζ (PKCζ): C6 ceramide directly binds to and activates atypical PKCζ. This interaction is crucial for ceramide-induced growth arrest and apoptosis in various cell types.[1]
-
Protein Kinase C α (PKCα) and δ (PKCδ): Photoaffinity labeling studies have shown that ceramide analogs directly bind to conventional PKCα and novel PKCδ. While ceramide binding activates PKCα, it leads to decreased autophosphorylation of PKCδ.[2]
Protein Phosphatase Targets
Ceramide-activated protein phosphatases (CAPPs) are a key family of enzymes regulated by C6 ceramide.
-
Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A): C6 ceramide can allosterically activate both PP1 and PP2A.[3][4] This activation is a critical event in the ceramide-mediated dephosphorylation and inactivation of pro-survival proteins such as Akt.[5] The activation of PP2A can also be indirect, through ceramide's binding to and inhibition of the endogenous PP2A inhibitor, I2PP2A (SET).[6]
Quantitative Data on C6 Ceramide-Target Interactions
The following tables summarize the available quantitative data for the interaction of C6 ceramide and other ceramides with their cellular targets.
| Target | Ceramide Species | Quantitative Metric | Value | Cell/System | Reference |
| Protein Phosphatases | C2, C6, Natural | Activation Range | 0.1 µM (initial) - 10 µM (peak) | Cytosolic extracts | [7] |
| PP2A & PP1γc/αc | D-erythro-C18 | EC50 | ~10 µM | In vitro | [4] |
| PP1c | D-erythro-C18 | EC50 (with phosphatidic acid) | 4.45 µM | In vitro | [4] |
| Protein Kinase C ζ | Ceramide | Activation Range | 3-10 nM (maximum) | In vitro | |
| Protein Kinase C ζ | Ceramide | Kd (high affinity) | 7.5 nM | In vitro | |
| Protein Kinase C ζ | Ceramide | Kd (low affinity) | 320 nM | In vitro | |
| Cell Viability | Nanoliposomal C6 | EC50 | 31 µM | Chronic Lymphocytic Leukemia cells | [8] |
Key Signaling Pathways Modulated by C6 Ceramide
The interaction of C6 ceramide with its primary targets triggers a cascade of downstream signaling events that ultimately determine the cellular fate.
Apoptosis Induction
C6 ceramide is a potent inducer of apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.
-
Intrinsic Pathway: C6 ceramide can directly target mitochondria, leading to the release of cytochrome c and subsequent activation of the caspase cascade. This process is often mediated by the dephosphorylation and inactivation of the pro-survival kinase Akt, a downstream consequence of PP1/PP2A activation.
-
Extrinsic Pathway: C6 ceramide can also enhance signaling through death receptors, leading to the activation of caspase-8.
Figure 1. C6 Ceramide-induced intrinsic apoptosis pathway.
Cell Cycle Arrest
C6 ceramide can induce cell cycle arrest, primarily at the G0/G1 and G2/M phases. This is often achieved through the modulation of key cell cycle regulators. A prominent mechanism involves the activation of PP2A, which can dephosphorylate and activate the retinoblastoma (Rb) protein, a key tumor suppressor that inhibits G1/S transition.
Endoplasmic Reticulum (ER) Stress
Exogenous C6 ceramide has been shown to induce ER stress, a condition triggered by the accumulation of unfolded or misfolded proteins in the ER lumen. This can lead to the activation of the unfolded protein response (UPR), which, if prolonged, can culminate in apoptosis.
Figure 2. C6 Ceramide-induced ER stress and the Unfolded Protein Response.
Experimental Protocols
Identification of C6 Ceramide-Binding Proteins using Affinity Purification
This method utilizes a biotinylated C6 ceramide analog to capture interacting proteins from cell lysates.
Materials:
-
Biotin-conjugated C6 ceramide
-
Streptavidin-coated magnetic beads or agarose resin
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Cell culture of interest
Protocol:
-
Cell Lysis: Harvest and lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Bead Preparation: Wash the streptavidin-coated beads with wash buffer to remove preservatives.
-
Biotin-C6 Ceramide Immobilization: Incubate the beads with biotin-conjugated C6 ceramide to allow for binding. Wash the beads to remove unbound ceramide.
-
Affinity Pulldown: Incubate the protein lysate with the biotin-C6 ceramide-coated beads. This allows proteins that bind to C6 ceramide to be captured.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by mass spectrometry to identify the C6 ceramide-interacting proteins.
Figure 3. Workflow for affinity purification of C6 ceramide-binding proteins.
In Vitro Kinase/Phosphatase Assay with C6 Ceramide
This assay directly measures the effect of C6 ceramide on the activity of a purified or immunoprecipitated kinase or phosphatase.
Materials:
-
Purified or immunoprecipitated kinase/phosphatase
-
Specific substrate for the enzyme (e.g., a peptide or protein)
-
C6 ceramide
-
Kinase/phosphatase reaction buffer
-
ATP (for kinase assays)
-
Detection reagent (e.g., phospho-specific antibody, radioactive ATP, or a colorimetric/fluorometric substrate)
Protocol:
-
Reaction Setup: In a microplate or microcentrifuge tube, combine the reaction buffer, the enzyme, and its substrate.
-
C6 Ceramide Addition: Add varying concentrations of C6 ceramide to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Initiate Reaction: For kinase assays, add ATP to start the reaction. For phosphatase assays, the reaction begins upon addition of the phosphorylated substrate.
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme for a defined period.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., SDS-PAGE sample buffer, or a specific inhibitor).
-
Detection: Quantify the enzyme activity by measuring the amount of phosphorylated or dephosphorylated substrate using an appropriate detection method.
Conclusion
C6 ceramide is a powerful tool for dissecting the complex roles of ceramides in cellular signaling. Its ability to directly interact with and modulate the activity of key enzymes like protein kinases and phosphatases initiates a wide array of downstream events, ultimately influencing cell fate. The methodologies outlined in this guide provide a framework for the continued identification and characterization of novel ceramide targets, which will be crucial for the development of new therapeutic strategies targeting ceramide-mediated pathways in various diseases, including cancer and metabolic disorders. Further research is needed to fully elucidate the complete "ceramidome" and the intricate network of interactions that govern its diverse biological functions.
References
- 1. protocols.io [protocols.io]
- 2. Selective ceramide binding to protein kinase C-alpha and -delta isoenzymes in renal mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liposomal C6 Ceramide Activates Protein Phosphatase 1 to Inhibit Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long chain ceramides activate protein phosphatase-1 and protein phosphatase-2A. Activation is stereospecific and regulated by phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liposomal C6 Ceramide Activates Protein Phosphatase 1 to Inhibit Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualizing Bioactive Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceramide stimulates a cytosolic protein phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
exploring the physiological relevance of short-chain ceramides
An In-depth Technical Guide to the Physiological Relevance of Short-Chain Ceramides
For Researchers, Scientists, and Drug Development Professionals
Introduction to Short-Chain Ceramides
Ceramides are a class of sphingolipids composed of a sphingosine backbone linked to a fatty acid, playing a crucial role in cellular processes such as growth, differentiation, and apoptosis.[1] The length of the fatty acid chain is a key determinant of a ceramide's biological function.[1] Short-chain ceramides, such as C2-ceramide (N-acetylsphingosine) and C6-ceramide (N-hexanoylsphingosine), are synthetic, cell-permeable analogs of natural ceramides.[1] Their permeability makes them invaluable tools for investigating ceramide-mediated signaling pathways in laboratory settings.[1] Unlike their long-chain counterparts (e.g., C16-ceramide), which are generally less cell-permeable, short-chain ceramides can be supplied exogenously to mimic the effects of endogenous ceramide generation.[1][2] This guide provides a comprehensive overview of the physiological roles of short-chain ceramides, focusing on their impact on cellular signaling, their metabolic fate, and their potential as therapeutic agents.
Data Presentation: A Quantitative Comparison
The differential effects of short-chain ceramides are often cell-type specific and concentration-dependent. The following tables summarize quantitative data from various studies.
Table 1: Comparative Cytotoxicity of Short-Chain Ceramides in Cancer Cell Lines
| Cell Line | Ceramide | Concentration (µM) | Effect | Reference |
| Human Breast Cancer (MCF-7) | C2-Ceramide | 20 | Induced growth inhibition, senescence, and apoptosis. | [3] |
| Human Breast Cancer (MDA-MB-231) | C6-Ceramide | 12 | Induced apoptosis; enhanced by tamoxifen. | [4] |
| Human Prostate Cancer (DU-145) | C6-Ceramide | 12 | Metabolized to C6-glucosylceramide. | [4] |
| Human Pancreatic Cancer | C6-Ceramide | - | Sensitizes cells to anti-cancer agent AT406. | [5] |
| Human Leukemia (KG-1) | C6-Ceramide | 12 | Favored metabolism to C6-sphingomyelin; induced apoptosis. | [4] |
| Cutaneous T Cell Lymphoma (CTCL) | C6-Ceramide | 10-20 | Significantly reduced cell viability; induced apoptosis and necrosis. | [5] |
Table 2: Metabolic Fate of Exogenous C6-Ceramide in Cancer Cells (24h Treatment)
| Cell Line | C6-Ceramide Concentration (µM) | % Metabolized to C6-Glucosylceramide (C6-GC) | % Metabolized to C6-Sphingomyelin (C6-SM) | Reference |
| MDA-MB-231 | 12 | Increased | Decreased | [4] |
| DU-145 | 12 | Increased | Decreased | [4] |
| PANC-1 | 12 | Increased | Decreased | [4] |
| LoVo | 12 | Increased | Decreased | [4] |
| KG-1 | 12 | Low | High | [4] |
Core Signaling Pathways Modulated by Short-Chain Ceramides
Short-chain ceramides act as second messengers, influencing a multitude of signaling cascades that govern cell fate.
Induction of Apoptosis via the Intrinsic Pathway
Short-chain ceramides are potent inducers of apoptosis, primarily through the intrinsic (mitochondrial) pathway.[1] They can directly interact with mitochondria to increase the permeability of the outer mitochondrial membrane, a process known as mitochondrial outer membrane permeabilization (MOMP).[6][7][8] This leads to the release of pro-apoptotic factors like cytochrome c into the cytosol, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.[1][6] Ceramide-rich channels in the outer mitochondrial membrane are thought to be essential for the insertion and oligomerization of pro-apoptotic proteins like BAX.[7]
Regulation of Cell Proliferation and Survival
Short-chain ceramides also intersect with key survival pathways. They are known to activate protein phosphatases, such as Protein Phosphatase 2A (PP2A).[5][9][10] Activated PP2A can dephosphorylate and inactivate pro-survival kinases like Akt (Protein Kinase B), thereby inhibiting signals that promote cell growth and proliferation.[5][11] For example, C6-ceramide, in combination with Trichostatin A, disrupts the HDAC6/PP1/tubulin complex, leading to AKT dephosphorylation.[12] Furthermore, C2-ceramide has been shown to activate the c-fos serum response element (SRE) through a Rac-dependent signaling pathway, indicating a role in gene expression regulation.[13]
Modulation of Insulin Signaling
Ceramides are implicated as negative regulators of the insulin signaling pathway.[14] Short-chain ceramide analogs like C2-ceramide can mimic the effects of lipotoxicity by inhibiting insulin-induced Akt phosphorylation.[14] This effect is mediated through the activation of phosphatases like PP2A or Protein Kinase C ζ (PKCζ), which target and inhibit Akt.[11][14] Interestingly, studies show that C2-ceramide induces insulin resistance not directly, but through its metabolism via the salvage/recycling pathway, where it is broken down and re-acylated into long-chain ceramides.[14]
Metabolism of Short-Chain Ceramides
When introduced to cells, short-chain ceramides do not act solely in their original form. They are actively metabolized, which has significant implications for their biological effects.
-
Glycosylation and Phosphorylation: C6-ceramide can be converted to C6-glucosylceramide (C6-GC) by glucosylceramide synthase (GCS) or to C6-sphingomyelin (C6-SM).[4] The conversion to C6-GC is often seen as a detoxification pathway, as it reduces the pro-apoptotic pool of ceramide.
-
Hydrolysis and Re-acylation (Salvage Pathway): Short-chain ceramides can be hydrolyzed by ceramidases to yield sphingosine.[4] This sphingosine can then be re-acylated by ceramide synthases (CerS) to form endogenous long-chain ceramides.[4][15] This "recycling" can amplify the apoptotic signal, as the newly synthesized long-chain ceramides also have pro-apoptotic functions.[4]
The metabolism of short-chain ceramides can be a target for enhancing their cytotoxic effects. For instance, tamoxifen can inhibit the synthesis of C6-GC, thereby enhancing the apoptotic effects of C6-ceramide.[4]
Experimental Protocols
Protocol for Assessing Ceramide-Induced Apoptosis
This workflow outlines the key steps to quantify apoptosis in response to short-chain ceramide treatment.
Detailed Methodology: Mitochondrial Cytochrome c Release Assay
Principle: During the initial phases of intrinsic apoptosis, cytochrome c is released from the mitochondrial intermembrane space into the cytosol.[1] This protocol detects the presence of cytochrome c in the cytosolic fraction of the cell via Western blotting, serving as a direct indicator of mitochondrial pathway activation.[1]
Procedure:
-
Cell Treatment: Culture and treat cells with the desired short-chain ceramide (e.g., 10-50 µM C2- or C6-ceramide) and a vehicle control for the specified time.
-
Harvesting: Harvest both adherent and floating cells to ensure inclusion of the apoptotic population. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Subcellular Fractionation:
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., containing HEPES, MgCl₂, KCl, EDTA, EGTA, and protease inhibitors).
-
Incubate on ice to allow cells to swell.
-
Lyse the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.
-
Perform differential centrifugation. First, centrifuge at low speed (~700 x g) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (~10,000 x g) to pellet the mitochondria.
-
-
Sample Preparation:
-
Carefully collect the supernatant, which represents the cytosolic fraction.
-
The pellet is the mitochondrial fraction, which can be used as a control.
-
Determine the protein concentration of the cytosolic fraction using a BCA or Bradford assay.
-
-
Western Blotting:
-
Load equal amounts of protein from the cytosolic fractions of treated and control cells onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for cytochrome c.
-
Use an antibody against a cytosolic marker (e.g., GAPDH) to ensure equal loading and the purity of the fraction.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
An increased band intensity for cytochrome c in the cytosolic fraction of ceramide-treated cells indicates apoptosis induction.
-
Detailed Methodology: Quantification of Cellular Ceramides by LC-MS/MS
Principle: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive method for the separation and quantification of different lipid species, including ceramides of varying chain lengths.
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described previously. A known number of cells (e.g., 1x10⁶) should be used for each sample to allow for normalization.
-
Lipid Extraction:
-
To the cell pellet, add an organic solvent mixture for lipid extraction (e.g., ethyl acetate:isopropanol).
-
Crucially, add a known amount of an internal standard (e.g., a deuterated or C17-ceramide standard) to each sample before extraction. This standard corrects for variations in extraction efficiency and instrument response.
-
-
Sample Preparation:
-
Vortex the samples thoroughly and centrifuge to separate the organic and aqueous phases.
-
Transfer the organic (lipid-containing) layer to a new tube and dry it under a stream of nitrogen.
-
Resuspend the dried lipid film in a suitable solvent for injection (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Inject the resuspended sample into the LC-MS/MS system.
-
Chromatography (LC): Use a C18 reverse-phase column to separate the different ceramide species based on their hydrophobicity (primarily acyl chain length). A gradient elution with a mobile phase consisting of solvents like methanol/water with ammonium formate and formic acid is typically used.[16]
-
Mass Spectrometry (MS/MS): Operate the mass spectrometer in a positive ion mode. Use a method like Multiple Reaction Monitoring (MRM) for quantification. In MRM, the instrument is set to detect a specific precursor ion (the molecular weight of a specific ceramide) and a specific product ion generated after fragmentation, which provides high specificity.
-
-
Data Analysis: Quantify the amount of each endogenous ceramide species by comparing the area of its chromatographic peak to the peak area of the internal standard. Normalize the results to the initial cell number or total protein content.
Conclusion and Therapeutic Outlook
Short-chain ceramides are powerful pharmacological tools that have been instrumental in dissecting the complex roles of ceramides in cell signaling. Their ability to induce apoptosis in cancer cells has positioned ceramide metabolism as a promising target for therapeutic intervention.[2][4][17][18] Strategies aimed at increasing intracellular ceramide levels, either through the delivery of ceramide analogs in nanoliposomes or by inhibiting ceramide-catabolizing enzymes, are being actively explored for cancer therapy.[9][10] A thorough understanding of the signaling pathways and metabolic networks governed by specific ceramide species is critical for the continued development of novel and effective drugs targeting these fundamental cellular processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of short-chain ceramide by human cancer cells-implications for therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide Channels Increase the Permeability of the Mitochondrial Outer Membrane to Small Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the nature of ceramide-mitochondria interactions -- dissection using comprehensive mitochondrial phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceramide and the mitochondrial respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far [frontiersin.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Exogenous C2-ceramide activates c-fos serum response element via Rac-dependent signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ceramide analog C2-cer induces a loss in insulin sensitivity in muscle cells through the salvage/recycling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptotic Sphingolipid Signaling by Ceramides in Lung Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enrichment of Short-Chain Ceramides and Free Fatty Acids in the Skin Epidermis, Liver, and Kidneys of db/db Mice, a Type 2 Diabetes Mellitus Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Portal [weizmann-researchmanagement.esploro.exlibrisgroup.com]
- 18. Ceramide synthases as potential targets for therapeutic intervention in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Application of N-Hexanoyl-L-erythro-sphingosine (C6 Ceramide) for Research
Abstract
N-Hexanoyl-L-erythro-sphingosine, commonly known as C6 ceramide, is a synthetic, cell-permeable short-chain ceramide analog that has become an invaluable tool in cellular biology research. Its ability to mimic endogenous ceramides allows for the investigation of the diverse signaling pathways regulated by these bioactive sphingolipids. This application note provides a detailed protocol for the chemical synthesis of this compound and outlines experimental procedures for its use in studying cellular processes, particularly apoptosis.
Introduction
Ceramides are a class of lipid molecules composed of a sphingosine backbone N-acylated with a fatty acid. They are central molecules in sphingolipid metabolism and function as critical second messengers in a variety of cellular signaling pathways, regulating processes such as cell cycle arrest, differentiation, senescence, and apoptosis.[1] The inherent hydrophobicity of long-chain ceramides limits their direct application in cell culture experiments. Short-chain ceramides, such as this compound (C6 Ceramide), possess greater aqueous solubility and cell permeability, making them effective tools for exogenous application to study ceramide-mediated cellular events.[1] This document provides a comprehensive guide for the synthesis, purification, and application of C6 ceramide in a research setting.
Chemical Synthesis of this compound
The synthesis of this compound is achieved through the N-acylation of L-erythro-sphingosine with hexanoic acid. A common and effective method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid for amide bond formation.
Materials and Reagents
-
L-erythro-sphingosine
-
Hexanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Chloroform/Methanol gradient)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Synthesis Protocol
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve L-erythro-sphingosine (1 equivalent) and hexanoic acid (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (TEA) (1.5 equivalents) to the reaction mixture and stir for 10 minutes at room temperature.
-
Activation and Coupling: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.3 equivalents) in anhydrous DCM. Add the DCC solution dropwise to the sphingosine and hexanoic acid mixture over 30 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (e.g., 9:1 v/v). The product, this compound, should have a higher Rf value than the starting sphingosine.
-
Work-up: After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of DCM.
-
Extraction: Combine the filtrates and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel.[2]
-
Elution: Equilibrate the column with chloroform. Load the crude product onto the column and elute with a gradient of increasing methanol in chloroform (e.g., 0% to 10% methanol).
-
Fraction Collection and Analysis: Collect fractions and analyze by TLC to identify those containing the pure this compound.
-
Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a white, waxy solid.
Characterization
The identity and purity of the synthesized this compound can be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Thin Layer Chromatography (TLC): To assess purity against the starting materials.
Experimental Protocols for Research Applications
This compound is widely used to induce and study apoptosis in various cell lines.
Preparation of C6 Ceramide Stock Solution
-
Solubility: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[3]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Store the stock solution at -20°C.
Protocol 1: Induction of Apoptosis in Cell Culture
This protocol describes a general procedure for treating cultured cells with C6 ceramide to induce apoptosis.
Materials:
-
Cultured cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
This compound (C6 Ceramide) stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
96-well or 6-well plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Treatment: The following day, dilute the C6 ceramide stock solution to the desired final concentration in complete cell culture medium. Remove the existing medium from the cells and replace it with the medium containing C6 ceramide. Include a vehicle control (medium with the same concentration of DMSO used for the highest C6 ceramide concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
Protocol 2: Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Cells treated with C6 ceramide as described in Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
MTT Addition: At the end of the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol 3: Analysis of Apoptosis by Flow Cytometry (Sub-G1 Analysis)
Apoptosis is characterized by DNA fragmentation. Staining cells with a DNA-intercalating dye like propidium iodide (PI) allows for the quantification of apoptotic cells with fractional DNA content (sub-G1 peak) by flow cytometry.
Materials:
-
Cells treated with C6 ceramide as described in Protocol 1
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS with a permeabilizing agent like Triton X-100)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution by flow cytometry. The percentage of cells in the sub-G1 phase represents the apoptotic cell population.
Signaling Pathways and Visualization
This compound has been shown to influence several key signaling pathways involved in apoptosis. A notable pathway involves the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin complex 1 (mTORC1), which are critical regulators of cell growth and proliferation.[4]
References
- 1. Increased Levels of Short-Chain Ceramides Modify the Lipid Organization and Reduce the Lipid Barrier of Skin Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of ceramides | Cyberlipid [cyberlipid.gerli.com]
- 3. Direct N-acylation of sulfoximines with carboxylic acids catalyzed by the B3NO2 heterocycle - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Ceramide Synthesis Is Modulated by the Sphingosine Analog FTY720 via a Mixture of Uncompetitive and Noncompetitive Inhibition in an Acyl-CoA Chain Length-de pend ent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C6 Ceramide Treatment in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-hexanoyl-D-erythro-sphingosine, commonly known as C6 ceramide, is a synthetic, cell-permeable short-chain ceramide. It serves as a valuable tool in cell biology research to investigate the diverse roles of ceramides as signaling molecules. Ceramides are implicated in a variety of cellular processes, most notably the induction of apoptosis, cell cycle arrest, and senescence.[1] Due to its ability to readily cross cell membranes, exogenous C6 ceramide can be used to mimic the effects of endogenous ceramide generation in response to cellular stress, such as DNA damage, oxidative stress, or cytokine stimulation.[1] These application notes provide a comprehensive protocol for the use of C6 ceramide in cell culture, including stock solution preparation, treatment procedures, and methods for assessing its biological effects.
Quantitative Data Summary
The effective concentration and treatment duration of C6 ceramide can vary significantly depending on the cell line and the biological endpoint being investigated. The following tables summarize typical experimental parameters reported in the literature.
Table 1: C6 Ceramide Concentration and Treatment Duration for Apoptosis Induction
| Cell Line | Concentration Range (µM) | Treatment Duration | Observed Effect |
| Human Astrocytoma (HTB12) | Not specified, but effective | Not specified | Induction of p53-dependent apoptosis.[2] |
| C6 Rat Glioma | 25 - 100 µM | 24 - 48 hours | Dose- and time-dependent increase in cytotoxicity and apoptosis.[3] |
| K562 (Chronic Myeloid Leukemia) | 25 µM | 24, 48, 72 hours | Increased apoptosis (sub-G1 phase).[4] |
| MyLa, HuT78 (Cutaneous T Cell Lymphoma) | 25 - 100 µM | 6, 16, 24 hours | Dose- and time-dependent decrease in cell viability.[5][6] |
| Multiple Cancer Cell Lines | Varies | Varies | Sensitizes cells to Doxorubicin-induced apoptosis.[7] |
| KG-1 (Leukemia) | 10 µM | 72 hours | In combination with tamoxifen, enhanced cytotoxicity.[8] |
Table 2: General Properties of C6 Ceramide
| Property | Value | Source |
| Molecular Formula | C₂₄H₄₇NO₃ | [9] |
| Molecular Weight | 397.63 g/mol | [9] |
| Appearance | Crystalline solid | [10] |
| Storage (Powder) | -20°C for up to 3 years | [9] |
| Storage (In Solvent) | -80°C for up to 6 months | [9] |
Experimental Protocols
Preparation of C6 Ceramide Stock Solution
Materials:
-
C6 Ceramide powder (Cat. No. HY-19542 or equivalent)[9]
-
Dimethyl sulfoxide (DMSO), sterile
-
Ethanol, sterile[10]
-
Sterile microcentrifuge tubes
Protocol:
-
Solvent Selection: C6 ceramide is readily soluble in DMSO (≥ 100 mg/mL) and ethanol (~20 mg/mL).[9][10] DMSO is a common choice for preparing high-concentration stock solutions.
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Aseptically weigh out the desired amount of C6 ceramide powder. For example, to prepare 1 mL of a 10 mM stock solution, use approximately 3.98 mg of C6 ceramide (MW = 397.63).
-
Add the appropriate volume of sterile DMSO to the powder in a sterile microcentrifuge tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[9]
Cell Culture Treatment Protocol
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
C6 ceramide stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
Protocol:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.
-
Preparation of Working Solution:
-
Thaw an aliquot of the C6 ceramide stock solution at room temperature.
-
Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration. It is crucial to mix the working solution thoroughly immediately after adding the stock solution to prevent precipitation.
-
Note: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) should always be included in the experiment.
-
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the prepared C6 ceramide working solution to the cells.
-
Incubate the cells for the desired duration (e.g., 6, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Visualizations
Experimental Workflow
Caption: Workflow for C6 ceramide treatment and apoptosis analysis.
C6 Ceramide Signaling Pathway
Caption: Simplified signaling pathways activated by C6 ceramide.
References
- 1. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-6 Ceramide Induces p53 Dependent Apoptosis in Human Astrocytoma Grade4 (Glioblastoma Multiforme) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma | MDPI [mdpi.com]
- 6. C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exogenous cell-permeable C6 ceramide sensitizes multiple cancer cell lines to Doxorubicin-induced apoptosis by promoting AMPK activation and mTORC1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of short-chain ceramide by human cancer cells-implications for therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopioneer.com.tw [biopioneer.com.tw]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Unveiling the Pro-Apoptotic Potential of N-Hexanoyl-L-erythro-sphingosine: A Detailed Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the intricate world of cellular signaling, the ability to selectively induce programmed cell death, or apoptosis, in targeted cells is a cornerstone of numerous therapeutic strategies, particularly in oncology. N-Hexanoyl-L-erythro-sphingosine, a cell-permeable C6-ceramide analog, has emerged as a potent inducer of apoptosis in a variety of cancer cell lines. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively utilize C6-ceramide as a tool to investigate and trigger apoptotic pathways.
Introduction to this compound (C6-Ceramide)
This compound (C6-ceramide) is a synthetic, short-chain ceramide that readily crosses the cell membrane, mimicking the effects of endogenous ceramides. Ceramide, a central molecule in sphingolipid metabolism, acts as a critical second messenger in various cellular processes, including cell cycle arrest, differentiation, and apoptosis. The dysregulation of ceramide metabolism is often implicated in cancer development and drug resistance, making the targeted delivery of ceramide analogs like C6-ceramide a promising therapeutic avenue.
Mechanism of C6-Ceramide-Induced Apoptosis
C6-ceramide triggers apoptosis through multiple signaling cascades, primarily initiating the extrinsic apoptosis pathway and activating the c-Jun N-terminal kinase (JNK) stress-response pathway.
Key Signaling Pathways:
-
Extrinsic Apoptosis Pathway: C6-ceramide promotes the activation of caspase-8, a key initiator caspase in the extrinsic pathway.[1][2] Activated caspase-8 then cleaves and activates downstream effector caspases, such as caspase-3, leading to the execution of apoptosis.[1][2] This process can also involve the cleavage of Bid, a pro-apoptotic Bcl-2 family member, which can then engage the intrinsic mitochondrial pathway.[3]
-
JNK Signaling Pathway: C6-ceramide is a potent activator of the JNK signaling cascade, a critical component of the cellular stress response.[1][4] Activation of JNK (c-Jun N-terminal kinase) leads to the phosphorylation and activation of downstream transcription factors, such as c-Jun, which in turn regulate the expression of genes involved in apoptosis.[4]
-
Mitochondrial (Intrinsic) Pathway: While the extrinsic pathway appears to be the primary mechanism for C6-ceramide in some cell types, it can also induce mitochondrial-mediated apoptosis.[5] This can occur through caspase-8-mediated Bid cleavage or potentially through direct effects on the mitochondria, leading to the release of cytochrome c and subsequent activation of caspase-9.[3][5]
Quantitative Data Summary
The following tables summarize the cytotoxic and pro-apoptotic effects of C6-ceramide across various cancer cell lines, providing a baseline for experimental design.
| Cell Line | Cancer Type | IC50 Value (µM) | Solvent | Reference |
| C6 | Glioma | 32.7 | DMSO | [6] |
| HT29 | Colon Carcinoma | >50 | DMSO | [6] |
| CCD-18Co | Normal Colon | 56.91 | DMSO | [6] |
| CCD-18Co | Normal Colon | 0.33 | Ethanol | [6] |
| HepG2 | Hepatocarcinoma | ~45 (48h) | Nanoliposomes | [7] |
| LS174T | Colorectal Cancer | ~10 (48h) | Nanoliposomes | [7] |
| HeLa | Cervical Cancer | See reference | Liposomes | [8] |
| HCT116 | Colon Carcinoma | See reference | Liposomes | [8] |
| MDA-MB-231 | Breast Cancer | See reference | Liposomes | [8] |
| Cell Line | C6-Ceramide Concentration (µM) | Treatment Duration (hours) | Assay | Apoptotic Cells (%) | Reference |
| K562 | Chronic Myelogenous Leukemia | 25 | 48 | PI Staining (sub-G1) | ~25% |
| K562 | Chronic Myelogenous Leukemia | 50 | 72 | Annexin V | Nearly 100% |
| C6 | Glioma | IC50 concentration | Short-term | MTT Assay | >90% cell death |
| HCT116 | Colon Carcinoma | 50 | 4, 7, 16, 24 | Annexin V/PI | Time-dependent increase |
| MyLa | Cutaneous T Cell Lymphoma | 25 | 24 | MTS Assay | ~64.5% reduction in viability |
| MyLa | Cutaneous T Cell Lymphoma | 100 | 24 | MTS Assay | ~87% reduction in viability |
| HuT78 | Cutaneous T Cell Lymphoma | 25 | 24 | MTS Assay | ~63.9% reduction in viability |
| HuT78 | Cutaneous T Cell Lymphoma | 100 | 24 | MTS Assay | ~79.8% reduction in viability |
| MyLa | Cutaneous T Cell Lymphoma | 100 | 24 | Annexin V/PI | Significant increase in late apoptotic/necrotic cells |
| HuT78 | Cutaneous T Cell Lymphoma | 100 | 24 | Annexin V/PI | Significant increase in late apoptotic/necrotic cells |
Experimental Protocols
Preparation of C6-Ceramide Stock Solution
Materials:
-
This compound (C6-ceramide) powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (EtOH), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required amount of C6-ceramide powder to prepare a stock solution of desired concentration (e.g., 10 mM or 20 mM).
-
Dissolve the C6-ceramide powder in the appropriate volume of sterile DMSO or ethanol.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Cell Culture and Treatment
-
Culture the desired cell line in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Dilute the C6-ceramide stock solution to the desired final concentration in fresh, serum-free or low-serum medium immediately before use.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of C6-ceramide.
-
Include a vehicle control (medium with the same concentration of DMSO or ethanol used to dissolve the C6-ceramide) in parallel.
-
Incubate the cells for the desired time period (e.g., 6, 12, 24, 48, or 72 hours).
Apoptosis Assays
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS), cold
-
Flow cytometer
Protocol:
-
Harvest both adherent and suspension cells from the culture plates. For adherent cells, use a gentle cell scraper or trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL Assay Kit
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
DNase I (for positive control)
-
Fluorescence microscope
Protocol:
-
Fixation: Fix the cells (grown on coverslips or slides) with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.
-
Positive Control: Treat a separate sample with DNase I (1 µg/mL) for 15-30 minutes at room temperature to induce DNA breaks.
-
Negative Control: Prepare a sample that will not be treated with the TdT enzyme.
-
Equilibration: Incubate the samples with Equilibration Buffer for 10 minutes.
-
TdT Labeling: Add the TdT reaction mix (containing TdT enzyme and labeled dUTPs) to the samples and incubate for 60 minutes at 37°C in a humidified chamber.
-
Detection: If using an indirect detection method, incubate with the appropriate detection reagent (e.g., fluorescently labeled antibody).
-
Counterstaining (Optional): Stain the nuclei with a DNA dye such as DAPI.
-
Imaging: Mount the coverslips and visualize the cells under a fluorescence microscope.
This assay measures the activity of the key executioner caspase, caspase-3.
Materials:
-
Caspase-3 Colorimetric or Fluorometric Assay Kit
-
Cell lysis buffer
-
Microplate reader
Protocol:
-
Induce apoptosis in cells by treating with C6-ceramide.
-
Harvest the cells and lyse them using the provided cell lysis buffer.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Add an equal amount of protein from each sample to the wells of a microplate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
Western Blot Analysis of JNK Pathway Activation
This protocol allows for the detection of the phosphorylation status of JNK, indicating its activation.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-total-JNK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the C6-ceramide-treated and control cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total JNK and a loading control (e.g., GAPDH) to normalize the data.
Visualization of Signaling Pathways and Workflows
Caption: C6-Ceramide Induced Apoptotic Signaling Pathways.
Caption: General Workflow for C6-Ceramide Apoptosis Assays.
Conclusion
This compound is a valuable pharmacological tool for inducing and studying apoptosis. The protocols and data presented herein provide a comprehensive resource for researchers to design and execute experiments aimed at understanding the intricate mechanisms of programmed cell death and exploring its therapeutic potential. Careful optimization of cell line-specific conditions is recommended for achieving robust and reproducible results.
References
- 1. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ceramide increases mitochondrial free calcium levels via caspase 8 and Bid: role in initiation of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Combination Therapy with Nanoliposomal C6-Ceramide and Vinblastine is Associated with Autophagy Dysfunction in Hepatocarcinoma and Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceramide-containing liposomes with doxorubicin: time and cell-dependent effect of C6 and C12 ceramide - PMC [pmc.ncbi.nlm.nih.gov]
N-Hexanoyl-L-erythro-sphingosine: A Tool for Elucidating Sphingolipid Metabolism and Cellular Signaling
Abstract
N-Hexanoyl-L-erythro-sphingosine, commonly known as C6-Ceramide, is a synthetic, cell-permeable short-chain ceramide analog. Its ability to readily cross cell membranes makes it an invaluable tool for researchers studying the multifaceted roles of ceramides in cellular processes.[1][2] This document provides detailed application notes and experimental protocols for utilizing C6-Ceramide to investigate sphingolipid metabolism and its impact on various signaling pathways. It is intended for researchers, scientists, and drug development professionals engaged in understanding the intricate functions of bioactive lipids in health and disease.
Introduction
Ceramides are central bioactive lipids in sphingolipid metabolism, acting as critical second messengers in a myriad of cellular stress responses, including apoptosis, cell cycle arrest, senescence, and inflammation.[3][4][5] The study of endogenous ceramides is often complicated by their complex metabolism and the technical challenges associated with their direct manipulation. C6-Ceramide, with its short acyl chain, offers a convenient and effective alternative to modulate intracellular ceramide levels and mimic ceramide-mediated cellular events.[2] Upon entering the cell, C6-Ceramide can be metabolized into other sphingolipids or directly influence downstream signaling cascades, providing a dynamic system for studying sphingolipid functions.[6]
Applications
C6-Ceramide is a versatile tool with a broad range of applications in cellular biology and drug discovery:
-
Induction of Apoptosis and Cell Cycle Arrest: C6-Ceramide is widely used to trigger programmed cell death and halt cell cycle progression in various cell lines, making it a valuable compound for cancer research.[3]
-
Investigation of Signaling Pathways: It serves as a potent modulator of several key signaling pathways. Notably, it has been shown to activate stress-activated protein kinases such as JNK and p38 MAPK, while inhibiting pro-survival pathways like the PI3K/Akt pathway.[3]
-
Studying Sphingolipid Metabolism: As a substrate for enzymes in the sphingolipid pathway, C6-Ceramide can be used to trace the synthesis and degradation of more complex sphingolipids. For instance, the sphingosine backbone of C6-ceramide can be recycled to generate endogenous long-chain ceramides.[6][7]
-
Drug Development and Screening: C6-Ceramide can be employed as a positive control for screening new therapeutic agents designed to modulate ceramide levels or mimic its cytotoxic effects in cancer cells.
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory effects of C6-Ceramide and related short-chain ceramides in various cell lines. These values can serve as a starting point for experimental design, though optimal concentrations should be determined empirically for each specific cell line and experimental condition.
| Cell Line | Treatment | Concentration | Duration | Effect |
| Kupffer Cells | C6-Ceramide | 1-10 µM | 2 hours | No effect on cell viability |
| C6-Ceramide | 20 µM | 2 hours | 10% decrease in cell viability[8] | |
| C6-Ceramide | 30 µM | 2 hours | 49% decrease in cell viability[8] | |
| Embryonic Hippocampal Cells (HN9.10e) | C6-Ceramide | 0.1 µM | 48 hours | Did not influence sphingolipid levels[9][10] |
| C6-Ceramide | 13 µM | 48 hours | Increased formation of medium-long-chain ceramide and sphingomyelin[9][10] | |
| Human Hepatic Stellate Cells (hHSC) | Liposomal C6-Ceramide | 100-12.5 µM | Up to 24 hours | Induced cytotoxicity[11] |
| Liposomal C6-Ceramide | 6.25 µM | Up to 24 hours | Inhibited proliferation[11] | |
| Acute Myeloid Leukemia (AML) Patient Samples | Liposomal C6-Ceramide | 10 µM | 24 hours | Converted to proapoptotic metabolites (sphingosine and endogenous ceramides)[12] |
| Hepatocarcinoma (HepG2) | C6-pyridinium-ceramide | IC50: 8 µM | Not specified | Reduced cell viability[13] |
| Breast Cancer (MCF7) | C6-pyridinium-ceramide | IC50: 2 µM | Not specified | Reduced cell viability[13] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of C6-Ceramide on a given cell line.
Materials:
-
C6-Ceramide
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]
-
Treatment: Prepare a stock solution of C6-Ceramide in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the C6-Ceramide-containing medium. Include a vehicle control (medium with the same concentration of DMSO).[13]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[13]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[13]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: Analysis of Sphingolipid Metabolism by Radiolabeling and TLC
This protocol describes a method to trace the metabolic fate of C6-Ceramide within the cell.
Materials:
-
[¹⁴C]C6-Ceramide
-
Cell line of interest
-
Complete culture medium
-
6-well plates
-
Lipid extraction solvents (e.g., chloroform/methanol mixture)
-
Thin-Layer Chromatography (TLC) plates
-
TLC developing solvent system
-
Phosphorimager or autoradiography film
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to the desired confluency. Treat the cells with [¹⁴C]C6-Ceramide at the desired concentration and for the specified duration in complete culture medium.
-
Lipid Extraction: After treatment, wash the cells with ice-cold PBS. Scrape the cells and extract the total lipids using a suitable solvent system like a chloroform/methanol mixture.
-
Thin-Layer Chromatography (TLC): Spot the lipid extracts onto a TLC plate. Develop the TLC plate using a solvent system that separates different sphingolipid species (e.g., C6-Ceramide, C6-glucosylceramide, C6-sphingomyelin, and long-chain ceramides).
-
Detection and Quantification: Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled lipids. Quantify the radioactivity in each spot to determine the relative abundance of different C6-Ceramide metabolites.[14]
Visualization of Pathways and Workflows
C6-Ceramide Signaling Pathways
The following diagram illustrates the key signaling pathways modulated by C6-Ceramide, leading to cellular responses such as apoptosis and cell cycle arrest.
Caption: C6-Ceramide signaling cascade.
Experimental Workflow for Studying C6-Ceramide Effects
This diagram provides a general workflow for investigating the cellular effects of C6-Ceramide.
Caption: General experimental workflow.
Sphingolipid Salvage Pathway
The diagram below illustrates the salvage pathway, where the sphingosine backbone of C6-Ceramide is recycled to form endogenous long-chain ceramides.
Caption: Sphingolipid salvage pathway.
References
- 1. Use of N-([1-14C]hexanoyl)-D-erythro-sphingolipids to assay sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of the sphingosine-recycling pathway for ceramide generation by oxidative stress, and its role in controlling c-Myc/Max function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C6-Ceramide Enhances Phagocytic Activity of Kupffer Cells through the Production of Endogenous Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells [mdpi.com]
- 10. High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exogenous Liposomal Ceramide-C6 Ameliorates Lipidomic Profile, Energy Homeostasis, and Anti-Oxidant Systems in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingolipid metabolism determines the therapeutic efficacy of nanoliposomal ceramide in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Metabolism of short-chain ceramide by human cancer cells-implications for therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of C6 Ceramide for In vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hexanoyl-D-erythro-sphingosine (C6 ceramide) is a synthetic, cell-permeable analog of endogenous ceramides, a class of bioactive sphingolipids. Ceramides are crucial second messengers involved in a multitude of cellular processes, including the regulation of cell proliferation, differentiation, growth arrest, and apoptosis.[1] Due to its short acyl chain, C6 ceramide readily crosses the plasma membrane, making it an invaluable tool for in vitro studies aimed at elucidating ceramide-mediated signaling pathways and their therapeutic potential, particularly in cancer research.[1] This document provides detailed application notes and protocols for determining the optimal concentration of C6 ceramide in various in vitro assays.
Data Presentation: C6 Ceramide Concentration in Various In Vitro Assays
The optimal concentration of C6 ceramide is highly dependent on the cell type, assay duration, and the specific biological question being investigated. The following tables summarize quantitative data from various studies to provide a starting point for experimental design.
Table 1: C6 Ceramide Concentrations for Cell Viability and Cytotoxicity Assays
| Cell Line | Assay Type | C6 Ceramide Concentration (µM) | Incubation Time | Key Findings/Effects |
| Kupffer Cells (Rat) | CCK-8 | 1 - 30 | 2 hours | No effect on viability up to 10 µM; 10% viability decrease at 20 µM and 49% at 30 µM.[2] |
| Primary Human Keratinocytes | MTS | 1 - 100 | 24 hours | Dose-dependent decrease in cell viability; 28.8% reduction at 25 µM.[3] |
| HaCaT (Human Keratinocytes) | MTS | 1 - 100 | 24 hours | Dose-dependent decrease in cell viability; 37.5% reduction at 25 µM.[3] |
| MyLa (CTCL) | MTS | 25, 100 | 6, 16, 24 hours | Time- and dose-dependent decrease in viability; 25 µM reduced viability by 57% at 24h.[3] |
| HuT78 (CTCL) | MTS | 25, 100 | 6, 16, 24 hours | Time- and dose-dependent decrease in viability; 25 µM reduced viability by 63.9% at 24h.[3] |
| A549 (Lung Carcinoma) | MTT | 0 - 50 | 24 hours | IC50 determined from cell survival plots.[4] |
| K562 (Chronic Myelogenous Leukemia) | Trypan Blue | 25, 50 | 24, 48, 72 hours | Time- and dose-dependent increase in cell death.[5] |
| MCF-7 (Breast Cancer) | Cell Viability | 12.5 - 50 | 24 hours | Concentration-dependent alteration in viability; no significant cell death at 12.5 µM.[6] |
| C6 (Glioblastoma) | MTT | Not specified | Not specified | IC50 of 32.7 µM in DMSO.[6] |
| HN9.10e (Embryonic Hippocampal) | MTT | 0.1, 13 | 24, 48 hours | 13 µM induced an initial increase in viability at 24h, which normalized by 48h.[7][8] |
Table 2: C6 Ceramide Concentrations for Apoptosis Assays
| Cell Line | Assay Type | C6 Ceramide Concentration (µM) | Incubation Time | Key Findings/Effects |
| A549 (Lung Carcinoma) | Annexin V-FITC | 20, 50 | 24 hours | Increased translocation of phosphatidylserine.[4] |
| A549 (Lung Carcinoma) | Western Blot (PARP cleavage) | 20, 50 | 24 hours | Degradation of PARP.[4] |
| K562 (Chronic Myelogenous Leukemia) | Flow Cytometry (Sub-G1) | 25 | 24, 48, 72 hours | Time-dependent increase in apoptotic cell population.[9] |
| K562 (Chronic Myelogenous Leukemia) | Annexin V/TMRM Staining | 50 | 72 hours | Increased apoptosis.[9] |
| U937 (Histiocytic Lymphoma) | DNA Fragmentation | 25 | 6, 24 hours | 8% DNA fragmentation at 6h, 37% at 24h.[10] |
| Osteosarcoma Cells (U2OS, MG-63) | Caspase-mediated apoptosis | Not specified | Not specified | Liposomal C6 induced caspase-mediated apoptotic death.[11] |
| Melanoma Cells (SK-Mel2, etc.) | Caspase-dependent apoptosis | Not specified | Not specified | Liposomal C6 induced caspase-dependent apoptotic death.[11] |
| HN9.10e (Embryonic Hippocampal) | Flow Cytometry (PI) | 0.1, 13 | Not specified | Did not significantly induce apoptosis under the tested conditions.[7] |
Experimental Protocols
Protocol 1: General Preparation of C6 Ceramide Stock Solution
-
Reconstitution: C6 ceramide is typically supplied as a solid. Reconstitute it in a solvent such as DMSO or ethanol to create a high-concentration stock solution (e.g., 10-20 mM).
-
Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. It is crucial to ensure that the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all experimental and control groups, as the solvent itself can have cellular effects.
Protocol 2: Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of C6 ceramide (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (medium with the same concentration of solvent as the highest C6 ceramide concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis Assay (Annexin V Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of C6 ceramide and a vehicle control for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate key concepts related to the use of C6 ceramide in in vitro assays.
Caption: C6 Ceramide Signaling Pathway Leading to Apoptosis.
References
- 1. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C6-Ceramide Enhances Phagocytic Activity of Kupffer Cells through the Production of Endogenous Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes: N-Hexanoyl-L-erythro-sphingosine Liposomes for Enhanced Cellular Delivery and Induction of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hexanoyl-L-erythro-sphingosine, a C6-ceramide analog, is a potent bioactive sphingolipid that plays a critical role in various cellular processes, including the induction of apoptosis, cell cycle arrest, and senescence.[1] Due to its hydrophobic nature, the delivery of C6-ceramide to cells in an aqueous environment is challenging. Liposomal encapsulation provides a robust solution to this issue, enhancing the solubility and bioavailability of C6-ceramide and facilitating its delivery across the cell membrane. This document provides detailed protocols for the preparation of C6-ceramide-loaded liposomes and their application in cellular systems to study ceramide-mediated signaling pathways.
Principle
Ceramides are central signaling molecules in the sphingolipid metabolic pathway. Exogenous short-chain ceramides, like the C6 analog, can readily partition into cellular membranes and mimic the effects of endogenous ceramides generated in response to cellular stress.[1] Once inside the cell, C6-ceramide can activate a cascade of signaling events, primarily leading to apoptosis. This is often mediated through the activation of protein phosphatases and the stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) cascade.[2] Liposomal delivery ensures efficient transfer of C6-ceramide into the cell, leading to a more potent and reproducible biological response compared to the administration of free C6-ceramide.[3]
Materials and Reagents
-
This compound (C6-Ceramide)
-
1-Palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue reagent
-
Caspase-3/7 activity assay kit
Equipment
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
Cell culture incubator (37°C, 5% CO2)
-
96-well plate reader (for absorbance or fluorescence)
-
Microscope
Data Presentation
Table 1: Physicochemical Properties of this compound Liposomes
| Liposome Formulation (Lipid Ratio) | C6-Ceramide Concentration (mol%) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| POPC:DOPE:C6-Ceramide | 10 | 125 ± 5 | < 0.2 | -5 ± 2 | > 90 |
| POPC:Cholesterol:C6-Ceramide (7:2:1) | 10 | 110 ± 8 | < 0.15 | -3 ± 1.5 | > 95 |
| DSPC:DOPE:DSPE-PEG2000:C6-Ceramide | 30 | 90 ± 4 | < 0.1 | -8 ± 2.5 | > 90[4] |
Data are presented as mean ± standard deviation and are representative examples from published studies. Actual results may vary depending on the specific lipids and preparation methods used.
Table 2: In Vitro Cytotoxicity of Liposomal C6-Ceramide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) of Liposomal C6-Ceramide (24h) | IC50 (µM) of Liposomal C6-Ceramide (48h) |
| HSC-3 | Oral Squamous Cell Carcinoma | ~15 | ~7 |
| U2OS | Osteosarcoma | ~20 | ~10 |
| MG-63 | Osteosarcoma | >50 (resistant) | ~35 |
| HeLa | Cervical Cancer | ~10 | ~5 |
| MDA-MB-231 | Breast Cancer | ~25 | ~12 |
IC50 values are approximate and compiled from various sources for illustrative purposes.[3][5] Researchers should determine the IC50 for their specific cell line and liposome formulation.
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of C6-ceramide-containing liposomes using the well-established thin-film hydration method followed by extrusion to obtain unilamellar vesicles of a defined size.[6][7]
-
Lipid Film Formation:
-
In a round-bottom flask, add the desired amounts of lipids (e.g., POPC, DOPE, and C6-ceramide) dissolved in chloroform or a chloroform:methanol mixture. A common molar ratio is POPC:DOPE:C6-ceramide at 45:45:10.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at 37-40°C to evaporate the organic solvent.
-
Continue rotation under a high vacuum for at least 1-2 hours to ensure the complete removal of residual solvent, resulting in a thin, dry lipid film on the flask's inner surface.
-
-
Hydration:
-
Hydrate the lipid film with an appropriate volume of sterile PBS (pH 7.4) to achieve the desired final lipid concentration (e.g., 1-5 mg/mL).
-
Incubate the flask at a temperature above the phase transition temperature of the lipids (e.g., 37°C for POPC/DOPE) for 1 hour with gentle agitation to allow the lipids to swell and form multilamellar vesicles (MLVs).
-
-
Sonication (Optional):
-
To aid in the dispersion of the lipid film, the MLV suspension can be briefly sonicated in a bath sonicator for 5-10 minutes.
-
-
Extrusion:
-
Assemble a mini-extruder with a 100 nm polycarbonate membrane.
-
Pass the MLV suspension through the extruder 11-21 times to form small unilamellar vesicles (SUVs) with a uniform size distribution. Ensure the temperature is maintained above the lipid phase transition temperature during extrusion.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).
-
The encapsulation efficiency can be determined by separating the free C6-ceramide from the liposomes (e.g., by ultracentrifugation or size exclusion chromatography) and quantifying the amount of C6-ceramide in the liposomal fraction using a suitable analytical method like HPLC.[8]
-
Protocol 2: Cellular Delivery and Cytotoxicity Assay of Liposomal C6-Ceramide
This protocol outlines the steps for treating cultured cells with C6-ceramide liposomes and assessing the cytotoxic effects using a metabolic assay such as MTT or Alamar Blue.[9]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells per well).
-
Incubate the cells for 24 hours at 37°C and 5% CO2 to allow for attachment.
-
-
Treatment with Liposomes:
-
Prepare a serial dilution of the C6-ceramide liposomes and control (empty) liposomes in a complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the liposome dilutions. Include untreated cells as a negative control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for at least 2 hours at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the cell viability against the concentration of C6-ceramide and determine the IC50 value.
-
Protocol 3: Quantification of Apoptosis by Caspase-3/7 Activity Assay
This protocol provides a method to quantify the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.[10]
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Treat the cells with C6-ceramide liposomes at concentrations around the predetermined IC50 value for a specified time (e.g., 6, 12, or 24 hours). Include positive and negative controls.
-
-
Caspase-3/7 Assay:
-
Equilibrate the plate and the caspase-3/7 assay reagent to room temperature.
-
Add the caspase-3/7 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence using a plate reader. The luminescence is proportional to the amount of caspase-3/7 activity.
-
-
Data Analysis:
-
Express the results as a fold change in caspase activity compared to the untreated control.
-
Visualization of Pathways and Workflows
Caption: Ceramide signaling pathway leading to apoptosis.
Caption: Experimental workflow for cellular delivery.
Troubleshooting
-
Liposome Aggregation: Ensure complete removal of organic solvent. If aggregation persists, consider including a small percentage (1-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) in the formulation to provide steric stability.
-
Low Encapsulation Efficiency: Ensure the hydration temperature is above the phase transition temperature of all lipid components. The drug-to-lipid ratio can also be optimized.
-
High Variability in Cellular Assays: Ensure consistent cell seeding density and health. Prepare fresh dilutions of liposomes for each experiment. Use appropriate controls, including empty liposomes, to account for any effects of the lipid vehicle itself.
-
Low Biological Activity: Confirm the integrity of the C6-ceramide. The cellular uptake can be verified using fluorescently labeled liposomes and microscopy or flow cytometry.
Conclusion
Liposomal formulation of this compound is an effective strategy to overcome its poor aqueous solubility and to facilitate its delivery into cultured cells. The protocols provided herein offer a framework for the preparation, characterization, and cellular application of C6-ceramide liposomes. This powerful tool enables researchers to investigate the intricate roles of ceramide in cell signaling and to explore its therapeutic potential in various disease models, particularly in cancer research.
References
- 1. researchgate.net [researchgate.net]
- 2. 2.8. Cytotoxicity, Cell Proliferation and ATP Assays [bio-protocol.org]
- 3. Ceramide-containing liposomes with doxorubicin: time and cell-dependent effect of C6 and C12 ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoliposome C6-Ceramide Increases the Anti-tumor Immune Response and Slows Growth of Liver Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Ceramide-Containing Liposomes as Membrane Models for Different T Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Design and Optimization of Ceramide NP-Loaded Liposomes to Restore the Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
- 10. Modulation of Ceramide-Induced Apoptosis in Enteric Neurons by Aryl Hydrocarbon Receptor Signaling: Unveiling a New Pathway beyond ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: C6 Ceramide in High-Throughput Screening for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are bioactive sphingolipids that play a crucial role in regulating various cellular processes, including apoptosis, cell cycle arrest, and senescence. C6 ceramide (N-hexanoyl-D-erythro-sphingosine) is a synthetic, cell-permeable short-chain ceramide analog that effectively mimics the biological activities of endogenous long-chain ceramides. Its ability to induce apoptosis in a variety of cancer cell lines has positioned it as a valuable tool in cancer research and a potential therapeutic agent. In the context of drug discovery, C6 ceramide serves as a potent positive control for assays targeting apoptosis and as a tool to screen for compounds that modulate ceramide-induced signaling pathways.
These application notes provide detailed protocols for utilizing C6 ceramide in high-throughput screening (HTS) campaigns to identify novel anti-cancer therapeutics. The protocols are optimized for 384-well formats to facilitate the rapid screening of large compound libraries.
C6 Ceramide Signaling Pathways
C6 ceramide induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Understanding these pathways is critical for designing relevant screening assays and interpreting results.
C6 Ceramide-Induced Apoptosis Signaling Pathway
Caption: C6 ceramide induces apoptosis via intrinsic and extrinsic pathways.
High-Throughput Screening Workflow for Drug Discovery
A typical HTS campaign to identify modulators of C6 ceramide-induced apoptosis involves several stages, from assay development to hit validation.
HTS Drug Discovery Workflow
Caption: A generalized workflow for a high-throughput screening campaign.
Data Presentation: C6 Ceramide Activity in Cancer Cell Lines
The following table summarizes the cytotoxic and apoptotic activity of C6 ceramide in various cancer cell lines, providing a baseline for assay development and comparison.
| Cell Line | Cancer Type | Assay Type | Parameter | Value (µM) | Reference |
| MyLa | Cutaneous T-cell Lymphoma | MTS | Viability | ~25 (24h) | [1] |
| HuT78 | Cutaneous T-cell Lymphoma | MTS | Viability | ~25 (24h) | [1] |
| K562 | Chronic Myeloid Leukemia | Flow Cytometry | Apoptosis | 25 (24-72h) | [2] |
| SK-HEP-1 | Hepatocellular Carcinoma | MTS | Viability | 10 (24h) | [3] |
| C6 | Glioma | Cytotoxicity | IC50 | 4.33 ± 1.04 | [4] |
| HN9.10e | Embryonic Hippocampal | Viability | - | 13 (48h) | [5][6] |
| Kupffer Cells | - | Viability | No effect | up to 10 (2h) | [7] |
Experimental Protocols
The following are detailed protocols for common HTS assays using C6 ceramide, optimized for a 384-well plate format.
Protocol 1: Caspase-Glo® 3/7 Apoptosis Assay
This homogeneous, luminescent assay measures caspase-3 and -7 activities, which are key executioner caspases in the apoptotic pathway.[8][9][10][11]
Materials:
-
C6 Ceramide (stock solution in DMSO)
-
Cancer cell line of interest
-
Cell culture medium
-
White, opaque-walled 384-well assay plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Plate-reading luminometer
Procedure:
-
Cell Seeding:
-
Harvest and resuspend cells in pre-warmed complete medium to a concentration of 200,000 cells/mL.[12]
-
Dispense 12.5 µL of the cell suspension into each well of a 384-well plate (2,500 cells/well).[12]
-
For background wells, add 12.5 µL of cell culture medium without cells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 3-4 hours to allow adherent cells to attach.
-
-
Compound Addition:
-
Prepare a serial dilution of C6 ceramide and test compounds in the appropriate vehicle (e.g., DMSO).
-
Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound dilution to the appropriate wells.
-
For positive controls, add C6 ceramide at a final concentration known to induce apoptosis (e.g., 25 µM).
-
For negative controls, add vehicle only.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 25 µL).[10]
-
-
Signal Development and Measurement:
-
Mix the contents of the wells on a plate shaker at a low speed for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the positive and negative controls to calculate the percentage of caspase activation or inhibition for each test compound.
-
Calculate the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[13]
Protocol 2: MTS Cell Viability Assay
The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.[14][15][16]
Materials:
-
C6 Ceramide (stock solution in DMSO)
-
Cancer cell line of interest
-
Cell culture medium (phenol red-free recommended)[16]
-
Clear or opaque-walled 384-well assay plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Seed 2,500 cells in 25 µL of culture medium per well of a 384-well plate.
-
Incubate for 3-4 hours for cell attachment.
-
-
Compound Addition:
-
Add test compounds and controls (C6 ceramide and vehicle) to the wells.
-
-
Incubation:
-
Incubate for the desired treatment duration (e.g., 24-72 hours).
-
-
MTS Reagent Addition:
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a plate-reading spectrophotometer.[14]
-
Data Analysis:
-
Subtract the background absorbance (medium only wells).
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Determine the IC50 values for active compounds.
Protocol 3: Annexin V-Based Apoptosis Assay for HTS
This assay detects the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis, using a fluorescently labeled Annexin V.[17][18][19][20][21]
Materials:
-
C6 Ceramide (stock solution in DMSO)
-
Cancer cell line of interest
-
Cell culture medium
-
Black, clear-bottom 384-well plates
-
Fluorescently labeled Annexin V
-
A dead-cell stain (e.g., Propidium Iodide or a cell-impermeant DNA dye)
-
1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
High-content imaging system or flow cytometer with a plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 384-well plate and treat with compounds and controls as described in the previous protocols.
-
-
Cell Staining:
-
After the incubation period, gently wash the cells once with 1X PBS.
-
Resuspend the cells in 1X Annexin-Binding Buffer.
-
Add the Annexin V conjugate and the dead-cell stain to each well.
-
Incubate for 15 minutes at room temperature, protected from light.[19]
-
-
Signal Detection:
-
Analyze the plates on a high-content imaging system or a plate-based flow cytometer to quantify the percentage of apoptotic (Annexin V positive, dead-cell stain negative) and necrotic/late apoptotic (Annexin V positive, dead-cell stain positive) cells.
-
Data Analysis:
-
Quantify the number of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Calculate the percentage of apoptotic cells for each treatment condition.
-
Determine the dose-response relationship for active compounds.
Conclusion
C6 ceramide is a versatile and indispensable tool for high-throughput screening in the quest for novel cancer therapeutics. The provided protocols offer robust and scalable methods for assessing apoptosis and cell viability in a 384-well format. By leveraging these assays, researchers can efficiently screen large compound libraries to identify and characterize new molecules that modulate ceramide-induced cell death pathways, ultimately accelerating the drug discovery process.
References
- 1. C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lornajane.net [lornajane.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. C6-Ceramide Enhances Phagocytic Activity of Kupffer Cells through the Production of Endogenous Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 9. Caspase-Glo® 3/7 3D Assay [promega.com]
- 10. promega.com [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Annexin V/PI- Assay: Flow Based Medium Throughput Assessment of Apoptotic Response to Two and Three Drug Co... [protocols.io]
- 18. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of C6 Ceramide
For Researchers, Scientists, and Drug Development Professionals
Introduction to C6 Ceramide
Ceramide is a central lipid molecule in sphingolipid metabolism, acting as a critical second messenger in a variety of cellular processes.[1][2] Short-chain, cell-permeable ceramide analogs, such as C6 ceramide (N-hexanoyl-D-sphingosine), are widely used experimental tools to mimic the effects of endogenous ceramides.[3] C6 ceramide has been shown to induce apoptosis, cell cycle arrest, and cellular stress responses by modulating several key signaling pathways.[3][4] Its ability to readily cross cell membranes makes it an invaluable tool for studying the downstream effects of elevated ceramide levels in cells. Understanding the subcellular localization of C6 ceramide is crucial for elucidating its mechanisms of action. Immunofluorescence microscopy provides a powerful method for visualizing the spatial distribution of C6 ceramide within cellular compartments.
Principle of Immunofluorescence for C6 Ceramide Localization
Immunofluorescence (IF) is a widely used technique to visualize the localization of specific molecules within cells.[5] The technique relies on the high specificity of antibodies for their target antigens. For C6 ceramide, the process involves treating cells with the lipid, followed by fixation to preserve cellular architecture and the localization of the lipid. Subsequently, the cell membranes are permeabilized to allow an anti-ceramide primary antibody to access its intracellular target. A secondary antibody, conjugated to a fluorophore, is then used to bind to the primary antibody, enabling visualization of the ceramide distribution by fluorescence microscopy. Careful optimization of fixation and permeabilization steps is critical for lipid immunofluorescence to prevent the extraction of the target lipid while allowing antibody access.
Quantitative Analysis of C6 Ceramide Metabolism
While immunofluorescence provides qualitative and semi-quantitative data on localization, other methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for precise quantification of lipid levels. The following table summarizes data from a study that measured the concentration of C6 ceramide in cell culture supernatant and cell pellets over time, demonstrating its uptake and metabolism by different cell lines.
| Cell Line | Time Point | C6 Ceramide Concentration in Supernatant (ng/mL) | C6 Ceramide Concentration in Cell Pellet |
| HuT78 | 0.5 h | 3113 ± 40.5 | Not Reported |
| 24 h | 1495 ± 44.2 | Not Reported | |
| MyLa | 0.5 h | 3055 ± 13.3 | Not Reported |
| 24 h | 1591 ± 54.0 | Not Reported | |
| HaCaT | 0.5 h | 357 ± 37.3 | Not Reported |
| 24 h | < 6 (Below Limit of Quantification) | Not Reported |
Table adapted from data presented in a study on C6 ceramide treatment in cutaneous T cell lymphoma and keratinocyte cell lines.[3]
Signaling Pathways of C6 Ceramide
C6 ceramide influences multiple signaling pathways, leading to various cellular outcomes. Key pathways affected include the induction of apoptosis through both mitochondrial and death-receptor-mediated mechanisms, activation of stress-activated protein kinases (SAPKs) like c-JNK and p38 MAPK, and inhibition of pro-survival pathways such as the PI3K/AKT pathway.[4]
Experimental Protocols
Immunofluorescence Staining of C6 Ceramide
This protocol provides a step-by-step guide for the immunofluorescent staining of C6 ceramide in cultured cells.
Materials:
-
C6 Ceramide (N-hexanoyl-D-sphingosine)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 or 0.1% Saponin in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS
-
Primary Antibody: Mouse monoclonal anti-Ceramide (Clone MID 15B4) or a rabbit polyclonal anti-ceramide antibody.[1][6]
-
Secondary Antibody: Fluorophore-conjugated anti-mouse or anti-rabbit IgG
-
Nuclear Counterstain (e.g., DAPI)
-
Mounting Medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a petri dish or multi-well plate.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells with the desired concentration of C6 ceramide for the appropriate duration. Include a vehicle-treated control.
-
-
Fixation:
-
Washing:
-
Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes at room temperature.[7] This step is crucial for allowing the antibody to access intracellular antigens.
-
Note: The choice of detergent and incubation time may need to be optimized for different cell types.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-ceramide antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS.
-
Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
-
Mounting:
-
Wash the cells a final three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for the chosen fluorophore and DAPI. Ceramide staining has been observed in the Golgi apparatus and plasma membrane protrusions.[6]
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the immunofluorescence protocol for C6 ceramide localization.
References
- 1. 单克隆抗 神经酰胺 小鼠抗 clone MID 15B4, purified immunoglobulin, buffered aqueous solution | Sigma-Aldrich [sigmaaldrich.com]
- 2. Quantifying Fluorescently Labeled Ceramide Levels in Human Sarcoma Cell Lines in Response to a Sphingomyelin Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and characterization of a novel anti-ceramide antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Lipid Immunostaining: Part 2 - Echelon Biosciences [echelon-inc.com]
- 9. blog.addgene.org [blog.addgene.org]
Troubleshooting & Optimization
Technical Support Center: N-Hexanoyl-L-erythro-sphingosine (C6-Ceramide)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of N-Hexanoyl-L-erythro-sphingosine (also known as C6-ceramide) in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Solubility and Preparation of Stock Solutions
Question: What is the best solvent for preparing a stock solution of this compound?
Answer: this compound is a lipophilic molecule with poor solubility in aqueous solutions alone. Therefore, it is essential to first dissolve it in an organic solvent to create a concentrated stock solution. The most commonly used solvents are ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1][2] It is recommended to purge the solvent with an inert gas, such as nitrogen or argon, before use to prevent oxidation of the lipid.[1]
Question: My this compound is not dissolving in the organic solvent. What should I do?
Answer: If you are experiencing difficulty dissolving the compound, gentle warming of the solution and vortexing or brief sonication can help. Ensure that the solvent is of high purity and anhydrous, as water content can reduce solubility.
Question: How do I prepare a working solution in an aqueous buffer or cell culture medium from my organic stock?
Answer: To prepare a working solution, the concentrated organic stock solution should be diluted into your aqueous buffer or cell culture medium. It is crucial to add the stock solution to the aqueous phase while vortexing to ensure rapid and uniform dispersion, which can help prevent precipitation. For cell culture applications, the final concentration of the organic solvent should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3][4] Always include a vehicle control (aqueous solution with the same final concentration of the organic solvent) in your experiments.
2. Precipitation in Aqueous Solutions
Question: I observed precipitation after diluting my this compound stock solution into my aqueous buffer. What causes this and how can I prevent it?
Answer: Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous medium. This is a common issue due to its hydrophobic nature. Here are several strategies to prevent precipitation:
-
Pre-warm the aqueous medium: Warming your cell culture medium or buffer to 37°C before adding the stock solution can improve solubility. However, be aware that the compound may precipitate as the solution cools.
-
Use a co-solvent system: A mixture of ethanol and PBS can increase the solubility. For instance, a 1:1 solution of ethanol:PBS (pH 7.2) can dissolve approximately 0.5 mg/mL of C6-ceramide.[1][2]
-
Complex with Bovine Serum Albumin (BSA): Fatty acid-free BSA can act as a carrier for lipophilic molecules like C6-ceramide, significantly enhancing its stability and delivery in aqueous solutions.[5]
-
Consider alternative delivery methods: For in vivo studies or to avoid organic solvents entirely, formulations such as nanomicelles with solubilizing agents like rubusoside have been shown to be effective.[6]
Question: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
Data Presentation: Solubility of this compound
| Solvent/Solution | Solubility | Reference |
| Ethanol | ~20-33 mg/mL | [1][2] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~22 mg/mL | [2] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [1][2] |
| Water (with Rubusoside nanomicelles) | 3.6 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions using an Organic Solvent
Materials:
-
This compound (crystalline solid)
-
Anhydrous, high-purity ethanol or DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile aqueous buffer or cell culture medium
Procedure:
-
Bring the vial of this compound to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of ethanol or DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be applied if necessary.
-
To prepare the working solution, pre-warm the aqueous buffer or cell culture medium to 37°C.
-
While vortexing the pre-warmed medium, add the required volume of the stock solution dropwise to achieve the final desired concentration.
-
Use the freshly prepared working solution immediately to minimize the risk of precipitation.
-
Important: Always prepare a vehicle control containing the same final concentration of the organic solvent.
Protocol 2: Preparation of this compound Complexed with Bovine Serum Albumin (BSA)
Materials:
-
This compound
-
Absolute ethanol
-
Fatty acid-free BSA
-
Phosphate-buffered saline (PBS)
-
Nitrogen gas source
-
Vortex mixer
Procedure:
-
Prepare a 1 mM stock solution of this compound in an organic solvent (e.g., chloroform or ethanol).
-
In a glass tube, dispense the required volume of the stock solution (e.g., 100 µL for a final 100 µM complex).
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.
-
Redissolve the lipid film in a small volume of absolute ethanol (e.g., 200 µL).[5]
-
In a separate tube, prepare a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL).[5]
-
While vortexing the BSA solution, slowly add the ethanolic solution of this compound.
-
Continue vortexing for a few minutes to allow for the complex to form.
-
The resulting complex can be stored at -20°C for future use.[5]
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
Caption: Simplified signaling pathway of C6-ceramide-induced apoptosis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rubusoside-assisted solubilization of poorly soluble C6-Ceramide for a pilot pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: C6 Ceramide in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing C6 ceramide in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solubility and Stability
Question: My C6 ceramide is precipitating in the cell culture medium. How can I improve its stability and delivery to cells?
Answer: C6 ceramide is hydrophobic and has poor aqueous solubility, which often leads to precipitation in cell culture media.[1][2] This can significantly impact the effective concentration and reproducibility of your experiments. Here are several methods to improve its stability and delivery:
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Organic Solvents (DMSO or Ethanol): The most common method is to first dissolve C6 ceramide in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution.[3]
-
Troubleshooting:
-
Precipitation upon dilution: Rapidly adding the stock solution to the aqueous culture medium can cause the C6 ceramide to precipitate. To mitigate this, add the stock solution dropwise to the pre-warmed (37°C) medium while vortexing to ensure rapid and even dispersion.
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Solvent cytotoxicity: High concentrations of DMSO or ethanol can be toxic to cells. It is crucial to keep the final solvent concentration in the culture medium to a minimum, ideally ≤ 0.1%. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.
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Long-term instability: Even when initially dissolved, C6 ceramide can precipitate out of the medium over longer incubation times.[1] This is a critical consideration for experiments lasting 24 hours or more.
-
-
-
Complexation with Cholesteryl Phosphocholine (CholPC): A solvent-free method involves creating a bilayer complex of C6 ceramide with CholPC. This has been shown to significantly increase the bioavailability and potency of C6 ceramide compared to DMSO-dissolved methods.[1][2]
-
Liposomal Formulations: Encapsulating C6 ceramide within liposomes is another effective way to improve its stability and delivery to cells. Nanoliposomal C6 ceramide formulations have been shown to be effective in vitro and in vivo.
Quantitative Data on C6 Ceramide Stability
The stability of C6 ceramide in cell culture is influenced by the delivery method and cellular metabolism. One study demonstrated that in HaCaT keratinocyte cell cultures, the concentration of C6 ceramide in the supernatant was reduced by over 98% within 24 hours, indicating rapid cellular uptake and/or metabolism. In contrast, in CTCL cell lines, the reduction in the supernatant was around 50% in the same timeframe, suggesting cell-type-specific differences in metabolism.[4]
| Cell Line | Initial Concentration (in supernatant) | Concentration after 24h (in supernatant) | % Reduction |
| HuT78 | 3113 ± 40.5 ng/mL | 1495 ± 44.2 ng/mL | 51.9% |
| MyLa | 3055 ± 13.3 ng/mL | 1591 ± 54.0 ng/mL | 47.9% |
| HaCaT | 357 ± 37.3 ng/mL | < 6 ng/mL | >98.3% |
Data summarized from a study on C6 Ceramide metabolism.[4]
Experimental Design & Controls
Question: What are the essential controls to include in my C6 ceramide experiments?
Answer: To ensure the validity of your results, the following controls are essential:
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Vehicle Control: As mentioned above, always include a control group treated with the same final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve the C6 ceramide.
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Negative Control (Inactive Analog): To demonstrate that the observed effects are specific to C6 ceramide's biological activity, consider using an inactive ceramide analog, such as C6-dihydroceramide, which lacks the 4,5-trans double bond.
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Positive Control: Depending on the endpoint being measured, a positive control is crucial. For example, in an apoptosis assay, a known apoptosis-inducing agent like staurosporine can be used.
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Untreated Control: A group of cells that receives no treatment is necessary to establish a baseline for your measurements.
Apoptosis & Cell Viability Assays
Question: I am not observing the expected level of apoptosis after C6 ceramide treatment. What could be the issue?
Answer: Several factors could contribute to a lack of apoptotic response:
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Suboptimal Concentration: The effective concentration of C6 ceramide can be highly cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
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Instability and Precipitation: As discussed, if C6 ceramide precipitates out of the medium, its effective concentration will be lower than intended. Consider using an alternative delivery method like CholPC complexation or liposomes.[1][2]
-
Cell Line Resistance: Some cell lines may be resistant to C6 ceramide-induced apoptosis. This can be due to various factors, including high levels of anti-apoptotic proteins or rapid metabolism of C6 ceramide.
-
Timing of Assay: The peak apoptotic response can vary. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time point for your assay.
Experimental Protocols
Protocol 1: Preparation of C6 Ceramide Stock Solution in DMSO
-
Materials:
-
C6 Ceramide (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of C6 ceramide powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex vigorously until the C6 ceramide is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Materials:
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Cells of interest
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96-well cell culture plates
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Complete cell culture medium
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C6 ceramide stock solution (from Protocol 1)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of C6 ceramide in pre-warmed complete culture medium. Remember to include vehicle and untreated controls.
-
Remove the old medium from the cells and add 100 µL of the C6 ceramide-containing medium or control medium to the respective wells.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 3: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
-
Materials:
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Cells treated with C6 ceramide and controls
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
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Phosphate-Buffered Saline (PBS)
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Flow cytometer
-
-
Procedure:
-
Induce apoptosis in your cells by treating with C6 ceramide for the desired time and concentration. Include all necessary controls.
-
Harvest the cells (both adherent and floating) and wash them once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
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Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Signaling Pathways & Visualizations
C6 ceramide is a bioactive sphingolipid that has been shown to induce apoptosis in various cancer cell lines through the activation of specific signaling pathways.
C6 Ceramide-Induced Apoptosis Pathway
Exogenous C6 ceramide can trigger apoptosis through both the extrinsic and intrinsic pathways. A key signaling molecule involved is the c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. Activation of JNK can lead to the phosphorylation of various downstream targets, ultimately culminating in the activation of caspases, the executioners of apoptosis. Specifically, C6 ceramide has been shown to activate caspase-8, a key initiator caspase in the extrinsic pathway, and caspase-3, an executioner caspase.
Caption: C6 Ceramide-Induced Apoptosis Signaling Pathway.
Experimental Workflow for C6 Ceramide Treatment and Analysis
A typical experimental workflow for investigating the effects of C6 ceramide on cells involves several key steps, from preparing the compound to analyzing the cellular response.
Caption: General Experimental Workflow for C6 Ceramide Studies.
Troubleshooting Logic for C6 Ceramide Experiments
When encountering unexpected results in your C6 ceramide experiments, a logical troubleshooting process can help identify the root cause.
Caption: Troubleshooting Flowchart for C6 Ceramide Experiments.
References
- 1. Ceramide-containing liposomes with doxorubicin: time and cell-dependent effect of C6 and C12 ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Combination Therapy with Nanoliposomal C6-Ceramide and Vinblastine is Associated with Autophagy Dysfunction in Hepatocarcinoma and Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Hexanoyl-L-erythro-sphingosine (C6-ceramide) Incubation Time for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing N-Hexanoyl-L-erythro-sphingosine (C6-ceramide) induced apoptosis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound (C6-ceramide)-induced apoptosis?
A1: this compound, a cell-permeable short-chain analog of ceramide, induces apoptosis through multiple signaling pathways. It can act as a lipid second messenger, influencing cellular stress responses. Key mechanisms include the activation of the c-JUN N-terminal kinase (JNK) pathway and the caspase cascade.[1] C6-ceramide has been shown to induce the cleavage of caspase-8 and caspase-3, key executioners of apoptosis.[1][2] Furthermore, it can promote the release of cytochrome c from the mitochondria, a critical event in the intrinsic apoptotic pathway.[2][3]
Q2: How do I choose the optimal concentration and incubation time for C6-ceramide treatment?
A2: The optimal concentration and incubation time for C6-ceramide are highly cell-type dependent. It is crucial to perform a dose-response and time-course experiment for your specific cell line. Generally, concentrations ranging from 10 µM to 100 µM and incubation times from 6 to 72 hours are reported to be effective in various cancer cell lines.[1][4][5] Refer to the data summary table below for examples from published studies.
Q3: How should I prepare and handle C6-ceramide?
A3: C6-ceramide is a lipid and requires careful handling to ensure its stability and activity. It is typically stored as a powder at -20°C. For experiments, prepare a fresh stock solution in an appropriate solvent such as DMSO or ethanol. The final solvent concentration in the cell culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.
Q4: Can C6-ceramide induce other forms of cell death besides apoptosis?
A4: While apoptosis is the most commonly reported form of cell death induced by C6-ceramide, some studies suggest that at higher concentrations or in certain cell types, it may also induce necrosis. It is recommended to use methods that can distinguish between apoptosis and necrosis, such as Annexin V and Propidium Iodide (PI) staining.
Troubleshooting Guides
Issue 1: Low or no apoptosis induction after C6-ceramide treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of C6-ceramide concentrations (e.g., 10, 25, 50, 100 µM). The optimal concentration is cell-type specific. |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the peak of the apoptotic response. |
| Cell Line Resistance | Some cell lines may be resistant to C6-ceramide-induced apoptosis. Consider using a positive control for apoptosis (e.g., staurosporine) to ensure your detection method is working. You may also investigate the expression levels of anti-apoptotic proteins in your cell line. |
| C6-ceramide Degradation | Ensure proper storage of C6-ceramide at -20°C. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Solvent-related Issues | Ensure the final concentration of the solvent (e.g., DMSO) is not affecting cell viability or the activity of C6-ceramide. Always include a vehicle control. |
Issue 2: High background or inconsistent results in apoptosis assays.
| Possible Cause | Troubleshooting Steps |
| Cell Culture Variability | Use cells within a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase before treatment. Plate cells at a consistent density for all experiments. |
| Uneven Drug Distribution | After adding C6-ceramide to the culture medium, mix thoroughly by gentle pipetting or swirling to ensure a homogenous solution. |
| Assay Timing | For endpoint assays, ensure you are measuring at the optimal time point determined from your time-course experiment. For kinetic assays, ensure your measurements are taken at appropriate intervals. |
| Edge Effects in Plate-Based Assays | To minimize evaporation and temperature fluctuations in 96-well plates, avoid using the outer wells for experimental samples. Fill the perimeter wells with sterile PBS or media.[6] |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can significantly impact cellular responses and lead to unreliable results. |
Data Presentation
Table 1: Examples of this compound (C6-ceramide) Concentration and Incubation Time for Apoptosis Induction in Various Cancer Cell Lines.
| Cell Line | Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference |
| K562 (Chronic Myelogenous Leukemia) | 25 | 24, 48, 72 | Increased apoptosis | [1][4] |
| K562 (Chronic Myelogenous Leukemia) | 50 | 48 | Increased apoptosis | [1] |
| HCT116 (Colon Carcinoma) | 50 | 4, 7, 16, 24 | Time-dependent increase in apoptosis | [2] |
| OVCAR-3 (Ovarian Carcinoma) | 50 | 24 | Caspase-3 activation | [2] |
| C6 Glioma (Glioblastoma) | Not specified (IC50) | Short-term | >90% cell death | [7] |
| MDA-MB-231 (Breast Cancer) | 5-10 (IC50) | Not specified | Moderate cytotoxicity | [8] |
| MCF-7 (Breast Cancer) | 5-10 (IC50) | Not specified | Moderate cytotoxicity | [8] |
| CaOV3 (Ovarian Cancer) | 10 µg/ml | 32 | Increased apoptosis | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of C6-ceramide and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with C6-ceramide and controls in a 6-well plate for the optimized incubation time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
Protocol 3: Western Blot for Cleaved PARP and Cleaved Caspase-3
-
Cell Lysis: After C6-ceramide treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP (89 kDa fragment) and cleaved caspase-3 (17/19 kDa fragments) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualization
Caption: C6-ceramide induced apoptosis signaling pathway.
Caption: Experimental workflow for optimizing C6-ceramide incubation time.
References
- 1. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C6-Ceramide Enhances Phagocytic Activity of Kupffer Cells through the Production of Endogenous Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Exogenous Ceramide Treatment Induce Death and Cytotoxicity in Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C6-ceramide and targeted inhibition of acid ceramidase induce synergistic decreases in breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
potential off-target effects of C6 ceramide in cellular models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of C6 ceramide in cellular models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
1. Question: We are observing a high level of cell death in our negative control group treated only with the vehicle for C6 ceramide. What could be the cause?
Answer: This is a common issue, often related to the solvent used to dissolve C6 ceramide. Due to its hydrophobic nature, C6 ceramide is typically dissolved in organic solvents like DMSO or ethanol. High concentrations of these solvents can be toxic to cells.
Troubleshooting Steps:
-
Reduce Solvent Concentration: Aim for a final solvent concentration of 0.1% or lower in your cell culture medium. You may need to perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line.
-
Use a Vehicle Control: Always include a control group treated with the same final concentration of the solvent used to deliver the C6 ceramide.
-
Alternative Delivery Methods: Consider using a solvent-free delivery method, such as complexing the C6 ceramide with bovine serum albumin (BSA).
2. Question: Our results with C6 ceramide are inconsistent and vary between experiments. What are the potential sources of this variability?
Answer: Inconsistent results can arise from several factors related to the preparation and handling of C6 ceramide, as well as its inherent biological activities.
Troubleshooting Steps:
-
Fresh Preparations: Prepare fresh dilutions of C6 ceramide for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of the stock solution by storing it in small aliquots at -20°C.
-
Solubility Issues: C6 ceramide can precipitate in aqueous solutions. Ensure complete solubilization in the stock solvent and proper mixing when diluting into cell culture medium. Pre-warming the medium to 37°C before adding the C6 ceramide stock can help, but be aware that it may precipitate as the medium cools.
-
Metabolic Conversion: Exogenously applied C6 ceramide can be metabolized by cells into other bioactive sphingolipids, such as long-chain ceramides and sphingosine-1-phosphate (S1P), which have their own biological effects.[1][2] The rate and extent of this conversion can vary between cell types and experimental conditions, leading to variability.
3. Question: We are observing cellular effects that are not consistent with the known pro-apoptotic role of ceramide. What could be the reason for these off-target effects?
Answer: C6 ceramide can induce a range of off-target effects that are independent of its canonical role in apoptosis. These can include the induction of oxidative stress, direct effects on mitochondria, and modulation of various signaling pathways.
Known Off-Target Effects:
-
Oxidative Stress: C6 ceramide has been shown to increase the production of reactive oxygen species (ROS) in cells.[3][4] This can lead to a variety of downstream effects, including DNA damage and activation of stress-response pathways.
-
Mitochondrial Dysfunction: C6 ceramide can directly interact with mitochondria, leading to the release of cytochrome c, alterations in mitochondrial membrane potential, and impaired mitochondrial respiration.[5][6][7]
-
Signaling Pathway Modulation: C6 ceramide can influence signaling pathways that are not directly linked to apoptosis, such as those involving protein phosphatase 2A (PP2A), c-Myc, and cyclooxygenase-2 (COX-2).[3][4][8]
Troubleshooting Guides
Issue: Unexpected Cytotoxicity or Cell Morphology Changes
Symptoms:
-
Cell death observed at lower than expected concentrations of C6 ceramide.
-
Evidence of necrosis (e.g., membrane blebbing, release of intracellular contents) rather than or in addition to apoptosis.
-
Changes in cell morphology not consistent with apoptosis (e.g., vacuolization).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Validation Steps |
| Solvent Toxicity | Run a vehicle-only control with the same final solvent concentration. Perform a dose-response curve for the solvent to determine its IC50 in your cell line. |
| Induction of Oxidative Stress | Measure ROS levels using a fluorescent probe such as DCFDA. Test the effect of co-incubation with an antioxidant like N-acetylcysteine (NAC).[4] |
| Necrotic Cell Death | Assess markers of necrosis, such as the release of lactate dehydrogenase (LDH) into the culture medium.[9][10] |
| Metabolism to Other Bioactive Lipids | Use inhibitors of ceramide metabolism, such as fumonisin B1 (inhibits ceramide synthase), to determine if the observed effects are due to the conversion of C6 ceramide to other sphingolipids.[4] |
Issue: Discrepancies in Signaling Pathway Activation
Symptoms:
-
Activation or inhibition of signaling pathways that are not the intended targets of your experiment.
-
Results that contradict previously published data on ceramide-induced signaling.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Validation Steps |
| Activation of Stress-Response Pathways | Investigate the activation of stress-activated protein kinases (SAPKs) such as JNK and p38 MAPK via western blotting. These can be activated by oxidative stress induced by C6 ceramide. |
| Modulation of Phosphatase Activity | C6 ceramide can activate protein phosphatase 2A (PP2A).[3] Assess the phosphorylation status of known PP2A substrates. |
| Chain-Length Specific Effects | The biological activity of ceramides can be dependent on their acyl chain length.[11] Compare the effects of C6 ceramide with other short-chain (e.g., C2) or long-chain (e.g., C16) ceramides to determine if the observed effects are specific to C6.[8][12] |
| Cell-Type Specific Responses | The metabolic fate and signaling outcomes of C6 ceramide can vary significantly between different cell types.[13] Confirm your findings in a second cell line if possible. |
Quantitative Data Summary
Table 1: Effective Concentrations of C6 Ceramide and Observed Effects in Various Cell Lines
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| C6 Rat Glioma | 3.125 - 100 µM | 24 and 48 hours | Dose- and time-dependent cytotoxicity and apoptosis. | [14] |
| HN9.10e Embryonic Hippocampal | 0.1 µM and 13 µM | 48 hours | 0.1 µM did not affect sphingolipid metabolism; 13 µM increased longer-chain ceramide species and S1P. | [1][2] |
| HSC-3 Oral Squamous Carcinoma | 0.1 - 50 µM | 24 hours | Dose-dependent decrease in cell viability. | [15] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Not specified | Increased ROS production and reduced bioactive NO. | [3] |
| Cutaneous T Cell Lymphoma (CTCL) | 1 - 100 µM | 24 hours | Dose-dependent decrease in cell viability. | [9][10] |
| Human Monocytes | 60 µM | 18 hours | Inhibition of superoxide release. | [16] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from studies investigating the cytotoxic effects of C6 ceramide.[14]
-
Cell Seeding: Seed cells (e.g., 5x10³ C6 glioma cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of C6 ceramide (e.g., 3.125 to 100 µM) and a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Measurement of Reactive Oxygen Species (ROS)
This protocol is based on the use of CM-H2DCFDA to detect intracellular ROS.[3]
-
Cell Treatment: Treat cells with C6 ceramide for the desired time.
-
Probe Loading: Incubate the cells with 5 µM CM-H2DCFDA in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation and emission wavelengths of approximately 495 nm and 525 nm, respectively.
Visualizations
Caption: Metabolic conversion of C6 ceramide in cells.
Caption: C6 ceramide's major off-target cellular effects.
Caption: A logical workflow for troubleshooting C6 ceramide experiments.
References
- 1. High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dual effect of ceramide on human endothelial cells: induction of oxidative stress and transcriptional upregulation of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of the sphingosine-recycling pathway for ceramide generation by oxidative stress, and its role in controlling c-Myc/Max function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceramide induces cytochrome c release from isolated mitochondria. Importance of mitochondrial redox state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the nature of ceramide-mitochondria interactions -- dissection using comprehensive mitochondrial phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial electron transport chain, ceramide, and coenzyme Q are linked in a pathway that drives insulin resistance in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C6-ceramide enhances Interleukin-12-mediated T helper type 1 cell responses through a cyclooxygenase-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of short-chain ceramide by human cancer cells-implications for therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
- 15. researchgate.net [researchgate.net]
- 16. C2-ceramide and C6-ceramide inhibited priming for enhanced release of superoxide in monocytes, but had no effect on the killing of leukaemic cells by monocytes - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in C6 ceramide experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with C6 ceramide, particularly focusing on inconsistent results.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle C6 ceramide to ensure its stability?
A1: Proper storage and handling are critical for maintaining the stability and activity of C6 ceramide. It is recommended to store C6 ceramide as a crystalline solid at -20°C.[1][2] For experimental use, prepare a fresh stock solution in an appropriate solvent like dimethyl sulfoxide (DMSO) or ethanol.[3][4] Avoid repeated freeze-thaw cycles of the stock solution to prevent degradation.[4]
Q2: I'm observing high variability in my cell viability assay results. What could be the cause?
A2: Inconsistent results in cell viability assays (e.g., MTT, MTS) are a common issue and can stem from several factors:
-
C6 Ceramide Preparation: Ensure that the C6 ceramide is fully dissolved in the solvent before adding it to the cell culture medium. Incomplete solubilization can lead to inconsistent concentrations in your wells. C6 ceramide has poor aqueous solubility.[4][5]
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically <0.1%) and consistent across all wells, including the vehicle control, to avoid solvent-induced cytotoxicity.[3][4]
-
Cell Density: The density of cells at the time of treatment can significantly impact the outcome. Ensure that cells are seeded at a consistent density across all experiments.[4] Overly confluent or sparse cultures can respond differently to C6 ceramide.
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Incubation Time and Concentration: The effects of C6 ceramide are both dose-dependent and time-dependent.[6][7] It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line.[4]
-
Serum Presence: Components in the serum can interact with C6 ceramide and affect its activity.[4] Consider reducing the serum concentration or using serum-free media during treatment if it is compatible with your cell line.
Q3: My cells are not showing the expected apoptotic response after C6 ceramide treatment. What should I check?
A3: If you are not observing the expected apoptotic response, consider the following:
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Cell Line Specificity: The sensitivity to C6 ceramide can vary significantly between different cell lines.[6][8][9][10][11][12] Some cell lines may be more resistant to C6 ceramide-induced apoptosis.[11][12][13]
-
Metabolism of C6 Ceramide: Some cells can rapidly metabolize C6 ceramide into other sphingolipids, which may reduce its pro-apoptotic effects.[6][11][13][14] For instance, C6 ceramide can be converted to C6-glucosylceramide, which is associated with drug resistance.[13]
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Assay Timing: The peak apoptotic response can occur at different time points depending on the cell line and C6 ceramide concentration. A time-course experiment is recommended to identify the optimal window for detecting apoptosis.
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Apoptosis Assay Sensitivity: Ensure that the apoptosis assay you are using is sensitive enough to detect the changes in your experimental setup. Consider using multiple assays to confirm your results (e.g., Annexin V staining, caspase activity assay, PARP cleavage).[15][16]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for C6 ceramide across experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent C6 Ceramide Working Solution | Prepare a fresh working dilution of C6 ceramide from a stock solution for each experiment. Ensure the stock solution is thoroughly mixed before making dilutions.[4] |
| Variations in Cell Seeding Density | Standardize your cell seeding protocol. Use a cell counter to ensure a consistent number of cells are plated for each experiment.[4] |
| Fluctuations in Incubation Conditions | Maintain consistent incubation times, temperature, and CO2 levels. Minor variations can affect cell growth and drug response. |
| Batch-to-Batch Variability of Reagents | If possible, use the same batch of C6 ceramide, media, serum, and assay reagents for a set of comparative experiments. |
Issue 2: High background or non-specific effects in vehicle-treated control cells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Solvent Cytotoxicity | Perform a dose-response experiment with the solvent (e.g., DMSO) alone to determine the maximum non-toxic concentration for your cell line. Keep the final solvent concentration below this level and consistent across all treatments.[3][4] |
| Contamination | Regularly check your cell cultures for microbial contamination (e.g., mycoplasma), which can affect cell health and experimental outcomes. |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. Avoid using cells that are over-confluent or have been in culture for too many passages. |
Data Presentation
Table 1: Effect of C6 Ceramide on Cell Viability in Various Cell Lines
| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | % Reduction in Cell Viability (approx.) | Reference |
| Primary Human Keratinocytes | MTS | 25 | 24 | 28.8% | [6] |
| HaCaT | MTS | 25 | 24 | 37.5% | [6] |
| MyLa (CTCL) | MTS | 25 | 24 | 67.3% | [6][7] |
| HuT78 (CTCL) | MTS | 25 | 24 | 56.2% | [6][7] |
| MyLa (CTCL) | MTS | 100 | 24 | 91.4% | [6][7] |
| HuT78 (CTCL) | MTS | 100 | 24 | 89.9% | [6][7] |
| A549 | MTT | Not specified (IC50) | Not specified | 50% | [17] |
| SW403 | MTT | Up to 100 | 24 | No significant effect | [8] |
| Kupffer Cells | CCK-8 | 20 | 2 | 10% | [18] |
| Kupffer Cells | CCK-8 | 30 | 2 | 49% | [18] |
| C6 (glioma) | Not specified | 32.7 (IC50) | Not specified | 50% | [10] |
| CCD-18Co (normal colon) | Not specified | 56.91 (IC50 in DMSO) | Not specified | 50% | [10] |
| MCF-7 | Not specified | 50 | 24 | Significant cell death | [10] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Treatment: Prepare serial dilutions of C6 ceramide in cell culture medium. Remove the old medium from the wells and add the C6 ceramide dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve C6 ceramide) and an untreated control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Caspase-3 Activity Assay
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Cell Treatment and Lysis: Treat cells with C6 ceramide as desired. After treatment, collect the cells and lyse them using a chilled cell lysis buffer.[19] Incubate the lysates on ice for 10 minutes.[19]
-
Centrifugation: Centrifuge the lysates to pellet the cell debris and collect the supernatant.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford assay).
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to wells containing the caspase-3 substrate (e.g., DEVD-pNA or a fluorometric substrate) and reaction buffer.[19][20]
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Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.
-
Measurement: Measure the colorimetric or fluorescent signal using a microplate reader at the appropriate wavelength.
-
Data Analysis: Quantify the caspase-3 activity based on the signal intensity and normalize to the protein concentration.
Visualizations
C6 Ceramide Experimental Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Complexation of C6-Ceramide with Cholesteryl Phosphocholine – A Potent Solvent-Free Ceramide Delivery Formulation for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Rubusoside-assisted solubilization of poorly soluble C6-Ceramide for a pilot pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Ceramide-containing liposomes with doxorubicin: time and cell-dependent effect of C6 and C12 ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid tumor treatment via augmentation of bioactive C6 ceramide levels with thermally ablative focused ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of short-chain ceramide by human cancer cells-implications for therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. orbi.uliege.be [orbi.uliege.be]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. C6-Ceramide Enhances Phagocytic Activity of Kupffer Cells through the Production of Endogenous Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Ceramide Synthase-dependent Ceramide Generation and Programmed Cell Death: INVOLVEMENT OF SALVAGE PATHWAY IN REGULATING POSTMITOCHONDRIAL EVENTS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of N-Hexanoyl-L-erythro-sphingosine (C6-ceramide)
This resource provides researchers, scientists, and drug development professionals with essential information for effectively working with N-Hexanoyl-L-erythro-sphingosine (C6-ceramide). It includes frequently asked questions and troubleshooting guides to address common challenges in enhancing its cellular uptake.
Frequently Asked Questions (FAQs)
1. How can I improve the solubility of C6-ceramide for cell culture experiments?
Due to its hydrophobic nature, C6-ceramide has poor solubility in aqueous solutions. To overcome this, it is typically dissolved in an organic solvent first or complexed with a carrier molecule. Common methods include:
-
Organic Solvents: Dissolving C6-ceramide in 100% ethanol or DMSO to create a concentrated stock solution. This stock is then diluted into the cell culture medium.
-
Bovine Serum Albumin (BSA) Complex: Complexing C6-ceramide with fatty acid-free BSA enhances its stability and delivery in serum-free or low-serum media.
2. What are the recommended final concentrations for C6-ceramide and solvents?
The optimal concentration of C6-ceramide is cell-type dependent and should be determined empirically. However, typical working concentrations range from 1 µM to 50 µM.[1][2] It is critical to keep the final concentration of organic solvents low (ideally ≤ 0.1%) to avoid cytotoxicity. Always include a vehicle control (media with the same final solvent concentration) in your experiments.[3]
3. How can I measure the cellular uptake of C6-ceramide?
Direct measurement of unlabeled C6-ceramide uptake typically requires advanced techniques like liquid chromatography-tandem mass spectrometry (LC/MS).[4] A more common and accessible method involves using a fluorescently-labeled analog, such as NBD-C6-ceramide.[4] Cellular uptake can then be quantified using:
-
Fluorescence Microscopy: For qualitative visualization of cellular localization.
-
Flow Cytometry: For quantitative measurement of the percentage of fluorescent cells and the mean fluorescence intensity.
4. What are the known downstream effects of C6-ceramide treatment?
C6-ceramide is a bioactive sphingolipid known to induce a variety of cellular responses. Its effects are often dose-dependent. At higher concentrations, it is a potent inducer of apoptosis.[2][5][6] Key signaling pathways and processes affected include:
-
Apoptosis: Activation of caspase-8, caspase-9, and caspase-3, leading to programmed cell death.[1]
-
Stress Signaling: Activation of c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[1][6]
-
Cell Cycle Arrest: Can induce arrest at various phases of the cell cycle.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low cellular uptake or no observable effect. | 1. Precipitation of C6-ceramide: The compound may be falling out of solution in the aqueous culture medium.2. Suboptimal Concentration: The concentration used may be too low for the specific cell line.3. Inefficient Delivery Method: The chosen solvent or carrier may not be optimal. | 1. Improve Solubilization: Pre-warm the medium to 37°C before adding the C6-ceramide stock solution with vigorous vortexing.[3] Consider switching to a BSA-complex delivery method.[7]2. Perform a Dose-Response: Test a range of C6-ceramide concentrations to determine the optimal dose for your cell type.3. Optimize Delivery: If using a solvent, ensure it is of high purity. For BSA, ensure the complex is properly formed. |
| High cell death or cytotoxicity. | 1. Solvent Toxicity: The final concentration of DMSO or ethanol in the culture medium is too high.2. High C6-ceramide Concentration: The concentration of C6-ceramide is above the toxic threshold for the cell line.3. Contaminated Reagents: The solvent or C6-ceramide may be contaminated. | 1. Reduce Solvent Concentration: Aim for a final concentration of ≤ 0.1%. Perform a toxicity control with the solvent alone.[3]2. Lower C6-ceramide Dose: Reduce the concentration of C6-ceramide used in the experiment.3. Use High-Purity Reagents: Ensure all reagents are sterile and of cell culture grade. |
| Inconsistent results between experiments. | 1. Variable Stock Solution: Repeated freeze-thaw cycles of the C6-ceramide stock solution can lead to degradation or precipitation.2. Inconsistent Cell Conditions: Variations in cell confluency, passage number, or health can affect uptake and response.3. Inconsistent Preparation: Differences in the preparation of the C6-ceramide working solution can lead to variability. | 1. Aliquot Stock Solutions: Store stock solutions in small, single-use aliquots at -20°C to avoid freeze-thaw cycles.[3]2. Standardize Cell Culture: Use cells of a consistent passage number and confluency for all experiments.3. Follow a Strict Protocol: Ensure the C6-ceramide working solution is prepared consistently for each experiment. |
| Difficulty visualizing fluorescently-labeled C6-ceramide. | 1. Low Signal: The concentration of the fluorescent analog may be too low, or the incubation time is too short.2. Photobleaching: The fluorophore is being destroyed by overexposure to the excitation light source.3. Incorrect Filter Sets: The microscope filter sets do not match the excitation and emission spectra of the fluorophore. | 1. Optimize Labeling: Increase the concentration of the fluorescent C6-ceramide or extend the incubation time. 2. Minimize Light Exposure: Reduce the intensity and duration of light exposure. Use an anti-fade mounting medium.3. Use Correct Filters: Ensure the microscope's filter sets are appropriate for the specific fluorophore (e.g., NBD or BODIPY). |
Data Presentation: C6-Ceramide Delivery Methods
| Delivery Method | Typical Stock Concentration | Typical Final Concentration | Advantages | Disadvantages |
| Ethanol | 10-30 mg/mL | 1-50 µM | Simple to prepare; readily available solvent. | Potential for cytotoxicity at final concentrations >0.1%; risk of precipitation in media. |
| DMSO | 10-20 mg/mL | 1-50 µM | High solubilizing power. | Can be toxic to cells, even at low concentrations; risk of precipitation in media. |
| BSA Complex | 0.5-1 mM | 1-25 µM | Reduces cytotoxicity; improves stability in serum-free media; mimics physiological transport.[7] | Requires more complex preparation; may interfere with certain downstream assays. |
| Liposomes/Nanoparticles | Varies | Varies | Can enhance uptake and allow for targeted delivery.[8] | Complex to prepare and characterize; may have its own biological effects. |
Experimental Protocols
Protocol 1: Preparation and Application of C6-Ceramide-BSA Complex
This protocol is adapted from methods for complexing fatty acids and fluorescently-labeled ceramides with BSA.[7][9][10][11]
Materials:
-
This compound (C6-ceramide)
-
100% Ethanol
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture medium
Procedure:
-
Prepare C6-Ceramide Stock: Dissolve C6-ceramide in 100% ethanol to make a 10 mM stock solution.
-
Prepare BSA Solution: Dissolve fatty acid-free BSA in sterile PBS to a concentration of 10 mg/mL (approximately 150 µM). Gently warm to 37°C to aid dissolution.
-
Form the Complex: a. In a sterile tube, add the desired volume of the 10 mM C6-ceramide stock solution. b. While vortexing the BSA solution, slowly add the C6-ceramide stock to achieve the desired molar ratio (e.g., 1:1 or 2:1 ceramide to BSA). c. Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
-
Cell Treatment: a. Dilute the C6-ceramide-BSA complex into pre-warmed cell culture medium to achieve the desired final concentration. b. Remove the existing medium from the cells and replace it with the medium containing the C6-ceramide-BSA complex. c. Incubate for the desired experimental duration.
Protocol 2: Measuring Cellular Uptake with NBD-C6-Ceramide via Flow Cytometry
Materials:
-
NBD-C6-ceramide
-
BSA (fatty acid-free)
-
Cells of interest
-
FACS buffer (PBS with 1% BSA)
-
Propidium Iodide (PI) or other viability dye
Procedure:
-
Prepare NBD-C6-Ceramide-BSA Complex: Follow Protocol 1, substituting C6-ceramide with NBD-C6-ceramide. A typical final labeling concentration is 5 µM.[7]
-
Cell Treatment: a. Plate cells in a multi-well plate to achieve 70-80% confluency on the day of the experiment. b. Treat cells with the NBD-C6-ceramide-BSA complex for the desired time (e.g., 30 minutes to 2 hours) at 37°C. Include an untreated control group.
-
Cell Harvesting: a. Wash the cells twice with ice-cold PBS to remove excess fluorescent ceramide. b. Harvest the cells using a gentle dissociation reagent (e.g., TrypLE Express). c. Centrifuge the cells and resuspend the pellet in ice-cold FACS buffer.
-
Flow Cytometry Analysis: a. Add a viability dye (e.g., PI) to distinguish between live and dead cells. b. Analyze the cells on a flow cytometer using the appropriate laser and filter for NBD (Excitation/Emission: ~460/535 nm). c. Gate on the live, single-cell population and quantify the percentage of NBD-positive cells and the mean fluorescence intensity.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for enhancing C6-ceramide uptake using a BSA complex.
Signaling Pathway Diagram
Caption: Simplified signaling pathway of C6-ceramide-induced apoptosis.[1]
References
- 1. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Quantifying Fluorescently Labeled Ceramide Levels in Human Sarcoma Cell Lines in Response to a Sphingomyelin Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
Technical Support Center: C6 Ceramide Quantification by Mass Spectrometry
Welcome to the technical support center for the quantitative analysis of C6 ceramide by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges in C6 ceramide quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying C6 ceramide by mass spectrometry?
A1: The main challenges in quantifying C6 ceramide include its relatively low endogenous abundance compared to other lipid species, susceptibility to matrix effects from complex biological samples, potential for in-source fragmentation, and the need for careful selection of an appropriate internal standard to ensure accuracy and reproducibility. Furthermore, its amphiphilic nature can complicate extraction and chromatographic separation.
Q2: Why is the choice of internal standard so critical for accurate C6 ceramide quantification?
A2: An appropriate internal standard (IS) is crucial for correcting for variability during sample preparation, extraction, and analysis.[1] An ideal IS for C6 ceramide would be a stable isotope-labeled C6 ceramide, as it shares nearly identical physicochemical properties, ensuring it behaves similarly to the endogenous analyte throughout the entire workflow. If a stable isotope-labeled standard is unavailable, a non-naturally occurring odd-chain ceramide, such as C17 ceramide, is a common alternative.[1][2]
Q3: What are common sources of matrix effects in C6 ceramide analysis, and how can they be minimized?
A3: Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge.[3][4] Common sources in biological samples like plasma or cell lysates include phospholipids and other high-abundance lipids.[5] To minimize these effects, several strategies can be employed:
-
Effective Sample Cleanup: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove interfering substances.[6]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate C6 ceramide from the bulk of matrix components is essential.
-
Use of a Co-eluting Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help compensate for matrix effects.[7]
Q4: What are the characteristic fragment ions for C6 ceramide in positive ion mode ESI-MS/MS?
A4: In positive ion mode, ceramides typically generate a characteristic product ion at m/z 264 upon collision-induced dissociation (CID).[8][9][10] This fragment corresponds to the sphingosine backbone after the loss of the fatty acyl chain and water.[1] This transition is highly specific and commonly used for quantification in Multiple Reaction Monitoring (MRM) mode.[2][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization. 2. Ion suppression from matrix effects. 3. Suboptimal sample preparation leading to analyte loss. 4. Incorrect MS/MS transition or collision energy. | 1. Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).[1] 2. Improve sample cleanup using SPE or LLE to remove interfering lipids.[6] 3. Evaluate and optimize the extraction protocol for recovery. 4. Infuse a C6 ceramide standard to optimize the precursor/product ion transition and collision energy. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Injection of sample in a solvent stronger than the mobile phase. 2. Column contamination or degradation. 3. Incompatible mobile phase pH. 4. Extra-column volume. | 1. Ensure the final sample solvent is of similar or weaker strength than the initial mobile phase conditions.[12] 2. Flush the column with a strong solvent or replace the column if necessary. 3. Adjust mobile phase additives (e.g., formic acid, ammonium formate) to improve peak shape.[13] 4. Minimize the length and diameter of tubing between the injector, column, and mass spectrometer.[12] |
| High Background Noise | 1. Contaminated mobile phase, solvents, or vials. 2. Carryover from a previous injection. 3. Insufficiently cleaned MS ion source. | 1. Use high-purity, LC-MS grade solvents and additives. 2. Implement a robust needle wash protocol in the autosampler method.[14] 3. Perform routine cleaning and maintenance of the ion source as per the manufacturer's guidelines. |
| Poor Reproducibility (Inconsistent Peak Areas) | 1. Inconsistent sample preparation (e.g., extraction, evaporation). 2. Variability in internal standard addition. 3. Unstable spray in the ESI source. 4. Fluctuations in LC system pressure. | 1. Standardize all sample preparation steps and use precise pipetting techniques. 2. Add the internal standard early in the sample preparation workflow to account for variability.[1] 3. Check for blockages in the ESI needle and ensure consistent solvent delivery. 4. Purge the LC pumps and check for leaks to ensure a stable baseline and consistent retention times. |
Quantitative Data Summary
The following table summarizes typical mass spectrometry parameters and performance metrics for ceramide analysis. Note that specific values can vary based on the instrument, column, and experimental conditions.
| Parameter | Typical Value / Range | Reference |
| Precursor Ion ([M+H]+) for C6 Ceramide | m/z 398.4 | Calculated |
| Product Ion for Quantification | m/z 264.3 | [8][9][10] |
| Internal Standard (Non-Isotopic) | C17 Ceramide | [2][14] |
| Limit of Detection (LOD) | 0.2 - 0.8 fmol on column | [2][11] |
| Limit of Quantification (LOQ) | 1.0 - 4.5 fmol on column | [2][11] |
| Linear Dynamic Range | ~0.05 to 50 ng/mL | [2] |
| Recovery from Plasma/Cells | 70% - 99% | [1][15] |
Experimental Protocols
Protocol: Quantification of C6 Ceramide from Cell Lysates by LC-MS/MS
This protocol provides a general methodology for the extraction and quantification of C6 ceramide.
1. Sample Preparation and Lipid Extraction:
-
Harvest cultured cells (e.g., 2-5 million cells per plate).
-
Wash cells with ice-cold PBS.
-
Scrape cells in 1 mL of methanol and transfer to a glass vial.[2]
-
Add a known amount of internal standard (e.g., 50 ng of C17 ceramide in ethanol).[1]
-
Add 2 mL of chloroform, vortex briefly, and sonicate for 30 minutes.[14]
-
Centrifuge to pellet cell debris.
-
Collect the supernatant (lipid extract) and dry it under a stream of nitrogen gas at room temperature.[2]
2. Sample Reconstitution:
-
Reconstitute the dried lipid extract in 250 µL of a suitable solvent, such as acetonitrile or the initial mobile phase.[2]
-
Vortex thoroughly and transfer to an autosampler vial for analysis.
3. LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 or C8 reversed-phase column (e.g., 2.1 x 150 mm, 5 µm).[1]
-
Mobile Phase A: Water with 0.1-0.2% formic acid and/or 5 mM ammonium formate.[1][16]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.1-0.2% formic acid.[1]
-
Gradient: A gradient from a lower percentage of mobile phase B to a high percentage over several minutes to elute the ceramides. A typical run time is 5-20 minutes.[1][2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MS Parameters:
-
Ionization: ESI+
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for C6 Ceramide: m/z 398.4 → m/z 264.3
-
MRM Transition for C17 Ceramide (IS): m/z 566.6 → m/z 264.3
-
Optimize source parameters (capillary voltage, cone voltage, desolvation temperature, and gas flows) according to the instrument manufacturer's recommendations.[1]
-
4. Data Analysis:
-
Integrate the peak areas for C6 ceramide and the internal standard.
-
Calculate the peak area ratio (C6 Ceramide / Internal Standard).
-
Quantify the amount of C6 ceramide in the sample by plotting the peak area ratio against a standard curve prepared with known concentrations of C6 ceramide.[17]
Visualizations
Caption: C6 Ceramide quantification workflow.
Caption: Troubleshooting logic for C6 ceramide analysis.
Caption: C6 ceramide's role in apoptosis signaling.
References
- 1. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Quantitative measurement of different ceramide species from crude cellular extracts by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ceramide profiling of complex lipid mixtures by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 14. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lipidmaps.org [lipidmaps.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: N-Hexanoyl-L-erythro-sphingosine (C6-Ceramide) Vehicle Controls
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the cytotoxic effects of vehicle controls used in experiments with N-Hexanoyl-L-erythro-sphingosine (C6-Ceramide). The information is presented in a question-and-answer format to directly address specific issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: Why is a vehicle control necessary when working with C6-Ceramide?
A1: this compound (C6-Ceramide) is a lipophilic molecule with poor solubility in aqueous solutions like cell culture media. To facilitate its delivery to cells, it must first be dissolved in an organic solvent, known as a vehicle. A vehicle control, which consists of treating cells with the same concentration of the solvent used to dissolve the C6-Ceramide, is essential to differentiate the cellular effects of the ceramide from any potential effects of the solvent itself.
Q2: What are the most common vehicles for C6-Ceramide, and what are their primary drawbacks?
A2: The most common vehicles are Dimethyl sulfoxide (DMSO) and ethanol. While effective at dissolving C6-Ceramide, both can induce cytotoxicity and other off-target effects at certain concentrations, potentially confounding experimental results. Methanol is also a possible solvent but is generally more toxic than DMSO or ethanol. An alternative approach is to complex C6-Ceramide with bovine serum albumin (BSA), which can reduce solvent-induced toxicity.
Q3: What is a safe concentration of DMSO to use as a vehicle control?
A3: The safe concentration of DMSO is highly cell-line dependent. However, a general guideline is to keep the final concentration in the cell culture medium at or below 0.1% (v/v) to minimize cytotoxicity.[1] Studies have shown that DMSO concentrations of 0.3125% showed minimal cytotoxicity across several cancer cell lines, though sensitivity can vary.[2][3] For instance, MCF-7 cells have shown sensitivity to DMSO concentrations as low as 0.3125% after 48 hours.[3] It is crucial to determine the maximum non-toxic concentration for your specific cell line through a dose-response experiment.
Q4: What is a safe concentration of ethanol to use as a vehicle control?
A4: Similar to DMSO, the safe concentration of ethanol varies between cell lines and exposure times. Generally, concentrations below 0.5% (v/v) for 24-hour assays and below 0.25% for 48-hour assays are recommended to avoid significant viability loss.[4] Some studies suggest that ethanol can have effects on cellular signaling and proliferation even at non-cytotoxic concentrations, particularly in hormone-sensitive cell lines like MCF-7.[5] Therefore, careful validation is necessary.
Q5: What are the advantages of using BSA as a vehicle for C6-Ceramide?
A5: Complexing C6-Ceramide with fatty-acid-free Bovine Serum Albumin (BSA) offers a more physiologically relevant delivery method and can significantly reduce the cytotoxicity associated with organic solvents. BSA acts as a carrier protein, facilitating the delivery of the lipid to cells. This method is particularly useful when the required concentration of C6-Ceramide necessitates a solvent concentration that is toxic to the cells.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in the vehicle control group.
-
Question: I'm observing significant cell death in my vehicle-only (e.g., DMSO or ethanol) control group. What could be the cause, and how can I fix it?
-
Answer: This is a clear indication that the solvent concentration is too high for your specific cell line.
-
Troubleshooting Steps:
-
Determine the Cytotoxic Threshold: Perform a dose-response experiment with the vehicle alone to determine the highest concentration that does not significantly affect cell viability. This is often referred to as the No-Observed-Adverse-Effect Level (NOAEL).
-
Reduce Vehicle Concentration: Lower the final concentration of the vehicle in your experiments to be at or below the determined NOAEL. A common recommendation is to keep the final DMSO or ethanol concentration at or below 0.1%.[6]
-
Switch to a Less Toxic Vehicle: If reducing the solvent concentration is not feasible due to the required C6-Ceramide concentration, consider switching to a different delivery method, such as complexing C6-Ceramide with BSA.
-
Check Solvent Quality: Ensure the solvent is of high purity and suitable for cell culture applications. Impurities in the solvent can contribute to cytotoxicity.
-
-
Issue 2: Inconsistent or unexpected results in C6-Ceramide treated groups.
-
Question: My experimental results with C6-Ceramide are variable or not what I expected based on the literature. Could the vehicle be interfering?
-
Answer: Yes, even at non-cytotoxic concentrations, vehicles like DMSO and ethanol can have off-target effects on cellular signaling pathways, which may interfere with the expected action of C6-Ceramide.
-
Troubleshooting Steps:
-
Review Vehicle-Induced Signaling Changes: Be aware of the known signaling pathways affected by your chosen vehicle. For example, DMSO has been shown to affect pathways such as p38/HSP27 and TGF-β/Smad3, and can modulate apoptosis-related proteins.[2][7] Ethanol can interfere with metabolic proteins and membrane function.[2]
-
Minimize Vehicle Concentration: Use the lowest possible concentration of the vehicle that effectively dissolves the C6-Ceramide.
-
Consider BSA Complexation: Switching to a BSA-based delivery system can eliminate solvent-specific off-target effects.
-
Control for Vehicle Effects: When analyzing your data, carefully compare the C6-Ceramide treated group to the vehicle control group, not just to untreated cells, to isolate the specific effects of the ceramide.
-
-
Data Presentation: Vehicle Cytotoxicity
Table 1: Recommended Maximum Non-Toxic Concentrations of Common Vehicles in Various Cell Lines.
| Vehicle | Cell Line(s) | Max Non-Toxic Concentration (v/v) | Incubation Time | Citation |
| DMSO | HepG2, MDA-MB-231, MCF-7, VNBRCA1 | 0.15% - 0.6% | Not Specified | [8] |
| DMSO | MCF-7 | < 1% | 24 hours | [9] |
| DMSO | HeLa | Up to 2% | 24 hours | [9] |
| DMSO | HepG2, Huh7, HT29, SW480, MDA-MB-231 | 0.3125% | 72 hours | [2] |
| DMSO | MCF-7, RAW-264.7, HUVEC | 0.1% - 0.5% | 24 hours | [1] |
| Ethanol | HepG2, MDA-MB-231, MCF-7, VNBRCA1 | 1.25% - 2.5% | Not Specified | [8][10] |
| Ethanol | BEAS-2B | ≤0.5% | 24 hours | [4] |
| Ethanol | BEAS-2B | ≤0.25% | 48 hours | [4] |
| Methanol | HepG2, MDA-MB-231, MCF-7, VNBRCA1 | 1.25% - 2.5% | Not Specified | [8] |
Note: The cytotoxicity of a vehicle is highly dependent on the specific cell line and experimental conditions. The values in this table should be used as a starting point for determining the optimal, non-toxic vehicle concentration for your experiments.
Experimental Protocols
Protocol 1: Determining Vehicle Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the maximum non-toxic concentration of a vehicle (e.g., DMSO, ethanol) on a specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Incubate for 24 hours to allow for attachment.
-
Vehicle Preparation: Prepare a serial dilution of the vehicle in cell culture medium. The concentration range should span from concentrations known to be non-toxic (e.g., 0.01%) to those expected to be cytotoxic (e.g., 5-10%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the vehicle. Include a "no treatment" control with fresh medium only.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The highest concentration of the vehicle that does not cause a significant reduction in cell viability (e.g., >90% viability) is considered the maximum non-toxic concentration.
Protocol 2: Preparation of C6-Ceramide Complexed with Bovine Serum Albumin (BSA)
This protocol describes how to prepare a C6-Ceramide-BSA complex for solvent-free delivery to cells.
-
Prepare BSA Solution: Dissolve fatty-acid-free BSA in sterile phosphate-buffered saline (PBS) or water to a concentration of 2 mM.
-
Prepare C6-Ceramide Stock: Dissolve C6-Ceramide in methanol or a methanol:water (95:5) mixture to create a stock solution (e.g., 0.5 mg/mL).
-
Create Lipid Film: Transfer the desired amount of the C6-Ceramide stock solution to a sterile glass tube. Evaporate the solvent using a stream of dry nitrogen or a speed vacuum to create a thin lipid film on the wall of the tube.
-
Complexation: Add the pre-warmed (37°C) 2 mM BSA solution to the lipid film. The volume of BSA solution should be calculated to achieve the desired final concentration of C6-Ceramide.
-
Incubation and Solubilization: Incubate the mixture for at least 30 minutes at 37°C. Vortex or sonicate periodically to ensure the C6-Ceramide is fully complexed with the BSA, resulting in a clear solution.
-
Sterilization and Use: Filter the C6-Ceramide-BSA solution through a 0.22 µm filter before adding it to your cell culture medium.
Mandatory Visualizations
Caption: Workflow for determining vehicle cytotoxicity using the MTT assay.
Caption: Potential interference of vehicle controls with C6-Ceramide signaling.
References
- 1. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 2. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms underlying dimethyl sulfoxide-induced cellular migration in human normal hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: C6 Ceramide-Based Enzyme Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing C6 ceramide in enzyme assays. The information is designed to help overcome common experimental hurdles and refine protocols for accurate and reproducible results.
Troubleshooting Guide
This guide addresses specific issues that may arise during C6 ceramide-based enzyme assays, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing inconsistent or no enzymatic activity in my assay?
Answer: Inconsistent or absent enzyme activity can stem from several factors related to the C6 ceramide substrate, the enzyme preparation, or the assay conditions.
-
C6 Ceramide Degradation or Instability: C6 ceramide is a lipid and can degrade if not stored properly. It is recommended to store it as a powder at -20°C and prepare fresh stock solutions in an appropriate solvent like DMSO or ethanol for each experiment to avoid degradation from repeated freeze-thaw cycles.[1]
-
Poor C6 Ceramide Solubility: C6 ceramide has limited aqueous solubility.[1] Ensure that the final solvent concentration in the cell culture medium is minimal (typically <0.1%) to prevent solvent-induced cytotoxicity.[1] The use of a carrier molecule like BSA may be necessary.
-
Suboptimal Substrate Concentration: The concentration of C6 ceramide can significantly impact enzyme activity. It is crucial to perform a concentration-response experiment to determine the optimal concentration for your specific cell type and enzyme. Concentrations can range from 0.1 µM to 100 µM.[2][3][4]
-
Incorrect Incubation Time: The duration of C6 ceramide treatment is critical. A time-course experiment should be conducted to identify the ideal incubation period for observing the desired effect.[1] For instance, in assays measuring glucosylceramide production, the product may constantly increase during the first 120 minutes of incubation.[5]
-
Enzyme Inactivity: Ensure that the enzyme preparation is active. If using cell lysates, prepare them fresh and include protease inhibitors to prevent degradation.[1]
Question: I am seeing high background or non-specific signals in my downstream analysis (e.g., TLC, HPLC, Western Blot). What could be the cause?
Answer: High background can obscure your results and make data interpretation difficult. Here are some common causes and solutions:
-
For TLC/HPLC Analysis:
-
For Western Blot Analysis:
-
Antibody Issues: The primary antibody concentration may be too high, or the antibody may lack specificity. Titrate your primary antibody to find the optimal concentration and consider using a more specific antibody if cross-reactivity is suspected.[1] Ensure the secondary antibody is appropriate for the primary antibody's host species.[1]
-
Insufficient Blocking: Inadequate blocking of the membrane can lead to high background. Use an appropriate blocking agent (e.g., BSA or non-fat milk) for a sufficient amount of time.
-
Protein Degradation: The addition of protease inhibitors to the lysis buffer is crucial to prevent the degradation of your target protein.[1]
-
Question: My cells are showing signs of toxicity or death. How can I mitigate this?
Answer: C6 ceramide can induce apoptosis or cell death, especially at higher concentrations and with longer incubation times.[3][7]
-
Determine the Cytotoxic Threshold: It is essential to perform a cell viability assay (e.g., MTT or WST-8 assay) to determine the concentration range of C6 ceramide that is non-toxic to your specific cell line.[4][7] For example, one study found that C6-ceramide concentrations ≥ 20 μM were toxic to Kupffer cells.[7]
-
Optimize Incubation Time: Shortening the incubation period may reduce cytotoxicity while still allowing for the detection of enzyme activity.
-
Use a Control: Include a vehicle control (the solvent used to dissolve C6 ceramide, e.g., DMSO or ethanol) in your experiments to ensure that the observed effects are due to the C6 ceramide and not the solvent.[7]
Frequently Asked Questions (FAQs)
Q1: What is a typical effective concentration range for C6 ceramide in cell-based assays?
A1: The effective concentration of C6 ceramide can vary widely depending on the cell type, the specific enzyme being assayed, and the biological endpoint being measured. Published studies have used concentrations ranging from as low as 0.1 µM for cell differentiation studies to as high as 100 µM for enzyme activity assays.[2][3][4] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your experimental system.
Q2: How should I prepare and store C6 ceramide stock solutions?
A2: C6 ceramide should be stored as a powder at -20°C.[1] For experiments, prepare a fresh stock solution in a suitable organic solvent such as DMSO or ethanol.[1] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles which can lead to degradation.
Q3: What are some common enzymes that can be assayed using C6 ceramide as a substrate?
A3: C6 ceramide and its fluorescently labeled derivatives (e.g., NBD-C6-ceramide) are commonly used as substrates for a variety of enzymes involved in sphingolipid metabolism. These include:
-
Glucosylceramide Synthase (GCS): This enzyme transfers glucose to ceramide to form glucosylceramide.[2][5]
-
Ceramide Synthases (CerS): This family of enzymes synthesizes ceramide.[8][9][10] While C6-ceramide itself is a product, fluorescently labeled precursors are used to measure CerS activity.
-
Ceramidases: These enzymes hydrolyze ceramide into sphingosine and a fatty acid.[11][12]
Q4: Can C6 ceramide be used to study specific signaling pathways?
A4: Yes, C6 ceramide is a cell-permeable analog of endogenous ceramide and is widely used to investigate ceramide-mediated signaling pathways. These pathways are involved in various cellular processes, including apoptosis, cell cycle arrest, cell differentiation, and phagocytosis.[3][7]
Q5: What are the key differences between using fluorescently labeled (e.g., NBD) C6-ceramide versus unlabeled C6-ceramide?
A5: Fluorescently labeled C6-ceramide, such as NBD-C6-ceramide, allows for direct detection and quantification of the substrate and its metabolic products using techniques like thin-layer chromatography (TLC) followed by spectrophotometry or high-performance liquid chromatography (HPLC).[2][5][6] This avoids the need for radioactive substrates.[10] Unlabeled C6-ceramide is typically used when the downstream effects are measured through other means, such as Western blotting for signaling protein activation or cell viability assays. The choice depends on the specific research question and the available detection methods.
Quantitative Data Summary
| Parameter | Value | Cell Type/System | Enzyme/Process | Reference |
| C6 Ceramide Concentration | 100 µM | NCI/ADR-RES cells | Glucosylceramide Synthase | [2] |
| 1, 5, and 10 µM | Kupffer Cells | Phagocytosis | [7] | |
| 0.1 µM and 13 µM | Embryonic Hippocampal Cells | Cell Viability & Differentiation | [3][4] | |
| Incubation Time | Up to 120 minutes | NCI/ADR-RES cells | Glucosylceramide Synthase | [5] |
| 2 hours | Kupffer Cells | Phagocytosis | [7] | |
| 24 to 96 hours | Various | Apoptosis/Cell Viability | [1][7] | |
| Inhibitor IC50 | 17.23 ± 7.0 μM | Recombinant nCDase | Neutral Ceramidase (nCDase) | [13] |
Experimental Protocols
Protocol: In-Cell Glucosylceramide Synthase (GCS) Activity Assay using NBD-C6-Ceramide
This protocol is a generalized procedure based on methodologies described in the literature.[2][5]
-
Cell Culture: Plate cells (e.g., NCI/ADR-RES) in appropriate culture dishes and grow to the desired confluency. For the assay, approximately 50,000 cells are recommended.[2]
-
Substrate Preparation: Prepare a stock solution of NBD-C6-ceramide in a suitable solvent (e.g., ethanol). For the assay, dilute the stock solution in a serum-free medium containing 1% BSA to the desired final concentration (e.g., 100 µM).
-
Enzymatic Reaction:
-
Wash the cells with serum-free medium.
-
Add the NBD-C6-ceramide containing medium to the cells.
-
Incubate for a specific period (e.g., 2 hours) at 37°C. A time-course experiment is recommended to determine the optimal incubation time.[5]
-
-
Lipid Extraction:
-
After incubation, wash the cells with cold PBS.
-
Harvest the cells and perform a lipid extraction using a standard method such as the Bligh-Dyer method.
-
-
Analysis by Thin-Layer Chromatography (TLC):
-
Spot the lipid extracts onto a silica TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate NBD-C6-glucosylceramide from NBD-C6-ceramide.
-
Visualize the fluorescent spots under UV light.
-
-
Quantification:
-
Scrape the fluorescent spots corresponding to the substrate and product from the TLC plate.
-
Elute the lipids from the silica.
-
Quantify the amount of NBD-C6-ceramide and NBD-C6-glucosylceramide using a spectrophotometer.
-
Calculate the GCS activity based on the amount of product formed over time.
-
Visualizations
Caption: Major pathways of ceramide generation in the cell.
Caption: Experimental workflow for a C6 ceramide-based GCS assay.
Caption: Logical troubleshooting workflow for C6 ceramide assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells [mdpi.com]
- 4. High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A three-step assay for ceramide synthase activity using a fluorescent substrate and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C6-Ceramide Enhances Phagocytic Activity of Kupffer Cells through the Production of Endogenous Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of the mechanism and inhibition of a human ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments [experiments.springernature.com]
- 10. A fluorescent assay for ceramide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ceramide Metabolism Enzymes—Therapeutic Targets against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Identification of Small Molecule Inhibitors of Neutral Ceramidase (nCDase) Via Target Based High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of N-Hexanoyl-L-erythro-sphingosine during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the storage and degradation of N-Hexanoyl-L-erythro-sphingosine (C6 Ceramide).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable for at least one year when stored at -20°C in a dry environment. To prevent degradation from moisture and heat, it is crucial to keep the compound in a tightly sealed container.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in high-purity organic solvents such as ethanol or DMSO. For short-term storage, solutions can be kept at -20°C for up to one month. For longer-term storage, it is advisable to store aliquots at -80°C, which can maintain stability for up to six months. Always protect solutions from light. To avoid repeated freeze-thaw cycles, which can accelerate degradation, prepare small, single-use aliquots.
Q3: What are the primary degradation pathways for this compound during storage?
A3: The two primary chemical degradation pathways for this compound during storage are hydrolysis of the N-acyl amide bond and oxidation of the double bond in the sphingosine backbone. These reactions can be accelerated by factors such as improper temperature, exposure to light, and extreme pH conditions.
Q4: Can I store this compound in an aqueous solution?
A4: It is not recommended to store this compound in aqueous solutions for extended periods. The amide bond is susceptible to hydrolysis, especially under acidic or basic conditions. If you need to prepare an aqueous solution for an experiment, it should be made fresh and used immediately.
Q5: How can I check if my stored this compound has degraded?
A5: The purity of your this compound can be assessed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new spots on a TLC plate or additional peaks in an HPLC or LC-MS chromatogram can indicate the presence of degradation products.
Troubleshooting Guides
Problem 1: Inconsistent experimental results using stored this compound.
-
Possible Cause: Degradation of the compound due to improper storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature (-20°C for solid, -80°C for stock solutions) and protected from light and moisture.
-
Assess Purity: If possible, analyze a small sample of your stored compound using TLC, HPLC, or LC-MS to check for the presence of degradation products.
-
Prepare Fresh Solution: If degradation is suspected, prepare a fresh stock solution from a new vial of solid compound.
-
Use a Positive Control: Include a positive control in your experiment with a known bioactive compound to ensure your experimental system is working correctly.
-
Problem 2: Precipitation of this compound in cell culture medium.
-
Possible Cause: Low aqueous solubility of the compound.
-
Troubleshooting Steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium is as low as possible (ideally ≤ 0.1%) to avoid both cytotoxicity and precipitation.
-
Pre-warm Medium: Gently warm the cell culture medium to 37°C before adding the stock solution of this compound.
-
Vortex Immediately: Vortex the medium immediately after adding the stock solution to ensure rapid and uniform dispersion.
-
Use a Carrier Protein: Consider complexing this compound with a carrier protein like bovine serum albumin (BSA) to improve its solubility in aqueous media.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | ≥ 1 year | Store in a desiccated, dark environment. |
| Stock Solution in Organic Solvent (e.g., Ethanol, DMSO) | -20°C | ≤ 1 month | Protect from light; avoid repeated freeze-thaw cycles. |
| Stock Solution in Organic Solvent (e.g., Ethanol, DMSO) | -80°C | ≤ 6 months | Aliquot into single-use vials; protect from light. |
| Aqueous Solution | Not Recommended | Use Immediately | Prone to hydrolysis; prepare fresh for each experiment. |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
High-purity, anhydrous DMSO or ethanol
-
Sterile, amber microcentrifuge tubes or glass vials with PTFE-lined caps
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile environment.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use amber vials to minimize exposure to light and air, and to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage.
-
Protocol for Assessing Purity by Thin-Layer Chromatography (TLC)
-
Materials:
-
Silica gel TLC plate
-
Stored this compound sample
-
Freshly prepared this compound standard
-
Mobile phase (e.g., chloroform:methanol, 9:1 v/v)
-
TLC developing chamber
-
Visualization reagent (e.g., iodine vapor or ceric ammonium molybdate stain)
-
-
Procedure:
-
Spot a small amount of the stored sample and the fresh standard onto the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber containing the mobile phase.
-
Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Allow the plate to air dry completely.
-
Visualize the spots using the chosen reagent.
-
Compare the spot(s) from the stored sample to the standard. The appearance of additional spots in the lane of the stored sample indicates the presence of degradation products.
-
Mandatory Visualizations
Caption: Logical workflow for the storage and prevention of degradation of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Validation & Comparative
Validating C6 Ceramide-Induced Apoptosis: A Comparative Guide to Caspase Assays
For researchers, scientists, and drug development professionals investigating the pro-apoptotic potential of C6 ceramide, robust and quantitative validation of apoptosis is paramount. Caspase activity assays serve as a cornerstone for this validation, providing a direct measure of the execution of the apoptotic program. This guide offers a comprehensive comparison of commonly used caspase assays, presenting supporting experimental data, detailed protocols, and a comparative analysis with alternative apoptosis detection methods.
The Central Role of Caspases in C6 Ceramide-Induced Apoptosis
C6 ceramide, a cell-permeable short-chain ceramide, is a well-established inducer of apoptosis in a variety of cell types. Its mechanism of action often involves the activation of the caspase cascade, a family of cysteine proteases that are the central executioners of apoptosis. C6 ceramide can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, leading to the activation of initiator caspases (caspase-8 and caspase-9) and subsequently, the executioner caspases (caspase-3 and caspase-7). The activation of these caspases culminates in the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Quantitative Comparison of Caspase Activity
Validating the pro-apoptotic effect of C6 ceramide necessitates the quantitative measurement of caspase activity. The following tables summarize experimental data from studies that have utilized caspase assays to measure the apoptotic response to C6 ceramide treatment.
| Cell Line | C6 Ceramide Concentration | Time Point | Caspase-3/7 Activity (Fold Change vs. Control) | Reference |
| Rice Protoplasts | 100 µM | 6 hours | ~4-fold | [1] |
| HCT116 | 50 µM | 24 hours | Significant increase observed | [2] |
| K562 | 25 µM | 24 hours | Cleavage of PARP (caspase-3 substrate) observed | [3][4] |
| Cell Line | C6 Ceramide Concentration | Time Point | Caspase-8 Activity | Reference |
| K562 | 25 µM | 24 hours | Cleavage of pro-caspase-8 observed | [3][4] |
| Cell Line | C6 Ceramide Concentration | Time Point | Caspase-9 Activity | Reference |
| K562 | 25 µM | 24 hours | Cleavage of pro-caspase-9 observed | [3][4] |
| C6 Glioma | Not specified | Not specified | Activation observed | [5] |
Signaling Pathway of C6 Ceramide-Induced Apoptosis
Caption: C6 Ceramide-Induced Apoptotic Signaling Pathways.
Experimental Protocols
Detailed methodologies for inducing apoptosis with C6 ceramide and performing caspase activity assays are crucial for reproducible results.
Protocol 1: Induction of Apoptosis with C6 Ceramide
-
Cell Culture: Plate cells at a desired density in a suitable culture vessel and allow them to adhere overnight.
-
Reagent Preparation: Prepare a stock solution of C6 ceramide (e.g., 10 mM in DMSO).
-
Treatment: Dilute the C6 ceramide stock solution in fresh culture medium to the desired final concentration (e.g., 10-100 µM). Remove the old medium from the cells and replace it with the C6 ceramide-containing medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 6-48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Controls: Include a vehicle control (medium with the same concentration of DMSO used for the highest C6 ceramide concentration) and an untreated control.
Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)
This protocol is a general guideline and may need optimization for specific cell types and experimental conditions.
-
Induce Apoptosis: Treat cells with C6 ceramide as described in Protocol 1.
-
Cell Lysis:
-
For adherent cells, aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of chilled cell lysis buffer to each well, and incubate on ice for 10 minutes.
-
For suspension cells, centrifuge the cells at 250 x g for 5 minutes, aspirate the supernatant, and wash with ice-cold PBS. Resuspend the cell pellet in chilled cell lysis buffer.
-
-
Lysate Collection: Scrape the adherent cells or gently pipet the suspension cells to ensure complete lysis. Transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet cellular debris.
-
Assay Preparation: Transfer the supernatant (cytosolic extract) to a fresh, chilled microcentrifuge tube.
-
Reaction Setup: In a 96-well black plate, add 50 µL of 2x Reaction Buffer to each well. Add 50 µL of the cell lysate to the corresponding wells.
-
Substrate Addition: Add 5 µL of the caspase-3/7 substrate (e.g., Ac-DEVD-AFC) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
-
Data Analysis: Calculate the fold-increase in caspase-3/7 activity by comparing the fluorescence of the C6 ceramide-treated samples to the untreated or vehicle control samples.
Protocol 3: Caspase-8 and Caspase-9 Activity Assays (Colorimetric)
The protocol for caspase-8 and caspase-9 colorimetric assays is similar to the fluorometric assay for caspase-3/7, with the primary difference being the substrate and detection method.
-
Substrates:
-
Caspase-8: Ac-IETD-pNA
-
Caspase-9: Ac-LEHD-pNA
-
-
Detection: Measure the absorbance at 405 nm.
-
Procedure: Follow the general steps outlined in Protocol 2, substituting the appropriate substrate and using a clear 96-well plate for absorbance reading.
Experimental Workflow for Caspase Assays
Caption: General workflow for caspase activity assays.
Comparison with Alternative Apoptosis Detection Methods
While caspase assays are a direct and quantitative method for confirming apoptosis, a multi-assay approach is often recommended for comprehensive validation.
| Assay | Principle | Stage of Apoptosis Detected | Advantages | Disadvantages |
| Caspase Activity Assays | Measures the enzymatic activity of specific caspases using colorimetric, fluorometric, or luminescent substrates. | Mid-stage | Highly specific for apoptosis; quantitative; allows for differentiation between initiator and executioner caspase activation. | Can be transient; may not detect caspase-independent apoptosis. |
| Annexin V Staining | Detects the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. | Early-stage | High sensitivity for early apoptotic events; can be combined with a viability dye (e.g., Propidium Iodide) to distinguish between apoptotic and necrotic cells. | Can also stain necrotic cells if the membrane is compromised; binding is calcium-dependent.[6] |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks. | Late-stage | Can be used on fixed cells and tissue sections; provides spatial information in tissues. | Can also detect DNA damage from other sources, leading to false positives; may not be specific to apoptosis.[6] |
| PARP Cleavage (Western Blot) | Detects the cleavage of Poly (ADP-ribose) polymerase, a substrate of activated caspase-3 and -7. | Mid- to late-stage | Specific indicator of caspase-3/7 activity; provides molecular weight information. | Semi-quantitative; more labor-intensive than plate-based assays. |
References
- 1. Ceramide-Induced Cell Death Depends on Calcium and Caspase-Like Activity in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. researchgate.net [researchgate.net]
- 4. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ordering of ceramide formation, caspase activation, and Bax/Bcl-2 expression during etoposide-induced apoptosis in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Differential Cellular Responses of C6 Ceramide Versus Natural Long-Chain Ceramides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular responses induced by the synthetic, short-chain C6 ceramide and naturally occurring long-chain ceramides (e.g., C16, C18). Understanding these differences is crucial for the accurate interpretation of experimental results and for the development of ceramide-based therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the distinct signaling pathways involved.
Data Presentation: A Quantitative Comparison
The biological effects of ceramides are highly dependent on the length of their N-acyl chain. While the cell-permeable C6 ceramide is a widely used tool to mimic the actions of natural ceramides, its cellular impact can differ significantly from that of its long-chain counterparts.
Table 1: Differential Effects on Apoptosis
| Ceramide Species | Cell Line | Concentration (µM) | Incubation Time (h) | Apoptosis (% of Cells) | Key Findings |
| C6 Ceramide | C6 Glioma | Not specified | Not specified | Potent induction | More potent pro-apoptotic activity compared to non-hydroxylated C16-ceramide.[1][2] |
| HeLa | Not specified | Not specified | Increased in ELOVL1/CERS2 knockdown cells | Knockdown of enzymes for C24 ceramide synthesis sensitized cells to C6 ceramide-induced apoptosis.[3] | |
| SACC-83, SACC-LM | Not specified | Not specified | Dose-dependent increase | Upregulation of caspase-3, PUMA, and CHOP.[4] | |
| C16 Ceramide | HNSCC | Not specified | Not specified | Anti-apoptotic | Protected cells from ER-stress-induced cell death.[5] |
| HeLa | Not specified | Not specified | Increased susceptibility with higher C16:C24 ratio | A shift towards C16 ceramide increased cisplatin-induced apoptosis.[3] | |
| Macrophages | Not specified | Not specified | Pro-apoptotic | De novo generated C16 ceramide contributes to spontaneous neutrophil apoptosis.[6] |
Table 2: Differential Effects on Cell Cycle
| Ceramide Species | Cell Line | Concentration (µM) | Incubation Time (h) | Effect on Cell Cycle |
| C6 Ceramide | Molt-4 Leukemia | Not specified | Not specified | G0/G1 arrest.[7] |
| C16 Ceramide | Not specified | Not specified | Not specified | Can induce cell cycle arrest, but effects are cell-type specific. |
Table 3: Differential Activation of Signaling Pathways
| Signaling Pathway | C6 Ceramide | Natural Long-Chain Ceramides (e.g., C16) |
| JNK/p38 MAPK | Potent activator.[8][9][10] | Activation is context-dependent and can be involved in both pro- and anti-apoptotic signaling.[11] |
| Akt | Often leads to dephosphorylation/inactivation. | Can have varied effects; C16-ceramide has been shown to reduce Akt phosphorylation.[12] |
| Bcl-2 Family | Can modulate Bcl-2 family protein expression and function.[13] | C16-ceramide can promote Bax/Bak-dependent apoptosis.[14] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon published findings. Below are protocols for key experiments used to assess the cellular effects of ceramides.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other conjugate)
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL)
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells
-
Flow cytometer
Protocol:
-
Induce apoptosis in your target cells by treating with C6 ceramide or inducing the production of endogenous long-chain ceramides for the desired time. Prepare a negative control of untreated cells.
-
Harvest both adherent and floating cells. For adherent cells, gently detach using trypsin or a cell scraper.
-
Centrifuge the cell suspension at approximately 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS, repeating the centrifugation step.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI solution to the cell suspension.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Propidium Iodide (PI) Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.[5]
Materials:
-
Treated and untreated cells
-
PBS
-
Cold 70% ethanol
-
PI staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometer
Protocol:
-
Harvest cells after treatment with the respective ceramides.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while gently vortexing.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells at a higher speed (e.g., 1000 x g) for 5 minutes and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Interpretation:
-
The DNA content histogram will show peaks corresponding to G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[5]
Quantification of Endogenous Ceramide Species by HPLC-MS/MS
This technique allows for the precise measurement of different ceramide species within a cell lysate.
Materials:
-
Cell lysates
-
Internal standards (e.g., C17:0 ceramide)
-
Organic solvents (e.g., chloroform, methanol, isopropanol, acetonitrile)
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
Protocol (General Overview):
-
Lipid Extraction: Extract total lipids from cell pellets using a method such as the Bligh-Dyer or Folch extraction, including an internal ceramide standard for normalization.
-
Chromatographic Separation: Separate the different lipid species using high-performance liquid chromatography (HPLC). A normal-phase or reverse-phase column can be used depending on the specific ceramide species of interest.
-
Mass Spectrometry Detection: Ionize the eluted lipids and detect them using a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for each ceramide species, allowing for their specific and sensitive quantification.
-
Data Analysis: Quantify the amount of each ceramide species by comparing its peak area to that of the internal standard.
Mandatory Visualization
The following diagrams illustrate key cellular processes and workflows related to ceramide signaling.
Caption: Metabolic fate and cellular effects of exogenous C6 ceramide.
Caption: Differential apoptotic signaling pathways of ceramides.
Caption: Experimental workflow for comparing ceramide effects.
References
- 1. researchgate.net [researchgate.net]
- 2. 2'-hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A shift in sphingolipid composition from C24 to C16 increases susceptibility to apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of short-chain ceramide by human cancer cells-implications for therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceramide induces p38 MAPK and JNK activation through a mechanism involving a thioredoxin-interacting protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. C-Jun N-terminal kinases/c-Jun and p38 pathways cooperate in ceramide-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein kinase C-induced activation of a ceramide/protein phosphatase 1 pathway leading to dephosphorylation of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Unraveling the Molecular Pathways of C6 Ceramide: A Comparative Guide Using Genetic Knockouts
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of C6 Ceramide's Mechanism of Action Confirmed by Genetic Intervention.
C6 ceramide, a cell-permeable short-chain sphingolipid, has garnered significant attention in biomedical research for its potent ability to induce cell death in cancer cells and modulate various cellular processes. Understanding its precise mechanism of action is paramount for its potential therapeutic applications. This guide provides a comparative analysis of key signaling pathways affected by C6 ceramide, with a focus on validating these pathways through genetic knockout and knockdown studies. By objectively presenting experimental data, detailed protocols, and visual representations of the underlying molecular interactions, this guide serves as a valuable resource for researchers investigating ceramide signaling and its implications in drug development.
C6 Ceramide-Induced Apoptosis: The Role of Key Signaling Mediators
C6 ceramide triggers programmed cell death, or apoptosis, through a complex network of signaling proteins. Genetic studies have been instrumental in dissecting this network and confirming the essential roles of specific proteins. Below, we compare the effects of C6 ceramide in the presence and absence of key mediators, supported by experimental data.
Caspase-8: A Critical Initiator of C6 Ceramide-Induced Apoptosis
Studies in various cancer cell lines have implicated the initiator caspase, Caspase-8, as a crucial component in the apoptotic pathway triggered by C6 ceramide.
| Cell Line | Genetic Intervention | Treatment | Outcome Measure | Result | Reference |
| K562 (Chronic Myelogenous Leukemia) | Pharmacological Inhibition (Z-IETD-FMK) | 25 µM C6-ceramide for 48h | % Apoptotic Cells (Annexin V positive) | C6-ceramide: ~45%; C6-ceramide + Caspase-8 Inhibitor: ~20% | [1][2] |
Note: While this study uses a pharmacological inhibitor, it provides strong evidence for the role of Caspase-8. Genetic knockout studies are needed for definitive confirmation.
JNK (c-Jun N-terminal Kinase): A Stress-Activated Kinase Essential for Ceramide-Mediated Cell Death
The stress-activated protein kinase JNK is another key player in the cellular response to C6 ceramide. Its activation is linked to the induction of apoptosis.
| Cell Line | Genetic Intervention | Treatment | Outcome Measure | Result | Reference |
| K562 (Chronic Myelogenous Leukemia) | Pharmacological Inhibition (SP600125) | 25 µM C6-ceramide for 24h | % Cell Viability | C6-ceramide: ~60%; C6-ceramide + JNK Inhibitor: ~85% | [2] |
Note: This data is based on pharmacological inhibition, highlighting the need for validation with JNK knockout models.
The Role of Protein Phosphatases in C6 Ceramide Signaling
Protein phosphatases are critical regulators of cellular signaling, and C6 ceramide has been shown to modulate their activity to exert its effects.
Protein Phosphatase 1 (PP1): A Key Effector in C6 Ceramide-Induced Melanoma Cell Death
Genetic knockdown of PP1 has been shown to attenuate the cytotoxic effects of liposomal C6 ceramide in melanoma cells, confirming its role as a downstream effector.
| Cell Line | Genetic Intervention | Treatment | Outcome Measure | Result | Reference |
| WM-115 (Melanoma) | shRNA knockdown of PP1 | 10 µM Liposomal C6-ceramide for 48h | % Cell Viability | Control shRNA + Lipo-C6: ~40%; PP1 shRNA + Lipo-C6: ~75% | [3][4] |
Protein Phosphatase 2A (PP2A): A Central Regulator of Ceramide-Induced Apoptosis
PP2A is a tumor suppressor that is often activated by ceramide, leading to the dephosphorylation and modulation of key survival proteins like Akt.
| Cell Line | Genetic Intervention | Treatment | Outcome Measure | Result | Reference |
| PC-3 (Prostate Cancer) | siRNA knockdown of PP2A-Cα | C6-ceramide | p27(kip1) protein expression | C6-ceramide increased p27(kip1) levels, which was inhibited by PP2A-Cα siRNA. | [5] |
Note: This study demonstrates the involvement of PP2A in mediating the effects of C6 ceramide on a key cell cycle regulator.
The Atypical Protein Kinase C Zeta (PKCζ) in Ceramide Signaling
PKCζ is an atypical protein kinase C isoform that has been identified as a direct target of ceramide, playing a role in cell growth arrest.
| Cell Line | Genetic Intervention | Treatment | Outcome Measure | Result | Reference |
| A7r5 (Vascular Smooth Muscle Cells) | Overexpression of dominant-negative PKCζ | C6-ceramide | PDGF-induced cell proliferation | C6-ceramide inhibited proliferation, and this effect was abrogated in cells expressing dominant-negative PKCζ. |
Note: This study utilizes a dominant-negative approach to demonstrate the essential role of PKCζ in C6 ceramide-mediated growth arrest.
Experimental Protocols
Generation of Knockout Cell Lines using CRISPR/Cas9
This protocol provides a general framework for generating knockout cell lines to study the mechanism of action of C6 ceramide.
1. gRNA Design and Cloning:
-
Design two to four unique guide RNAs (gRNAs) targeting the early exons of the gene of interest using a validated online tool.
-
Synthesize and anneal complementary oligonucleotides for each gRNA.
-
Clone the annealed gRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
2. Lentiviral Production and Transduction:
-
Co-transfect the gRNA-Cas9 construct along with packaging plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line (e.g., HEK293T).
-
Harvest the lentiviral particles from the supernatant after 48-72 hours.
-
Transduce the target cell line with the collected lentivirus in the presence of polybrene.
3. Selection and Clonal Isolation:
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin) if the vector contains a resistance marker.
-
Perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
4. Knockout Validation:
-
Expand the single-cell clones.
-
Extract genomic DNA and perform PCR to screen for clones with the desired deletion.
-
Confirm the knockout at the protein level by Western blotting.
-
Sequence the targeted genomic region to verify the specific mutation.
Assessment of C6 Ceramide-Induced Apoptosis
1. Cell Treatment:
-
Plate wild-type and knockout cells at a suitable density.
-
Treat the cells with the desired concentration of C6 ceramide (and a vehicle control) for the indicated time period.
2. Annexin V and Propidium Iodide (PI) Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
3. Caspase Activity Assay:
-
Treat cells as described above.
-
Lyse the cells and measure the activity of specific caspases (e.g., Caspase-3, -8, -9) using a fluorometric or colorimetric assay kit according to the manufacturer's instructions.
Visualizing the Molecular Pathways
The following diagrams illustrate the key signaling pathways of C6 ceramide and the experimental workflow for confirming its mechanism of action using genetic knockouts.
Caption: C6 Ceramide Signaling Pathways.
Caption: Experimental Workflow for Knockout Validation.
Caption: Logical Framework for Mechanism Confirmation.
References
- 1. Frontiers | Regulation of PP2A by Sphingolipid Metabolism and Signaling [frontiersin.org]
- 2. Protein Phosphatase 2A (PP2A) Holoenzymes Regulate Death-associated Protein Kinase (DAPK) in Ceramide-induced Anoikis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ceramide produces apoptosis through induction of p27(kip1) by protein phosphatase 2A-dependent Akt dephosphorylation in PC-3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Differential Efficacy of N-Hexanoyl-L-erythro-sphingosine Across Cancer Cell Lines: A Comparative Guide
For Immediate Publication
This guide provides a comprehensive cross-cell line comparison of the efficacy of N-Hexanoyl-L-erythro-sphingosine (C6-ceramide), a synthetic, cell-permeable analog of the pro-apoptotic lipid ceramide. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate the performance of C6-ceramide against various cancer cell lines, offering insights into its therapeutic potential.
Data Presentation: Quantitative Comparison of C6-Ceramide Efficacy
The cytotoxic and apoptotic effects of C6-ceramide exhibit significant variability across different cancer cell lineages. The following tables summarize key quantitative data from multiple studies to facilitate a clear comparison of its efficacy.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MCF-7 | Breast Adenocarcinoma | IC50 | 5-10 µM | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | IC50 | 5-10 µM | [1] |
| SK-BR-3 | Breast Adenocarcinoma | IC50 | 5-10 µM | [1] |
| K562 | Chronic Myeloid Leukemia | Apoptosis Induction | Significant at 25 µM | [2] |
| KBM5 | Chronic Myeloid Leukemia | Apoptosis Induction | >12-fold increase | [3] |
| KBM5-STI (imatinib-resistant) | Chronic Myeloid Leukemia | Apoptosis Induction | >5-fold increase | [3] |
| DU145 | Prostate Carcinoma | Resistance | Increased with Acid Ceramidase Overexpression | [4] |
| PPC1 | Prostate Carcinoma | Resistance | Increased with Acid Ceramidase Overexpression | [4] |
| HT-29 | Colon Adenocarcinoma | Apoptosis Induction | Susceptible to ceramide-induced apoptosis | [5] |
| Jurkat | T-cell Leukemia | Apoptosis Potentiation | Enhances apoptosis induced by other agents | [6] |
| A549 | Lung Carcinoma | Cytotoxicity | Susceptible to sphingolipid-induced cytotoxicity | [7] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method. The data presented here are for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of C6-ceramide by measuring the metabolic activity of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of C6-ceramide (typically ranging from 1 µM to 100 µM) and a vehicle control (e.g., DMSO or ethanol). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of C6-ceramide that inhibits cell growth by 50%, can be determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of C6-ceramide for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them from the culture plate.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Mechanisms of Action
The pro-apoptotic effects of C6-ceramide are mediated through the modulation of several key signaling pathways. The specific pathways activated can differ between cell lines, contributing to the observed variations in efficacy.
References
- 1. Synergistic Growth Inhibition of HT-29 Colon and MCF-7 Breast Cancer Cells with Simultaneous and Sequential Combinations of Antineoplastics and CNS Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HT29 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Modulation of ceramide metabolism in T-leukemia cell lines potentiates apoptosis induced by the cationic antimicrobial peptide bovine lactoferricin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Role of C6 Ceramide in Specific Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of C6 ceramide's role and performance in key cellular signaling pathways, supported by experimental data. We delve into its mechanisms in apoptosis, cell cycle arrest, and inflammation, offering detailed experimental protocols and comparative data to assist in research and therapeutic development.
Introduction to C6 Ceramide
Ceramides are a class of bioactive sphingolipids that act as critical second messengers in a variety of cellular processes.[1][2] They consist of a sphingosine backbone linked to a fatty acid, with the length of the fatty acid chain determining the specific ceramide species and its biological function.[2][3] C6 ceramide (N-hexanoylsphingosine) is a synthetic, cell-permeable analog of natural ceramides, making it a widely used tool in laboratory settings to study ceramide-mediated signaling.[3][4] Its shorter acyl chain allows it to efficiently cross the plasma membrane, mimicking the effects of endogenously generated ceramides in response to cellular stress, cytokines, and chemotherapeutic agents.[1][4][5] C6 ceramide has been shown to influence key cellular decisions, including programmed cell death (apoptosis), proliferation, and inflammatory responses.[5][6]
C6 Ceramide in Apoptosis Signaling
C6 ceramide is a potent inducer of apoptosis in numerous cell types, particularly cancer cells.[1][7] Its pro-apoptotic effects are mediated through both extrinsic and intrinsic pathways, often involving the activation of stress-activated protein kinases and caspases.
Key Signaling Pathways
-
JNK/SAPK Pathway: C6 ceramide rapidly activates the c-Jun N-terminal kinase (JNK), also known as a stress-activated protein kinase (SAPK).[8] Activated JNK can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2, while activating pro-apoptotic proteins, ultimately leading to caspase activation.[8]
-
Caspase-8 Activation: Studies have shown that C6 ceramide can induce the cleavage and activation of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway, without necessarily requiring death receptor ligation.[8]
-
p53-Dependent Apoptosis: In some cancer cell lines, such as glioblastoma, C6 ceramide has been shown to induce apoptosis in a p53-dependent manner.[7] The accumulation of p53 can trigger the expression of pro-apoptotic target genes.[7][9]
Figure 1. C6 Ceramide-Induced Apoptosis Pathways.
Comparative Data: Induction of Cell Death
| Cell Line | C6 Ceramide Concentration | Treatment Duration | Percent Cell Death / Viability Reduction | Assay Used | Reference |
| K562 (CML) | 25 µM | 24 hours | ~40% death | Trypan Blue | [8] |
| HTB12 (Glioblastoma) | Not specified (IC50) | Not specified | ~65% death | Trypan Blue | [7] |
| HuT78 (CTCL) | 25 µM | 24 hours | 63.9% viability reduction | MTS Assay | [10] |
| My-La (CTCL) | 25 µM | 24 hours | 63.9% viability reduction | MTS Assay | [10] |
| HaCaT (Keratinocytes) | 25 µM | 24 hours | 37.5% viability reduction | MTS Assay | [10] |
| C6 (Rat Glioma) | IC50 (not specified) | Not specified | >90% death | MTT Assay | [11][12] |
Experimental Protocol: Caspase-3 Activity Assay
This protocol outlines a colorimetric assay to quantify caspase-3 activity, a key executioner caspase in apoptosis.
-
Cell Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of C6 ceramide (e.g., 10-50 µM) and a vehicle control (e.g., DMSO or ethanol) for a specified time (e.g., 24 hours).
-
Cell Lysis: Centrifuge the plate to pellet the cells. Remove the supernatant and add 50 µL of chilled cell lysis buffer to each well. Incubate on ice for 10 minutes.
-
Assay Reaction: Add 50 µL of 2X reaction buffer containing 10 mM DTT to each well. Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released and thus to the caspase-3 activity.
-
Data Analysis: Compare the absorbance readings of the C6 ceramide-treated samples to the control to determine the fold-increase in caspase-3 activity.
C6 Ceramide in Cell Cycle Arrest
In addition to inducing apoptosis, C6 ceramide can halt cell proliferation by causing an arrest in the cell cycle, typically at the G0/G1 phase.[13][14] This function is crucial for its anti-tumor properties, preventing the division of damaged or cancerous cells.
Key Signaling Pathways
The mechanism of C6 ceramide-induced cell cycle arrest involves the modulation of key cell cycle regulatory proteins. While multiple pathways can be involved depending on the cell type, a common observation is the alteration of cyclin-dependent kinases (CDKs) and their inhibitors.[15][16] For example, treatment with ceramide analogs has been shown to down-regulate proteins like CDK7 and Cyclin D1 while accumulating inhibitors like p21.[16]
Figure 2. C6 Ceramide-Induced G0/G1 Cell Cycle Arrest.
Comparative Data: Cell Cycle Distribution
| Cell Line | C6 Ceramide Treatment | Result | Reference |
| Molt-4 Leukemia | Exogenous C6-ceramide | Dramatic arrest in G0/G1 phase | [13][14] |
| Bel7402 Hepatocarcinoma | C2-ceramide (30 µmol/L) | Increased percentage of cells in G0/G1 | [15] |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze cell cycle distribution using propidium iodide (PI) staining.
-
Cell Treatment: Culture cells to ~60% confluency and treat with C6 ceramide and a vehicle control for the desired time (e.g., 24-48 hours).
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes (or overnight).
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase and compare treated samples to controls.
C6 Ceramide in Inflammation
Ceramides are recognized as important mediators in inflammatory responses.[6] They can be generated in response to pro-inflammatory cytokines like TNF-α and can, in turn, activate inflammatory signaling cascades.[6][17]
Key Signaling Pathways
C6 ceramide can influence inflammation by modulating pathways such as the mitogen-activated protein kinase (MAPK) pathway.[6] In some contexts, particularly with the uptake of saturated fatty acids, increased ceramide synthesis can activate the NLRP3 inflammasome, leading to the secretion of pro-inflammatory cytokines like IL-1β.[17] However, some studies also suggest that short-chain ceramides may have anti-inflammatory effects in certain disease models, highlighting the context-dependent role of ceramide in inflammation.[18]
References
- 1. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C-6 Ceramide Induces p53 Dependent Apoptosis in Human Astrocytoma Grade4 (Glioblastoma Multiforme) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
- 13. Role for ceramide in cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. wjgnet.com [wjgnet.com]
- 16. wjgnet.com [wjgnet.com]
- 17. Macrophage-specific de Novo Synthesis of Ceramide Is Dispensable for Inflammasome-driven Inflammation and Insulin Resistance in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exogenous Liposomal Ceramide-C6 Ameliorates Lipidomic Profile, Energy Homeostasis, and Anti-Oxidant Systems in NASH - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Hexanoyl-L-erythro-sphingosine and Other Sphingolipids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-Hexanoyl-L-erythro-sphingosine (C6-ceramide) with other key sphingolipids. This analysis is supported by experimental data, detailed methodologies, and visualizations of relevant signaling pathways to aid in the design and interpretation of studies in this field.
Sphingolipids are a class of bioactive lipids that play critical roles in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.[1][2][3] Among these, ceramides are central signaling molecules, and their N-acyl chain length is a key determinant of their biological function.[4] this compound, a synthetic, cell-permeable short-chain ceramide analog, is a widely used tool to investigate the cellular functions of natural ceramides.[1][5] This guide will compare the effects of C6-ceramide with other sphingolipids, focusing on their impact on cell viability, apoptosis, and underlying signaling pathways.
Quantitative Comparison of Biological Activities
The following tables summarize the dose-dependent effects of this compound and other sphingolipids on cell viability and apoptosis in various cancer cell lines. The data is compiled from multiple studies to provide a comparative overview. It is important to note that experimental conditions such as cell type, exposure time, and assay method can influence the observed values.
Table 1: Comparative IC50 Values of Various Ceramides in Cancer Cell Lines
| Sphingolipid | Cell Line | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| This compound (C6-ceramide) | MDA-MB-231 (Breast Cancer) | 5-10 | Not Specified | Not Specified | [6] |
| MCF-7 (Breast Cancer) | 5-10 | Not Specified | Not Specified | [6] | |
| SK-BR-3 (Breast Cancer) | >20 | Not Specified | Not Specified | [6] | |
| C6 (Glioma) | 32.7 (in DMSO) | Not Specified | Not Specified | [7] | |
| HT29 (Colon Cancer) | 0.25 (in DMSO) | Not Specified | Not Specified | [7] | |
| N-Acetyl-D-erythro-sphingosine (C2-ceramide) | A549 (Lung Cancer) | ~100 | 72 | WST-1 | [8] |
| H460 (Lung Cancer) | ~100 | 72 | WST-1 | [8] | |
| H1299 (Lung Cancer) | ~100 | 72 | WST-1 | [8] | |
| MCF-7 (TNFα-resistant) | 11.3 | Not Specified | Not Specified | [9] | |
| MCF-7 (TNFα-sensitive) | 13.7 | Not Specified | Not Specified | [9] | |
| N-Octanoyl-D-erythro-sphingosine (C8-ceramide) | MCF-7 (TNFα-resistant) | 32.9 | Not Specified | Not Specified | [9] |
| MCF-7 (TNFα-sensitive) | 37.7 | Not Specified | Not Specified | [9] |
Table 2: Comparative Effects of Sphingolipids on Apoptosis
| Sphingolipid | Cell Line | Concentration (µM) | Effect on Apoptosis | Key Markers | Reference |
| This compound (C6-ceramide) | MDA-MB-231 (Breast Cancer) | Not Specified | Synergistic increase with AC inhibitor | Cleaved Caspase-3, PARP cleavage, increased Bax:Bcl-2 ratio | [6] |
| MyLa, HuT78 (Cutaneous T Cell Lymphoma) | 25 | 67.3% and 56.2% reduction in viability, respectively | Not Specified | [10] | |
| Sphingosine | Breast Tumorigenic Cells | 8-10 | Induction of apoptosis | Not Specified | [11] |
| Sphingosine-1-Phosphate (S1P) | Various | Not Specified | Promotes survival, inhibits apoptosis | Activation of Akt, NF-κB, ERK | [12][13] |
| Ceramide-1-Phosphate (C1P) | Macrophages | Not Specified | Pro-survival, anti-apoptotic | Activation of PI3-K/PKB/NF-κB pathway | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the biological activity of sphingolipids.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16]
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete culture medium
-
This compound and other sphingolipids (dissolved in an appropriate solvent like DMSO or ethanol)[13]
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[15]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[17]
-
Prepare serial dilutions of the sphingolipids in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of the sphingolipids. Include a vehicle control (medium with the solvent used to dissolve the lipids).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[17]
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caspase Activity Assay (Colorimetric)
This assay measures the activity of caspases, key proteases involved in the execution phase of apoptosis.[13][18]
Materials:
-
Treated and untreated cells
-
Cell Lysis Buffer
-
2x Reaction Buffer (containing DTT)
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Induce apoptosis in cells by treating them with the desired sphingolipids for a specific time.
-
Collect both adherent and floating cells and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic extract.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 50 µL of each cell lysate.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the caspase-3 substrate to each well.[18]
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase activity.[19]
-
Calculate the fold-increase in caspase activity compared to the untreated control.
Western Blot Analysis of Apoptosis Markers
Western blotting is used to detect and quantify specific proteins involved in apoptosis, such as cleaved PARP and the ratio of Bax to Bcl-2.[16][20]
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection system
Procedure:
-
After treatment with sphingolipids, harvest the cells and lyse them in RIPA buffer.
-
Quantify the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[21]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL system.
-
Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Signaling Pathways
This compound and other sphingolipids exert their effects by modulating various intracellular signaling pathways. The balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P) is often referred to as the "sphingolipid rheostat" and is a critical determinant of cell fate.[12][13]
Ceramide-Induced Apoptosis Pathway
Ceramides, including C6-ceramide, are known to induce apoptosis through multiple mechanisms. They can activate protein phosphatases like PP1 and PP2A, which in turn dephosphorylate and inactivate pro-survival kinases such as Akt.[1] Ceramides can also lead to the activation of stress-activated protein kinases like JNK and p38 MAPK, and modulate the expression of Bcl-2 family proteins to promote the release of cytochrome c from mitochondria, leading to caspase activation.[6][12]
References
- 1. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics [gavinpublishers.com]
- 3. The Role of Ceramide and Sphingosine-1-Phosphate in Alzheimer’s Disease and Other Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A review of ceramide analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma [mdpi.com]
- 11. Evaluation of chemotherapeutic and cancer-protective properties of sphingosine and C2-ceramide in a human breast stem cell derived carcinogenesis model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Transcript profiling and lipidomic analysis of ceramide subspecies in mouse embryonic stem cells and embryoid bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ceramide and S1P signaling in embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Biochemical methods for quantifying sphingolipids: ceramide, sphingosine, sphingosine kinase-1 activity, and sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of N-Hexanoyl-L-erythro-sphingosine: A Guide for Laboratory Professionals
Key Safety and Disposal Information
The following table summarizes crucial data for the safe handling and disposal of N-Hexanoyl-L-erythro-sphingosine and similar ceramide compounds.
| Parameter | Information | Source(s) |
| Chemical Name | This compound | N/A |
| Synonym(s) | C6 Ceramide (for the D-isomer) | [1] |
| CAS Number | 124753-97-5 (for the D-isomer) | |
| Appearance | Solid, waxy solid, or crystalline white powder | [2] |
| Storage Temperature | -20°C | [3][4] |
| Hazard Classification | While not always explicitly classified, related ceramides are considered hazardous (e.g., skin and eye irritant). It is prudent to handle as hazardous chemical waste. | [3][5][6] |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, type N95 (US) respirator, protective clothing. | [1][6][7] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. Offer surplus and non-recyclable solutions to a licensed disposal company. Do NOT dispose of down the drain. | [1][3][5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should always be in accordance with local, state, and federal regulations. The following protocol provides a general guideline:
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7] If there is a risk of generating dust, a NIOSH-approved respirator (such as a type N95) is recommended.
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., pipette tips, microfuge tubes), in a designated, properly labeled hazardous waste container.[3] The container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[3] Do not mix with other incompatible waste streams.
-
-
Waste Storage: Store the hazardous waste container in a designated satellite accumulation area. This area should be secure and away from general laboratory traffic.[3]
-
Disposal Request: Once the waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.[3]
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-Hexanoyl-L-erythro-sphingosine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of N-Hexanoyl-L-erythro-sphingosine, including detailed operational and disposal plans to foster a secure research environment.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the recommended personal protective equipment for handling this compound, based on data for its D-isomer.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Nitrile or other chemical-resistant gloves. | To prevent skin contact and potential irritation.[1][2] |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1][3] | To protect eyes from dust particles and potential splashes.[1] |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher-rated respirator. | To prevent inhalation of the powdered compound, especially when handling outside of a fume hood.[4] |
| Body Protection | Laboratory Coat | A standard, long-sleeved laboratory coat. | To protect skin and clothing from accidental spills.[5] |
| Foot Protection | Closed-toe Shoes | Substantial, closed-toe shoes. | To protect feet from spills and falling objects.[5] |
Operational Plan: From Receipt to Application
This section provides a step-by-step guide for the safe handling and use of this compound in a laboratory setting.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a freezer at or below -20°C, as recommended for sphingolipids to ensure stability.[6]
Preparation of Stock Solutions
Due to its limited solubility in aqueous solutions, this compound should be dissolved in an appropriate organic solvent.[1][5] Ethanol, DMSO, and DMF are common solvents for similar ceramides.[2][6]
-
Work in a Fume Hood: All handling of the solid compound and preparation of stock solutions should be performed in a chemical fume hood to minimize inhalation risk.
-
Weighing: Carefully weigh the desired amount of the powdered compound.
-
Dissolving: Add the appropriate solvent (e.g., ethanol, DMSO) to the powder.[6] If necessary, gentle warming (e.g., to 37°C) can aid in dissolution.[5]
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in glass vials with Teflon-lined caps to avoid repeated freeze-thaw cycles and contamination.[1]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C. Stock solutions are generally stable for up to two months at this temperature.
Use in Experiments (e.g., Cell Culture)
-
Thawing: Thaw the required aliquot of the stock solution at room temperature.
-
Dilution: Further dilute the stock solution in your experimental medium to the final working concentration. Ensure the final concentration of the organic solvent (e.g., ethanol) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5]
-
Introduction to Culture: Add the diluted compound to your cell culture or experimental system.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with regulations.
Solid Waste
-
Unused Compound: Unwanted solid this compound should be disposed of as chemical waste through an approved waste disposal facility.[1]
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with the compound should be collected in a designated, clearly labeled hazardous waste container.
Liquid Waste
-
Solvent Waste: Unused stock solutions and other liquid waste containing the compound and organic solvents should be collected in a designated, labeled container for hazardous chemical waste. Do not pour organic solvent waste down the drain.[7]
-
Aqueous Waste: For aqueous solutions containing very low concentrations of the compound, consult your institution's environmental health and safety office for guidance on appropriate disposal. In some cases, after appropriate neutralization or dilution, disposal down the sanitary sewer may be permissible, but this requires institutional approval.[4][8]
Empty Containers
-
Decontamination: Empty containers that held the solid compound or stock solutions should be triple-rinsed with a suitable solvent (e.g., ethanol).[7]
-
Disposal: The rinsate should be collected as hazardous liquid waste. After rinsing, the defaced or labeled-as-empty container can typically be disposed of in the regular trash or glassware waste.[4][7]
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
